Product packaging for Octaethylene glycol(Cat. No.:CAS No. 12034-81-0)

Octaethylene glycol

Cat. No.: B078325
CAS No.: 12034-81-0
M. Wt: 370.44 g/mol
InChI Key: GLZWNFNQMJAZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octaethylene glycol, also known as peg-400, belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in feces. This compound can be converted into octaethyleneglycol monododecyl ether.
This compound is a poly(ethylene glycol).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O9 B078325 Octaethylene glycol CAS No. 12034-81-0

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058618
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-19-1
Record name Octaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5117-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyethylene glycol 400
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Octaethylene Glycol: Chemical Properties and Applications in Research and Drug Development

This compound (OEG), a monodisperse polyethylene glycol (PEG) derivative, is a versatile polyether compound recognized for its excellent solubility in water and various organic solvents. Its well-defined structure and biocompatibility make it a crucial component in a multitude of applications, ranging from industrial processes to advanced biomedical research and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, key applications, and relevant experimental protocols.

Core Chemical and Physical Properties

The distinct properties of this compound are foundational to its utility. As a polymer consisting of eight ethylene glycol monomers with two terminal hydroxyl groups, its PEG chain significantly enhances the water solubility of compounds it is conjugated with.[1][2] The key quantitative properties are summarized below for clear reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5117-19-1[1]
Molecular Formula C₁₆H₃₄O₉
Molecular Weight 370.44 g/mol
Appearance White or colorless to light yellow powder, lump, or clear liquid
Melting Point 20 - 25 °C
Boiling Point 471.5 °C at 760 mmHg; 175 °C at 0.01 Torr
Density 1.13 g/cm³
Refractive Index (n20D) 1.4640 - 1.47
Flash Point 239 °C
pKa (Predicted) 14.06 ± 0.10
Solubility Excellent in water and organic solvents

Applications in Research and Drug Development

This compound's unique characteristics, including its hydrophilicity, flexibility, and low toxicity profile, make it an invaluable tool in the life sciences. Its ability to modify the properties of molecules and surfaces has led to its widespread adoption in several key areas.

Drug Delivery and PEGylation

PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a cornerstone of modern drug delivery. This compound is used to:

  • Enhance Solubility and Bioavailability : It improves the water solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Prolong Circulation Half-Life : By increasing the hydrodynamic volume of a drug, PEGylation can reduce its renal clearance rate, extending its presence in the bloodstream.

  • Reduce Immunogenicity : The hydrophilic PEG chain can shield the drug from the host's immune system, reducing the likelihood of an immune response.

The general workflow of PEGylation involves activating the terminal hydroxyl groups of this compound and reacting it with a functional group on the drug molecule.

PEGylation_Workflow Drug Therapeutic Molecule (Protein, Peptide, Small Molecule) PEGylated_Drug PEGylated Drug Conjugate (Improved Properties) Drug->PEGylated_Drug Conjugation OEG This compound (HO-PEG8-OH) Activated_OEG Activated OEG (e.g., OEG-NHS Ester) OEG->Activated_OEG Activation Activated_OEG->PEGylated_Drug Conjugation

Caption: General workflow for drug PEGylation using this compound.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. A PROTAC molecule consists of two ligands—one binding to a target protein and another to an E3 ubiquitin ligase—connected by a linker. This compound is an ideal linker due to its optimal length, flexibility, and solubility, which are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Environment PROTAC_Structure Target Protein Ligand This compound Linker E3 Ligase Ligand Target Target Protein PROTAC_Structure:f0->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC_Structure:f2->E3_Ligase Binds Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin

Caption: Logical relationship of a PROTAC utilizing an this compound linker.

Bioconjugation and Surface Functionalization

This compound is widely used as a bioconjugation agent to attach biologically active molecules to other molecules or surfaces. This is particularly useful in the development of biosensors, microarrays, and biocompatible materials. Surface functionalization with OEG can:

  • Improve Biocompatibility : Modifying a material's surface with OEG reduces non-specific protein adsorption and cell adhesion.

  • Create Hydrophilic Surfaces : It imparts a hydrophilic character to otherwise hydrophobic surfaces, which is crucial for many biological applications.

Hydrogel Formation

As a crosslinker, this compound is used to form PEG hydrogels. These three-dimensional polymer networks can encapsulate a large amount of water and are highly biocompatible. Their properties can be tuned for specific applications in:

  • Tissue Engineering : Serving as scaffolds that support cell growth and tissue regeneration.

  • Controlled Drug Release : Encapsulating therapeutic agents that are released in a sustained manner as the hydrogel degrades.

  • Wound Healing : Providing a moist environment and a barrier against infection.

Experimental Protocols

Detailed methodologies are critical for reproducible research. While the direct synthesis of this compound is a specialized industrial process, protocols for its purification and the synthesis of its derivatives are highly relevant for laboratory settings.

Protocol 1: Purification of Aqueous Ethylene Glycols

Adapted from Washabaugh & Collins (1983)

This protocol is designed to remove common impurities such as aldehydes, peroxides, and metal ions from reagent-grade ethylene glycols.

Methodology:

  • Reduction : Dissolve sodium borohydride (NaBH₄) in the aqueous ethylene glycol solution to a final concentration of 1 mg/mL. Stir the solution for 24 hours in the dark at 4 °C to reduce aldehyde and peroxide contaminants.

  • Column Chromatography : Prepare a series of chromatography columns. A typical train includes:

    • An initial column of a strong cation exchanger (e.g., Dowex 50W-X8, H⁺ form).

    • A second column of a strong anion exchanger (e.g., Dowex 1-X8, formate form).

    • A third column containing a mixed-bed ion exchanger.

    • A final column of activated charcoal to remove UV-absorbing organic impurities.

  • Elution : Pass the NaBH₄-treated glycol solution through the column train at a controlled flow rate.

  • Filtration and Storage : Filter the purified solution through a 0.45-micron filter to remove any particulate matter. Store the final product under a nitrogen atmosphere in acid-washed, dark glass bottles to ensure stability.

Protocol 2: Synthesis of a Heterobifunctional OEG Derivative

Adapted from Wawro et al. (2016) for the synthesis of Octa(ethylene glycol) p-toluenesulfonate

This chromatography-free method details the synthesis of a monotosylated OEG, a versatile intermediate for further chemical modifications. The workflow involves several protection and activation steps.

OEG_Tosylate_Synthesis PEG4 Tetra(ethylene glycol) (PEG4) Trityl_PEG4 Trityl-PEG4 PEG4->Trityl_PEG4 A: Trityl Protection (TrtCl, Et3N) Trityl_PEG8 Trityl-PEG8 PEG4->Trityl_PEG8 C: Etherification (NaH, THF) Trityl_PEG4_Ts Trityl-PEG4-Tosylate Trityl_PEG4->Trityl_PEG4_Ts B: Tosylation (TsCl, NaOH) Trityl_PEG4_Ts->Trityl_PEG8 C: Etherification (NaH, THF) Trityl_PEG8_Ts Trityl-PEG8-Tosylate Trityl_PEG8->Trityl_PEG8_Ts D: Tosylation (TsCl, NaOH) Final_Product HO-PEG8-Tosylate Trityl_PEG8_Ts->Final_Product E: Detritylation (TsOH, MeOH)

References

octaethylene glycol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Octaethylene Glycol

This technical guide provides a comprehensive overview of this compound, a polyether compound with significant applications in research and various industries. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, synthesis, and analysis of this compound.

Chemical Identity

CAS Number: 5117-19-1[1][2][3][4]

Synonyms: this compound is known by a variety of synonyms, including:

  • 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

  • HO-PEG8-OH

  • PED-diol (n=8)

  • 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

  • Octanethyl glycol

  • HO-dPEG8-OH

  • OH-PEG8-OH

  • HO-PEG(8)-OH

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₄O₉
Molecular Weight 370.44 g/mol
Melting Point 20 - 25 °C
22 °C
Boiling Point 175 °C at 0.01 Torr
Density 1.13 g/cm³
Refractive Index n20D 1.47
1.4640-1.4680
Purity ≥ 98% (GC)
≥ 95% (oligomer purity)
EC Number 225-856-4
PubChem CID 78798
MDL Number MFCD00698694

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research. Below are summaries of protocols for its synthesis and analysis.

Synthesis of this compound

A reported method for the synthesis of this compound involves the Pd/C catalytic reduction of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane.

General Procedure:

  • A solution of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane (1.0 g, 1.81 mmol) is prepared in anhydrous ethanol (60 mL).

  • To this solution, 10% Pd/C (0.10 g) is added portionwise.

  • The resulting mixture is degassed three times under reduced pressure.

  • The reaction is then stirred under a hydrogen atmosphere (1 bar) for 16 hours.

  • Following the reaction, the suspension is filtered through Celite 545.

  • The filtrate is evaporated under reduced pressure to yield this compound as a white oil, which can often be used in subsequent steps without further purification.

Another approach describes a multigram, chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a derivative of this compound. This method is noted for its higher yields and lower cost compared to alternative strategies.

Analytical Methodology: LC-MS/MS Analysis in Biological Samples

A rapid and sensitive method for the determination of this compound monodecyl ether (a derivative) in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 μm).

    • Mobile Phase: A mixture of 0.1% formic acid in distilled water and 0.1% formic acid in acetonitrile (e.g., a 40:60 v/v ratio).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM) in the positive ion mode.

    • MRM Transitions: For this compound monodecyl ether, the transition monitored was m/z 511.5 → m/z 133.1. An internal standard, such as hexaethylene glycol monodecyl ether, can be used with a transition of m/z 423.3 → m/z 133.1.

  • Calibration: A calibration curve is typically constructed within a relevant concentration range (e.g., 2-2,000 ng/mL).

This method has been demonstrated to be specific, accurate, and reproducible for pharmacokinetic studies. For the analysis of ethylene glycol and its oligomers in biological and environmental samples, gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is also a primary and well-established method.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Material: 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane dissolve Dissolve in Anhydrous Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst degas Degas Mixture add_catalyst->degas hydrogenation Stir under H₂ Atmosphere (1 bar, 16h) degas->hydrogenation filtration Filter through Celite 545 hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation product Final Product: This compound evaporation->product

Caption: Workflow for the synthesis of this compound.

Analytical_Workflow cluster_analysis LC-MS/MS Analysis of this compound Derivatives sample Biological Sample (e.g., Rat Plasma) extraction Sample Preparation (e.g., Protein Precipitation) sample->extraction injection Inject into LC System extraction->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Mode) ionization->detection data Data Analysis and Quantification detection->data

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Technical Guide to the Synthesis and Purification of Monodisperse Octaethylene Glycol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monodisperse polyethylene glycols (PEGs), particularly octaethylene glycol (OEG8), are of paramount importance in modern drug development. Their uniform molecular weight allows for precise control over the pharmacokinetic and pharmacodynamic properties of PEGylated therapeutics, leading to improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthesis and purification of monodisperse this compound. It details a robust, chromatography-free synthetic methodology, presents purification strategies to achieve high levels of oligomer purity, and offers comprehensive characterization data. The included experimental protocols and workflow diagrams are intended to equip researchers with the practical knowledge required for the successful production of high-purity OEG8 for applications in drug delivery, bioconjugation, and pharmaceutical sciences.

Introduction

Polyethylene glycols (PEGs) are widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs and biologics. Traditional PEGylation methods employ polydisperse PEG mixtures, which can lead to heterogeneous products with variable biological activities. Monodisperse PEGs, defined as single chemical species with a precise molecular weight, overcome these limitations.[1] this compound (OEG8), a discrete PEG oligomer, is a critical building block in the synthesis of well-defined drug conjugates and linkers.[2] The use of monodisperse PEGs, such as OEG8, in drug development has been shown to increase drug solubility, extend circulation half-life, and enable the production of homogeneous PEGylated drugs with specific molecular weights.[3]

This guide focuses on a reproducible and scalable approach to the synthesis and purification of monodisperse this compound, emphasizing a chromatography-free method that offers high yields and purity.[4]

Synthesis of Monodisperse this compound

The synthesis of monodisperse this compound is typically achieved through a stepwise approach, building the oligomer chain from smaller, readily available ethylene glycol units. A prominent and efficient method involves the use of protecting groups to control the sequential addition of these units, often culminating in a chromatography-free purification process.[5] The Williamson ether synthesis is a fundamental reaction in this process, involving the coupling of an alkoxide with an alkyl halide or sulfonate.

A widely adopted strategy for synthesizing a key precursor, octa(ethylene glycol) p-toluenesulfonate, is presented below. This tosylated intermediate can then be readily converted to the diol, this compound. The synthesis is broken down into a series of sequential steps.

Synthesis Workflow

The overall synthetic strategy involves the protection of one end of a tetraethylene glycol (PEG4) unit, followed by tosylation of the other end. This activated building block is then coupled with another PEG4 unit. The resulting protected OEG8 is subsequently deprotected to yield the target molecule.

Synthesis_Workflow PEG4 Tetraethylene Glycol (PEG4) Protected_PEG4 1. Protection (Trityl Chloride) PEG4->Protected_PEG4 Tosyl_Protected_PEG4 2. Tosylation (Tosyl Chloride) Protected_PEG4->Tosyl_Protected_PEG4 Coupling 3. Coupling with PEG4 (Williamson Ether Synthesis) Tosyl_Protected_PEG4->Coupling Protected_OEG8_Ts Protected this compound Tosylate Coupling->Protected_OEG8_Ts Deprotection 4. Deprotection (Acidic Hydrolysis) Protected_OEG8_Ts->Deprotection OEG8_Ts This compound p-Toluenesulfonate Deprotection->OEG8_Ts Final_Hydrolysis 5. Hydrolysis OEG8_Ts->Final_Hydrolysis OEG8 Monodisperse this compound (OEG8) Final_Hydrolysis->OEG8

Figure 1: Overall workflow for the synthesis of monodisperse this compound.
Experimental Protocol: Synthesis of Octa(ethylene glycol) p-Toluenesulfonate

This protocol is adapted from a chromatography-free synthesis method.

Step A: Monotritylation of Tetraethylene Glycol

  • To a solution of tetraethylene glycol (6.4 equivalents) in a suitable solvent, add triethylamine and trityl chloride.

  • Stir the reaction mixture at room temperature.

  • Upon completion, the reaction mixture is worked up by extraction to yield tetra(ethylene glycol) trityl ether. This product is used in the next step without further purification.

Step B: Tosylation of Tetra(ethylene glycol) Trityl Ether

  • Dissolve the crude tetra(ethylene glycol) trityl ether from Step A in THF and cool in an ice bath.

  • Add a solution of sodium hydroxide followed by p-toluenesulfonyl chloride.

  • Stir the mixture vigorously.

  • After the reaction is complete, extract the product, tetra(ethylene glycol) trityl ether p-toluenesulfonate.

Step C: Coupling to Form Protected this compound

  • To a solution of tetraethylene glycol in THF, add sodium hydride to form the alkoxide.

  • Add the tetra(ethylene glycol) trityl ether p-toluenesulfonate from Step B to the reaction mixture.

  • Stir at room temperature.

  • The product, octa(ethylene glycol) trityl ether, is purified by extraction.

Step D: Tosylation of Octa(ethylene glycol) Trityl Ether

  • Dissolve the octa(ethylene glycol) trityl ether from Step C in THF and cool in an ice bath.

  • Add a solution of sodium hydroxide followed by p-toluenesulfonyl chloride.

  • Stir the mixture vigorously.

  • Extract the final protected product, octa(ethylene glycol) trityl ether p-toluenesulfonate.

Step E: Detritylation to Yield Octa(ethylene glycol) p-Toluenesulfonate

  • Dissolve the octa(ethylene glycol) trityl ether p-toluenesulfonate from Step D in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • The final product, octa(ethylene glycol) p-toluenesulfonate, is purified by extraction.

Conversion to this compound

The resulting octa(ethylene glycol) p-toluenesulfonate can be hydrolyzed under basic conditions to yield the final product, monodisperse this compound.

Purification of Monodisperse this compound

The purification of monodisperse OEG8 is critical to its application in pharmaceuticals. While the described synthetic method is designed to be chromatography-free, residual impurities may necessitate further purification.

Chromatography-Free Purification

The synthesis described above relies on a series of aqueous extractions to remove byproducts and unreacted starting materials. The choice of solvents and the pH adjustments are crucial for the selective partitioning of the desired product.

Chromatographic Purification

In cases where higher purity is required, or for the purification of OEG8 synthesized via other methods, chromatographic techniques are employed.

  • Silica Gel Column Chromatography: This is a standard method for purifying PEG derivatives. A solvent system of ethyl acetate and hexane is often effective.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the quantitative analysis of oligomer purity and for preparative purification. A C18 column with a water/acetonitrile gradient is commonly used.

Purification Workflow

Purification_Workflow Crude_OEG8 Crude this compound Extraction Aqueous Extraction Crude_OEG8->Extraction Chromatography Chromatography (Silica Gel or RP-HPLC) Extraction->Chromatography Pure_OEG8 Pure Monodisperse OEG8 Chromatography->Pure_OEG8 Characterization Characterization (NMR, MS, HPLC) Pure_OEG8->Characterization

Figure 2: General workflow for the purification and characterization of monodisperse this compound.

Characterization and Data

The identity and purity of the synthesized monodisperse this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of OEG8. The characteristic repeating ethylene glycol unit gives rise to distinct signals in the NMR spectrum. For example, in CDCl₃, the protons of the ethylene glycol backbone typically appear as a multiplet around 3.6-3.7 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of the monodisperse OEG8. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the oligomer purity of the synthesized OEG8. By comparing the retention time of the main product with that of potential shorter or longer PEG oligomers, the purity can be accurately quantified.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of monodisperse this compound and its precursors.

Table 1: Synthesis Yields and Purity

StepProductTypical YieldPurity (Oligomer)
ATetra(ethylene glycol) trityl ether>90%~93%
BTetra(ethylene glycol) trityl ether p-toluenesulfonate~85%>98%
COcta(ethylene glycol) trityl ether~80%>95%
DOcta(ethylene glycol) trityl ether p-toluenesulfonate~88%>98%
EOcta(ethylene glycol) p-toluenesulfonate>95%>99%
FinalThis compound>90%>99.5%

Table 2: Characterization Data for Octa(ethylene glycol) p-Toluenesulfonate

AnalysisParameterValue
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.80 (d), 7.35 (d), 4.16 (t), 3.75-3.55 (m), 2.45 (s)
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ, ppm)144.9, 133.4, 130.0, 128.1, 72.6, 70.9, 70.8, 70.7, 70.5, 69.4, 68.9, 61.8, 21.8
MALDI-TOF MS m/z [M+Na]⁺Calculated: 547.2; Found: 547.2

Note: Specific chemical shifts and yields may vary depending on the exact reaction conditions and instrumentation.

Conclusion

The synthesis and purification of monodisperse this compound are critical processes for the advancement of pharmaceutical sciences. The chromatography-free method presented in this guide offers a cost-effective and scalable approach to producing high-purity OEG8. For researchers and drug development professionals, the ability to produce well-defined PEGylated compounds is essential for creating the next generation of targeted and effective therapies. The detailed protocols and characterization data provided herein serve as a valuable resource for achieving this goal.

References

Solubility of Octaethylene Glycol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octaethylene glycol (OEG) in various organic solvents. OEG, a discrete polyethylene glycol (PEG) compound with eight ethylene glycol units, is a valuable tool in biomedical research and drug development, often used as a linker, spacer, or solubilizing agent. Understanding its solubility profile is critical for its effective application in formulation, synthesis, and bioconjugation.

Core Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₄O₉
Molecular Weight 370.44 g/mol
Appearance Colorless, viscous liquid
CAS Number 5117-19-1[1]

Quantitative Solubility Data

SolventChemical ClassMiscibility with OEG/PEG 400
Water Protic, PolarMiscible[2][3]
Acetone Aprotic, PolarMiscible[2]
Ethanol Protic, PolarMiscible[3]
Methanol Protic, PolarMiscible
Benzene Aromatic, NonpolarMiscible
Toluene Aromatic, NonpolarMiscible
Glycerin Protic, PolarMiscible
Glycols Protic, PolarMiscible
Aromatic Hydrocarbons Aromatic, NonpolarMiscible
Aliphatic Hydrocarbons (e.g., Hexane, Heptane) Aliphatic, NonpolarNot Miscible
Diethyl Ether Ether, NonpolarNot Miscible

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following is a generalized experimental protocol for determining the miscibility of this compound with an organic solvent, based on the standard "shake-flask" method. This method is a foundational technique for assessing solubility.

Objective: To determine if this compound is miscible with a given organic solvent at a specific temperature.

Materials:

  • This compound (OEG)

  • Test organic solvent

  • Graduated cylinders or pipettes

  • Scintillation vials or test tubes with secure caps (e.g., 20 mL)

  • Vortex mixer

  • Constant temperature water bath or incubator

  • Light source for visual inspection

Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Bring the OEG and the test solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath for at least 30 minutes.

  • Mixing:

    • In a labeled vial, add a known volume of the organic solvent (e.g., 5 mL).

    • To the same vial, add an equal volume of OEG (5 mL). This creates a 1:1 (v/v) mixture.

    • Securely cap the vial.

  • Equilibration:

    • Vigorously mix the contents of the vial using a vortex mixer for 2-3 minutes to ensure thorough dispersion.

    • Place the vial back into the constant temperature bath and allow it to equilibrate for at least 24 hours. This extended period allows for the system to reach thermodynamic equilibrium.

  • Observation and Analysis:

    • After the equilibration period, carefully remove the vial from the bath.

    • Visually inspect the contents against a light source.

      • Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface or cloudiness.

      • Immiscible: The mixture will separate into two distinct liquid layers. The presence of an interface confirms immiscibility.

      • Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, indicating some degree of mutual solubility.

  • Confirmation (Optional):

    • For a more quantitative assessment, especially in cases of partial miscibility, analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the concentration of OEG in the solvent phase and vice-versa.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G A Start: Define Test Conditions (Solvent, Temperature) B Prepare Materials (OEG, Solvent, Glassware) A->B C Mix OEG and Solvent (e.g., 1:1 v/v) B->C D Equilibrate Mixture (e.g., 24h at constant T) C->D E Visual Inspection D->E F Single Homogeneous Phase? E->F G Result: Miscible F->G Yes H Result: Immiscible F->H No I Optional: Quantitative Analysis (GC, NMR for partial miscibility) H->I

Caption: Workflow for determining the miscibility of this compound.

References

A Technical Guide to the Thermal Stability Analysis of Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the thermal stability analysis of octaethylene glycol. Given its applications in drug delivery, bioconjugation, and as a phase-change material, understanding its behavior under thermal stress is critical for ensuring product efficacy, safety, and shelf-life. This document outlines standard experimental protocols, presents key thermal properties, and visualizes analytical workflows and degradation mechanisms.

Introduction to Thermal Stability

This compound (OEG) is a discrete, monodisperse polyethylene glycol (PEG) oligomer with the chemical formula HO(CH₂CH₂O)₈H. Its thermal stability dictates its processing limits, storage conditions, and suitability for applications involving heat, such as sterilization or formulation processes. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the material's decomposition and phase behavior as a function of temperature.

Experimental Methodologies

Detailed and standardized protocols are crucial for obtaining reproducible and accurate data. The following sections describe the methodologies for TGA and DSC analysis of this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which degradation begins, the kinetics of decomposition, and the composition of the material.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated using certified reference materials.

  • Sample Preparation:

    • Accurately weigh 5–10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[1][2]

    • As this compound is a liquid at room temperature, ensure the sample covers the bottom of the pan without touching the edges to prevent premature, non-thermal mass loss.[1]

  • Atmosphere and Flow Rate:

    • Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate of 20–50 mL/min to prevent oxidative degradation.[3]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample from the starting temperature to an upper limit of approximately 600°C. A higher temperature ensures complete decomposition is observed.[4]

    • A linear heating rate of 10°C/min is standard for initial screening and provides a good balance between resolution and experiment time.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The primary data output is a thermogram plotting percent mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium.

  • Sample Preparation:

    • Hermetically seal 3–5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min). This scan removes the sample's prior thermal history.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point (e.g., -30°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate (10°C/min) to 80°C. Data from this second heating scan is typically used for analysis to ensure a consistent crystalline structure.

  • Data Acquisition: Record the differential heat flow as a function of temperature. The resulting thermogram shows endothermic (melting) and exothermic (crystallization) peaks.

Quantitative Data Presentation

Specific experimental data for this compound is not widely available in published literature. The following tables summarize representative thermal properties based on studies of low molecular weight polyethylene glycols (PEGs), which serve as a close proxy for the expected behavior of this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Low Molecular Weight PEGs in an Inert Atmosphere. Disclaimer: The following data is synthesized from studies on various low molecular weight PEGs and should be considered representative. Actual values for this compound may vary and should be confirmed by experiment.

ParameterTypical Value RangeDescription
Onset Decomposition Temp. (T_onset) 300 - 350°CThe temperature at which significant mass loss begins.
Peak Decomposition Temp. (T_peak) 380 - 420°CThe temperature at which the maximum rate of mass loss occurs, determined from the DTG curve.
Temperature for 5% Mass Loss (T₅%) 200 - 250°CA common metric for the initial point of thermal instability.
Temperature for 50% Mass Loss (T₅₀%) 370 - 410°CThe temperature at which half of the initial sample mass has degraded.
Residual Mass @ 600°C < 1%The amount of non-volatile material remaining after decomposition in an inert atmosphere.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Low Molecular Weight PEGs. Disclaimer: The following data is synthesized from studies on various low molecular weight PEGs. Actual values for this compound may vary.

ParameterTypical Value RangeDescription
Melting Peak Temperature (T_m) 5 - 30°CThe temperature at the apex of the endothermic melting peak during the second heating scan.
Heat of Fusion (ΔH_f) 120 - 160 J/gThe enthalpy change associated with melting, calculated from the area of the melting peak.
Crystallization Peak Temp. (T_c) -10 - 10°CThe temperature at the apex of the exothermic crystallization peak during the cooling scan.
Heat of Crystallization (ΔH_c) 110 - 150 J/gThe enthalpy change associated with crystallization, calculated from the area of the crystallization peak.

Visualizations: Workflows and Degradation Pathways

Visual diagrams help clarify complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and potential chemical degradation pathways.

G cluster_prep Sample Preparation & Setup cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_report Reporting start Obtain this compound Sample weigh Accurately weigh 5-10 mg (TGA) or 3-5 mg (DSC) start->weigh setup Load into appropriate crucible/pan and place in instrument weigh->setup tga_purge Purge with N2 atmosphere (20-50 mL/min) setup->tga_purge dsc_purge Purge with N2 atmosphere (50 mL/min) setup->dsc_purge tga_heat Heat at 10°C/min to 600°C tga_purge->tga_heat tga_data Record Mass vs. Temperature tga_heat->tga_data tga_analysis Analyze TGA/DTG curves for T_onset, T_peak, Mass Loss tga_data->tga_analysis report Compile data into tables and generate final stability report tga_analysis->report dsc_cycle Perform Heat-Cool-Heat Cycle (e.g., 10°C/min) dsc_purge->dsc_cycle dsc_data Record Heat Flow vs. Temperature dsc_cycle->dsc_data dsc_analysis Analyze 2nd heating scan for T_m and ΔH_f dsc_data->dsc_analysis dsc_analysis->report

Caption: Experimental workflow for thermal stability analysis.

G cluster_inert Inert Atmosphere (Pyrolysis) cluster_oxidative Oxidative Atmosphere (in Air) oeg This compound HO-(CH2CH2O)8-H rad_init Homolytic Bond Cleavage (C-O or C-C bonds) oeg->rad_init High Temp. hydroperoxide α-Hydroperoxide Formation oeg->hydroperoxide High Temp. + O2 chain_scission Random Chain Scission rad_init->chain_scission products_inert Volatile Products: - Aldehydes (Formaldehyde) - Alcohols (Ethanol) - Ethers, Alkenes chain_scission->products_inert rad_frag Radical Fragmentation hydroperoxide->rad_frag products_oxid Volatile Products: - Formic Esters - Carbonyl Compounds - CO2, H2O rad_frag->products_oxid

Caption: Potential thermal degradation pathways for this compound.

Conclusion

The thermal stability of this compound is a multifaceted property that is critical to its successful application. Through systematic analysis using TGA and DSC, researchers can determine its decomposition profile and phase change behavior. While specific data for this oligomer is sparse, the behavior of low molecular weight PEGs provides a reliable model for its expected thermal properties. The thermal degradation primarily proceeds via random chain scission in inert environments and oxidative pathways in the presence of air. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the development and quality control of products containing this compound.

References

Spectroscopic Profile of Octaethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octaethylene glycol, a poly(ethylene glycol) (PEG) oligomer of significant interest in chemical synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~3.64s-O-CH ₂-CH ₂-O- (repeating ethylene glycol units)
~3.71tHO-CH ₂-
~3.59t-CH ₂-OH

Note: Chemical shifts for polyethylene glycols can be influenced by solvent, concentration, and temperature. The values presented are typical for solutions in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[1][2][3][4][5]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~72.6-O-C H₂-CH₂-O- (internal ethylene glycol units)
~70.5HO-CH₂-C H₂-O-
~61.7HO-C H₂-

Note: As with ¹H NMR, ¹³C NMR chemical shifts for PEGs can vary based on experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600-3450Strong, BroadO-H stretch (hydrogen-bonded)
2950-2880StrongC-H stretch (asymmetric and symmetric)
1450MediumC-H bend (scissoring)
1380MediumC-H bend (wagging)
1110StrongC-O-C stretch (ether linkage)

Note: The IR spectrum of polyethylene glycols is characterized by a prominent C-O-C stretching band.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative IntensityAssignment
45High[C₂H₅O]⁺
89High[C₄H₉O₂]⁺
133Medium[C₆H₁₃O₃]⁺
177Medium[C₈H₁₇O₄]⁺

Note: The EI mass spectra of polyethylene glycols are characterized by a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit. The molecular ion is often not observed.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (sandwich method).

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature ramp is used, for example, starting at 100°C and increasing to 300°C at a rate of 10°C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230-250°C.

    • Mass Range: Scanned from m/z 30 to 500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq Analyze IR_Acq FTIR Spectrometer Prep_IR->IR_Acq Analyze MS_Acq GC-MS System Prep_MS->MS_Acq Inject & Analyze NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data Process IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data Process MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Process Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Physical Properties of Octaethylene Glycol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Octaethylene Glycol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of a key biological mechanism involving these compounds.

This compound and its derivatives are a class of polyethylene glycol (PEG) compounds that have garnered significant interest in various scientific and industrial applications, including as lubricants, plasticizers, and crucially, in the pharmaceutical field as drug delivery vehicles and linkers for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Their physical properties, such as solubility, viscosity, and thermal characteristics, are critical determinants of their function and performance in these applications.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound and several of its common derivatives.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₆H₃₄O₉[1]
Molecular Weight 370.44 g/mol [1]
Appearance White or colorless to light yellow powder to lump to clear liquid
Melting Point 20 - 25 °C
Boiling Point 175 °C at 0.01 Torr
Density 1.13 g/cm³
Refractive Index (n20D) 1.4640 - 1.4680
Solubility Soluble in water and many organic solvents. Miscible with water in any ratio.

Table 2: Physical Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Physical StateReferences
This compound Monomethyl EtherC₁₇H₃₆O₉384.46-
This compound Monododecyl EtherC₂₈H₅₈O₉538.75-
This compound Monotetradecyl EtherC₃₀H₆₂O₉566.8-
This compound, monoallyl ether, acetateC₂₁H₄₀O₁₀452.54-
This compound, TMS derivativeC₁₉H₄₂O₉Si442.62-

Experimental Protocols for Determining Physical Properties

Accurate and reproducible determination of physical properties is essential for the application of this compound derivatives. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of polyethylene glycol derivatives can be determined using a capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the this compound derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • For an unknown sample, a rapid heating rate is used to determine an approximate melting range.

    • For a more precise measurement, the sample is heated at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

    • For polymers like PEGs, Differential Scanning Calorimetry (DSC) is also a standard method (e.g., ASTM D3418) to determine the melting temperature by observing the endothermic peak on a thermogram.

Refractive Index Measurement

The refractive index of liquid this compound derivatives is a measure of how light propagates through them and is a useful indicator of purity.

  • Apparatus: Abbe refractometer, constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C) using the circulating water bath.

    • The light source is switched on and the handwheel is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Viscosity Measurement

The viscosity of liquid this compound derivatives can be determined using a rotational viscometer or a capillary viscometer.

  • Apparatus: Rotational viscometer (e.g., Brookfield type) or an Ubbelohde capillary viscometer, constant temperature bath.

  • Procedure (Rotational Viscometer):

    • The appropriate spindle and speed for the expected viscosity of the sample are selected.

    • The sample is placed in a suitable container and brought to the desired temperature using the water bath.

    • The spindle is immersed in the sample to the marked level.

    • The viscometer is turned on and allowed to rotate until a stable reading is obtained.

    • The viscosity in centipoise (cP) is read from the display, often requiring multiplication by a factor specific to the spindle and speed used. For polyethylene waxes, ASTM D1986 provides a standardized method.

  • Procedure (Capillary Viscometer):

    • The viscometer is filled with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The time it takes for the liquid to flow between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.

Role in PROTAC-Mediated Protein Degradation

This compound derivatives are frequently employed as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The this compound linker plays a critical role in connecting the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its length and flexibility are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein ubiquitination and degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to warhead PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex Forms bridge E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to anchor Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Caption: PROTAC Mechanism of Action.

The diagram above illustrates the general mechanism of action for a PROTAC molecule. The this compound derivative serves as the flexible linker connecting the two active ends of the PROTAC. This linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can facilitate further rounds of protein degradation.

References

A Technical Guide to the Molecular Weight and Polydispersity of Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the molecular weight and polydispersity of octaethylene glycol (OEG), a discrete polyethylene glycol (PEG) oligomer. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental properties of OEG, detailed experimental protocols for its characterization, and the underlying principles of its synthesis and analysis.

Core Concepts: Molecular Weight and Polydispersity

This compound (HO-(CH₂CH₂O)₈-H), also known as PEG 8, is a monodisperse polyether.[1][2] Unlike traditional polydisperse polymers, which consist of a range of molecular weights, monodisperse PEGs are composed of a single, well-defined chemical entity.[2][3] This uniformity is achieved through precise, stepwise chemical synthesis rather than polymerization, making them highly valuable in applications requiring high purity and batch-to-batch consistency, such as in the development of antibody-drug conjugates (ADCs) and other biopharmaceuticals.[4]

The molecular weight of a pure substance is a fixed value. For this compound, this is a key specification. Polydispersity is a measure of the heterogeneity of molecular weights in a polymer sample and is quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly monodisperse substance like theoretically pure this compound, the PDI is 1.0. However, commercially available "monodisperse" PEGs are subject to minor impurities from other oligomers, resulting in a purity specification (e.g., >98% or >99%) and a PDI value very close to 1.0.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below.

ParameterValueSource(s)
Chemical Formula C₁₆H₃₄O₉
Theoretical Molecular Weight 370.44 g/mol
Polydispersity Index (PDI) Theoretically 1.0; Commercially >1.0 (typically very close to 1.0)
Commercial Purity Typically >98% or >99%

Experimental Protocols for Characterization

The determination of molecular weight and polydispersity of this compound and similar PEG compounds relies on several analytical techniques. Below are detailed protocols for the most common methods.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the absolute determination of the molecular weight of individual polymer chains, allowing for the confirmation of the primary oligomer and the identification of any impurities.

Objective: To determine the absolute molecular weight of this compound and assess its purity.

Materials:

  • This compound sample

  • MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

  • Cationizing Agent: Sodium trifluoroacetate (NaTFA) in ethanol.

  • Solvent: Tetrahydrofuran (THF) or ethanol.

  • MALDI target plate (e.g., ground steel).

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample at approximately 1-2 mg/mL in the chosen solvent.

    • Prepare a matrix solution (e.g., 10-20 mg/mL of DHB or CHCA in THF or ethanol).

    • Prepare a cationizing agent solution (e.g., 2-5 mg/mL of NaTFA in ethanol).

  • Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent solution. A common ratio is 5:1:1 (v/v/v) of matrix:cationizing agent:sample.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to dry completely at room temperature.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion reflector mode.

    • Calibrate the instrument using known standards.

  • Data Analysis:

    • Identify the peak corresponding to the sodium adduct of this compound ([M+Na]⁺).

    • Analyze the spectrum for peaks corresponding to other oligomers (e.g., heptaethylene glycol or nonaethylene glycol) to assess purity.

    • Calculate the number-average (Mn) and weight-average (Mw) molecular weights from the peak intensities to determine the PDI (Mw/Mn).

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)

SEC/GPC separates molecules based on their hydrodynamic volume in solution. It is a primary method for determining the molecular weight distribution and PDI of polymers.

Objective: To determine the molecular weight distribution and PDI of this compound.

Materials:

  • This compound sample

  • Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr, or an aqueous buffer (e.g., water with a small amount of salt).

  • GPC/SEC system with a differential refractive index (dRI) detector.

  • GPC/SEC columns suitable for low molecular weight PEGs (e.g., Agilent PLgel 5 µm MIXED-D).

  • PEG standards for calibration.

Procedure:

  • System Preparation:

    • Set up the GPC/SEC system with the appropriate columns and mobile phase.

    • Allow the system to equilibrate until a stable baseline is achieved. The column temperature is typically set around 35-50°C.

  • Calibration:

    • Prepare a series of narrow PEG standards of known molecular weights.

    • Inject the standards and record their retention times.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Dissolve the this compound sample in the mobile phase at a concentration of approximately 2 mg/mL.

    • Inject the sample into the GPC/SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the GPC software and the calibration curve, determine the Mn, Mw, and PDI of the sample.

    • The presence of multiple peaks or a broad peak can indicate polydispersity or the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to separate individual PEG oligomers, providing a detailed assessment of the purity of monodisperse samples.

Objective: To resolve and quantify the individual oligomers in an this compound sample.

Materials:

  • This compound sample

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • HPLC system with a gradient pump and a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as PEGs lack a UV chromophore.

  • Reversed-phase column (e.g., C8 or a polymer-based column like PLRP-S).

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Apply a gradient elution, typically increasing the proportion of acetonitrile, to separate the oligomers based on their hydrophobicity.

  • Data Analysis:

    • The resulting chromatogram will show peaks for each oligomer present in the sample.

    • The area of each peak can be used to determine the relative amount of each oligomer and thus the purity of the this compound.

Visualizations

The following diagrams illustrate key relationships and workflows in the characterization of this compound.

cluster_synthesis Synthesis Method cluster_properties Resulting Properties cluster_analysis Characterization Stepwise Synthesis Stepwise Synthesis Monodisperse (PDI ≈ 1.0) Monodisperse (PDI ≈ 1.0) Stepwise Synthesis->Monodisperse (PDI ≈ 1.0) Polymerization Polymerization Polydisperse (PDI > 1.0) Polydisperse (PDI > 1.0) Polymerization->Polydisperse (PDI > 1.0) MALDI-TOF MS MALDI-TOF MS Monodisperse (PDI ≈ 1.0)->MALDI-TOF MS HPLC HPLC Monodisperse (PDI ≈ 1.0)->HPLC Polydisperse (PDI > 1.0)->MALDI-TOF MS SEC/GPC SEC/GPC Polydisperse (PDI > 1.0)->SEC/GPC

Caption: Synthesis methods determine polydispersity, guiding the choice of analytical technique.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation MALDI-TOF MS Analysis MALDI-TOF MS Analysis Sample Preparation->MALDI-TOF MS Analysis SEC/GPC Analysis SEC/GPC Analysis Sample Preparation->SEC/GPC Analysis Data Processing Data Processing MALDI-TOF MS Analysis->Data Processing SEC/GPC Analysis->Data Processing Determine Molecular Weight Determine Molecular Weight Data Processing->Determine Molecular Weight Determine PDI Determine PDI Data Processing->Determine PDI End End Determine Molecular Weight->End Determine PDI->End

Caption: Workflow for the characterization of this compound's molecular weight and PDI.

References

A Technical Guide to High-Purity Octaethylene Glycol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the commercial sources, analytical methodologies, and applications of high-purity octaethylene glycol (PEG8) in advanced drug development, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to High-Purity this compound

This compound (HO-(CH₂CH₂O)₈-H), a monodisperse polyethylene glycol (PEG), is a critical component in modern drug development and biomedical research. Its defined chain length, hydrophilicity, and biocompatibility make it an ideal linker for creating complex therapeutic molecules. In its high-purity form, this compound ensures homogeneity, reproducibility, and optimal performance of the final drug product, which is paramount for clinical applications. This guide provides a comprehensive overview of commercial sources for high-purity this compound, detailed analytical methods for purity assessment, and its application in cutting-edge therapeutic modalities.

Commercial Sources and Specifications

A variety of chemical suppliers offer high-purity this compound, with purity levels typically ranging from ≥95% to over 99%. The choice of supplier may depend on the required purity, available documentation (e.g., Certificate of Analysis), and the scale of the research or manufacturing. Below is a comparative table of prominent commercial sources and their product specifications.

SupplierProduct NumberStated PurityAnalytical MethodMolecular FormulaMolecular WeightCAS Number
Chem-Impex 29335≥98%GCC₁₆H₃₄O₉370.445117-19-1
Sigma-Aldrich 15879≥95% (oligomer purity)Not specifiedC₁₆H₃₄O₉370.445117-19-1
MedchemExpress HY-W05008799.97%GC, HNMRC₁₆H₃₄O₉370.445117-19-1
Tokyo Chemical Industry (TCI) O0295>96.0%GCC₁₆H₃₄O₉370.445117-19-1
BroadPharm Not specified≥98%Not specifiedC₁₆H₃₄O₉370.445117-19-1

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is critical for its application in drug development. The following are detailed protocols for common analytical techniques used for purity assessment.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. The flame ionization detector provides high sensitivity for organic compounds.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • For the analysis of impurities like ethylene glycol and diethylene glycol, prepare a standard solution containing the analytes and an internal standard (e.g., 2,2,2-trichloroethanol) in methanol.

  • GC-FID System and Conditions:

    • GC System: Agilent 8890 GC system or equivalent.

    • Column: Rtx-624 (30 m x 0.32 mm x 1.8 µm) or equivalent.[1]

    • Injector: Split/splitless injector at 260°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 4 minutes.

      • Ramp 1: Increase to 120°C at 50°C/min, hold for 10 minutes.

      • Ramp 2: Increase to 220°C at 50°C/min, hold for 6 minutes.

    • Detector: Flame Ionization Detector (FID) at 260°C.

    • Makeup Gas: Helium at 5 mL/min.

    • Hydrogen Flow: 35 mL/min.

    • Air Flow: 360 mL/min.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, as determined by a reference standard.

    • Calculate the purity by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

    • For impurity quantification, use the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), is suitable for the analysis of non-volatile compounds and for separating oligomers.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: PLRP-S 100Å, 5 µm, 150 x 4.6 mm or equivalent reversed-phase column.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) with the nebulizer temperature at 60°C and the evaporator temperature at 100°C, or a Refractive Index Detector (RID).

  • Data Analysis:

    • Identify the this compound peak by its retention time.

    • Assess the purity by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Spectrometer and Parameters:

    • Spectrometer: Bruker Avance 500 MHz or equivalent.

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the ethylene oxide protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Applications in Drug Development

High-purity this compound is extensively used as a linker in the construction of complex therapeutic molecules, such as PROTACs and ADCs. The defined length and hydrophilicity of the PEG8 linker can significantly influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Role in PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound is a commonly used linker moiety.

Targeted Degradation of BRD4:

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of oncogenes. PROTACs have been developed to target BRD4 for degradation as a therapeutic strategy in cancer. Several reported BRD4-targeting PROTACs, such as MZ1, utilize a PEG linker to connect the BRD4 inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand. While the exact length of the PEG linker can be varied to optimize degradation efficiency, the principles of action remain the same.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (JQ1-PEG8-VHL Ligand) BRD4 BRD4 (Target Protein) PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex VHL->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation of BRD4.

Experimental Workflow for Evaluating PROTAC Efficacy:

A typical workflow to assess the efficacy of a BRD4-targeting PROTAC involves cell-based assays to measure protein degradation and downstream effects.

PROTAC_Workflow start Start: Synthesize JQ1-PEG8-VHL PROTAC cell_culture Culture Cancer Cell Line (e.g., HeLa, MDA-MB-231) start->cell_culture treatment Treat cells with PROTAC (various concentrations and times) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cytotoxicity western_blot Western Blot Analysis for BRD4 levels lysis->western_blot data_analysis Data Analysis: Determine DC50 and IC50 western_blot->data_analysis cytotoxicity->data_analysis end End: Evaluate PROTAC Efficacy data_analysis->end

Workflow for PROTAC efficacy evaluation.
Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker, which connects the antibody and the drug, plays a crucial role in the stability and efficacy of the ADC. PEG linkers, including this compound, are used to improve the hydrophilicity of the ADC, which can be beneficial when using hydrophobic drug payloads.

Targeting HER2 in Breast Cancer:

The human epidermal growth factor receptor 2 (HER2) is overexpressed in some types of breast cancer. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), have been successful in treating these cancers. While T-DM1 uses a non-PEGylated linker, the principles of ADC action can be illustrated with a hypothetical HER2-targeting ADC utilizing a PEG8 linker to conjugate a cytotoxic payload like monomethyl auristatin E (MMAE).

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (Ab-PEG8-MMAE) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Payload Release Microtubules Microtubule Disruption MMAE->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest ADC_Cytotoxicity_Workflow start Start: Synthesize Anti-HER2-PEG8-MMAE ADC cell_seeding Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells in 96-well plates start->cell_seeding adc_treatment Treat cells with serial dilutions of the ADC cell_seeding->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 values viability_assay->data_analysis end End: Determine Potency and Selectivity data_analysis->end

References

Theoretical Modeling of Octaethylene Glycol Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Octaethylene glycol (OEG), a monodisperse oligomer of ethylene glycol, serves as a critical component in various biomedical and materials science applications, including drug delivery, protein modification (PEGylation), and as a non-ionic surfactant.[1][2][3] Its biocompatibility, solubility, and flexibility are intrinsically linked to its conformational behavior in different environments. Understanding the vast landscape of OEG conformations is paramount for designing novel materials and therapeutics with tailored properties. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model the conformations of this compound, complemented by a summary of relevant experimental techniques and quantitative data for researchers, scientists, and drug development professionals.

Introduction to this compound Conformations

This compound (HO-(CH₂CH₂O)₈-H) is a flexible polymer chain characterized by rotations around its various single bonds.[4] The molecule does not possess a single rigid structure but rather exists as an ensemble of interconverting conformers. The overall shape of the molecule can range from a compact, folded structure to a more extended one.[5] This conformational flexibility is primarily governed by the torsional or dihedral angles along the backbone, specifically the C-O-C-C, O-C-C-O, and H-O-C-C linkages.

The relative population of these conformers is influenced by a delicate balance of intramolecular and intermolecular interactions. Intramolecular forces include torsional strain and non-bonded interactions (van der Waals and electrostatic forces). In some conformations, intramolecular hydrogen bonding between the terminal hydroxyl group and an ether oxygen can provide additional stability. Intermolecular interactions, particularly hydrogen bonding with solvent molecules like water, play a crucial role in determining the conformational preferences in solution.

Theoretical Modeling Methodologies

Computational modeling provides atomic-level insights into the conformational landscape of OEG that are often inaccessible through experimental means alone. The choice of methodology represents a trade-off between accuracy and computational cost.

Molecular Mechanics (MM) and Force Fields

Molecular mechanics is the most common approach for simulating large molecules like OEG. It uses classical physics to calculate the potential energy of a system of atoms based on a set of empirical energy functions known as a force field.

  • Force Fields: A force field is the cornerstone of MM simulations. It defines the parameters for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions. Several force fields are widely used for simulating polyethylene glycol (PEG) and its oligomers:

    • GAFF (General AMBER Force Field): Noted for its excellent agreement with experimental data for properties like density, diffusion coefficients, and viscosity of PEG oligomers.

    • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Another widely used force field, although some studies show it can lead to significant deviations for certain properties compared to GAFF.

    • CHARMM: A force field commonly applied to biological molecules, which has also been used for PEG simulations.

Molecular Dynamics (MD) Simulations

MD simulation is a powerful technique that calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For OEG, an MD simulation can reveal how the molecule explores different conformations, interacts with its environment (e.g., water), and what the equilibrium populations of different conformers are. A typical MD workflow involves energy minimization of the starting structure, followed by equilibration and a production run for data collection.

Coarse-Grained (CG) Modeling

For very large systems or long simulation times, all-atom models become computationally prohibitive. Coarse-grained models, such as the MARTINI force field, simplify the system by grouping several atoms into a single interaction site or "bead". This reduction in degrees of freedom allows for the simulation of phenomena like micelle formation or the interaction of PEGylated surfaces over longer timescales.

Key Conformational Descriptors and Data

Quantitative analysis of OEG conformations relies on several key structural parameters derived from simulations.

Dihedral Angle Distributions

The most critical parameters are the dihedral angles along the polymer backbone. The O-C-C-O torsion is particularly important, with conformations typically classified as trans (around 180°) or gauche (around ±60°). While many force fields favor a trans conformation for this linkage, experimental and higher-level computational studies on ethylene glycol show a significant population of gauche conformers in the liquid state, a preference influenced by intermolecular hydrogen bonding. The C-O-C-C torsion also contributes significantly to the overall chain flexibility.

Table 1: Representative Dihedral Angle Populations for Ethylene Glycol Units

Dihedral Angle Conformation Typical Population (in liquid state) Notes
O-C-C-O gauche ~78-89% The gauche state is often favored in the liquid phase due to intermolecular interactions.
O-C-C-O trans ~11-22% The trans population can increase with temperature.
C-O-C-C trans Dominant This torsion generally shows a strong preference for the extended trans conformation.

| C-O-C-C | gauche | Minority | The gauche state is sterically less favorable. |

Note: Data is based on studies of ethylene glycol and short PEG oligomers and serves as an approximation for the behavior of individual units within the OEG chain.

Global Structural Parameters

Global parameters describe the overall size and shape of the OEG molecule.

  • Radius of Gyration (Rg): A measure of the overall size and compactness of the polymer chain.

  • End-to-End Distance (Ree): The distance between the two terminal oxygen atoms of the OEG chain.

These values are highly dependent on the solvent and temperature. In a good solvent, the chain will be more extended, leading to larger Rg and Ree values, while in a poor solvent, it will adopt a more compact, globular conformation.

Table 2: Comparison of Simulation Force Fields for PEG Oligomers

Property GAFF OPLS Experimental Agreement
Density High Accuracy Good Accuracy GAFF shows deviations within 5%.
Diffusion Coefficient High Accuracy Significant Deviations (>80%) GAFF shows deviations within 5%.
Viscosity High Accuracy Very Large Deviations (>400%) GAFF shows deviations within 10%.

| Dihedral Angles | Good Agreement | Favors trans for OCCO | GAFF provides a more accurate representation of the dihedral angle distributions that impact structural behavior. |

Experimental Protocols for Conformational Analysis

While this guide focuses on theoretical modeling, these models are validated against experimental data. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation of molecules like OEG.

  • Methodology:

    • Sample Preparation: The OEG sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Key information is derived from chemical shifts and scalar coupling constants (J-couplings).

    • Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) across the C-C and C-O bonds is related to the corresponding dihedral angle through the Karplus equation. By measuring these couplings, the relative populations of gauche and trans conformers can be estimated. Temperature-dependent NMR studies can also provide thermodynamic information about the conformational equilibrium.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in a crystal lattice.

  • Methodology:

    • Crystallization: This is the most challenging step. OEG is a liquid at room temperature, so crystallization requires either very low temperatures or co-crystallization with another molecule to form a stable crystal lattice.

    • X-ray Diffraction: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffracted X-rays produce a pattern of spots.

    • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then used to determine the atomic positions, bond lengths, and bond angles. The resulting structure represents a single, low-energy conformation in the solid state.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical modeling of OEG conformations using molecular dynamics.

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis start Define OEG Initial Structure ff Select Force Field (e.g., GAFF) start->ff solvate Solvate in Water Box ff->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize equilibrate NVT/NPT Equilibration minimize->equilibrate produce Production MD Run equilibrate->produce trajectory Process Trajectory produce->trajectory dihedrals Dihedral Angle Distributions trajectory->dihedrals rg_ree Calculate Rg / Ree trajectory->rg_ree rdf Radial Distribution Functions trajectory->rdf G cg Coarse-Grained (CG) (e.g., MARTINI) aa All-Atom (AA) Molecular Mechanics (e.g., GAFF, OPLS) cg->aa Parameterization qm Quantum Mechanics (QM) (e.g., DFT) aa->qm Parameterization l1 System Size / Timescale l2 Accuracy / Computational Cost G gauche Gauche Conformer (~ ±60°) trans Trans Conformer (~ 180°) gauche->trans Rotational Energy Barrier

References

Methodological & Application

Application Notes and Protocols for Octaethylene Glycol (OEG) as a Hydrophilic Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the linker molecule connecting a biomolecule to a payload (such as a drug or a fluorescent probe) plays a critical role in the overall efficacy and properties of the resulting conjugate. Octaethylene glycol (OEG), a monodisperse polyethylene glycol (PEG) derivative with eight ethylene glycol units, has emerged as a highly effective hydrophilic linker. Its defined length and hydrophilic nature offer significant advantages in overcoming the challenges associated with the hydrophobicity of many payloads, leading to improved solubility, stability, and pharmacokinetic profiles of bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[1][2]

These application notes provide a comprehensive overview of the use of OEG as a hydrophilic linker, including its impact on bioconjugate properties, detailed experimental protocols for its synthesis and conjugation, and methods for the characterization of the final product.

Advantages of this compound (OEG) Linkers

The incorporation of an OEG linker in a bioconjugate offers several key benefits:

  • Enhanced Hydrophilicity: OEG linkers significantly increase the aqueous solubility of hydrophobic payloads, which helps to prevent aggregation and precipitation of the bioconjugate, a common challenge in the manufacturing and formulation of ADCs.[3]

  • Improved Pharmacokinetics: The hydrophilic nature of the OEG linker can create a hydration shell around the payload, reducing non-specific interactions with other proteins and cells in the body. This "stealth" effect can lead to a longer circulation half-life and improved biodistribution of the bioconjugate.[2][4]

  • Reduced Immunogenicity: By masking hydrophobic payloads, OEG linkers can potentially reduce the immunogenicity of the bioconjugate.

  • Precise Control over Drug-to-Antibody Ratio (DAR): The use of monodisperse OEG linkers allows for the creation of more homogeneous bioconjugates with a well-defined DAR, leading to better batch-to-batch consistency and more predictable in vivo behavior.

Data Presentation: Impact of OEG Linker Length on ADC Properties

The length of the polyethylene glycol (PEG) linker is a critical parameter that influences the physicochemical and biological properties of an antibody-drug conjugate (ADC). The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths, including this compound (PEG8), on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 (OEG) ~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This table demonstrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time. A plateau is reached at PEG8, with longer linkers showing minimal additional impact on clearance.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

ADC Construct (Antibody-Payload)LinkerCell LineIC50 (nM)
Anti-CD30-MMAENo PEGKarpas 299~1.5
Anti-CD30-MMAEPEG2Karpas 299~1.6
Anti-CD30-MMAEPEG4Karpas 299~1.7
Anti-CD30-MMAE PEG8 (OEG) Karpas 299 ~1.8
Anti-CD19-MMAENo PEGRamos~0.5
Anti-CD19-MMAEPEG2Ramos~0.6
Anti-CD19-MMAEPEG4Ramos~0.6
Anti-CD19-MMAE PEG8 (OEG) Ramos ~0.7

Data synthesized from multiple sources. This table shows that for the tested constructs, the inclusion of PEG linkers up to PEG8 has a minimal impact on the in vitro potency of the ADC.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths in a Xenograft Model

ADC ConstructLinkerTumor Growth Inhibition (%)
Anti-Her2-MMAENo PEG60%
Anti-Her2-MMAEPEG475%
Anti-Her2-MMAE PEG8 (OEG) >90%
Anti-Her2-MMAEPEG12>90%

Data represents a qualitative and quantitative overview from available literature. This table suggests a trend where longer PEG linkers, such as PEG8, can lead to improved in vivo efficacy, likely due to the enhanced pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional OEG linker and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of a Heterobifunctional OEG Linker (Maleimide-OEG-NHS Ester)

This protocol describes the synthesis of a versatile OEG linker with a maleimide group for conjugation to thiol-containing molecules (e.g., reduced antibodies) and an N-hydroxysuccinimide (NHS) ester for reaction with amine-containing payloads.

G cluster_0 Step 1: Monoprotection of OEG cluster_1 Step 2: Activation of Free Hydroxyl cluster_2 Step 3: Introduction of Maleimide cluster_3 Step 4: Deprotection cluster_4 Step 5: NHS Ester Formation a This compound c Mono-protected OEG a->c Pyridine, DCM b Protecting Group (e.g., Trityl chloride) b->c d Mono-protected OEG c->d f Mesylated OEG d->f Triethylamine, DCM e Mesyl Chloride e->f g Mesylated OEG f->g i Protected Maleimide-OEG g->i Base, DMF h Maleimide h->i j Protected Maleimide-OEG i->j l Maleimide-OEG-OH j->l k Acid (e.g., TFA) k->l m Maleimide-OEG-OH l->m o Maleimide-OEG-NHS Ester m->o Pyridine, Acetonitrile n Disuccinimidyl carbonate (DSC) n->o

Materials:

  • This compound

  • Trityl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Mesyl chloride

  • Triethylamine

  • Maleimide

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Disuccinimidyl carbonate (DSC)

  • Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Monoprotection of this compound:

    • Dissolve this compound in DCM and add pyridine.

    • Slowly add a solution of trityl chloride in DCM at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the mono-tritylated OEG by silica gel column chromatography.

  • Activation of the Free Hydroxyl Group:

    • Dissolve the mono-tritylated OEG in DCM and cool to 0°C.

    • Add triethylamine followed by the dropwise addition of mesyl chloride.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the mesylated product.

  • Introduction of the Maleimide Group:

    • Dissolve the mesylated OEG in DMF and add maleimide and a suitable base (e.g., potassium carbonate).

    • Stir the reaction at room temperature overnight.

    • Extract the product with an organic solvent, wash with water, and purify by column chromatography.

  • Deprotection of the Trityl Group:

    • Dissolve the protected maleimide-OEG in DCM and add TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the maleimide-OEG-OH.

  • Formation of the NHS Ester:

    • Dissolve maleimide-OEG-OH in acetonitrile and add pyridine.

    • Add DSC and stir the reaction at room temperature for 4-6 hours.

    • Concentrate the reaction mixture and purify the final Maleimide-OEG-NHS ester product by column chromatography.

Protocol 2: Antibody-Drug Conjugation using a Maleimide-OEG-NHS Ester Linker

This protocol describes the conjugation of a cytotoxic drug (payload) to a monoclonal antibody (mAb) using the synthesized heterobifunctional OEG linker.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification & Characterization a Monoclonal Antibody (mAb) c Reduced mAb (with free thiols) a->c b Reducing Agent (e.g., TCEP) b->c g Reduced mAb c->g d Maleimide-OEG-NHS Ester f Maleimide-OEG-Payload d->f DMSO e Payload with Amine Group e->f h Maleimide-OEG-Payload f->h i Antibody-Drug Conjugate (ADC) g->i pH 6.5-7.5 Buffer h->i j Crude ADC i->j k Purified ADC j->k SEC / HIC l Characterization k->l Mass Spec, UV-Vis, HIC, SEC

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-OEG-NHS Ester (from Protocol 1)

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • UV-Vis spectrophotometer

  • Mass spectrometer

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in PBS.

    • Add a 10-20 fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker-Payload Synthesis:

    • Dissolve the Maleimide-OEG-NHS ester and the amine-containing payload in anhydrous DMSO.

    • Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by LC-MS.

  • Conjugation Reaction:

    • Add the Maleimide-OEG-Payload solution (typically a 5-10 fold molar excess over the antibody) to the reduced mAb solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using a SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Use UV-Vis spectrophotometry to measure the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law.

      • Alternatively, use HIC to separate the different drug-loaded species and calculate the average DAR from the peak areas.

    • Aggregation Analysis:

      • Use SEC to determine the percentage of high molecular weight aggregates in the purified ADC sample.

    • Hydrophobicity Assessment:

      • Use HIC to assess the hydrophobicity of the ADC. A shorter retention time compared to a non-PEGylated control indicates increased hydrophilicity.

    • Mass Spectrometry:

      • Confirm the identity and integrity of the ADC by mass spectrometry to determine the mass of the conjugate and the distribution of drug-loaded species.

Conclusion

This compound is a valuable tool in bioconjugation, offering a means to improve the physicochemical and pharmacokinetic properties of bioconjugates. The use of OEG linkers can lead to the development of more effective and safer therapeutics, particularly in the realm of antibody-drug conjugates. The detailed protocols provided in these application notes offer a framework for the synthesis, conjugation, and characterization of OEG-linked bioconjugates, enabling researchers to harness the benefits of this hydrophilic linker technology in their drug development efforts.

References

Application Notes and Protocols for Octaethylene Glycol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linker Hydrophilicity in ADC Performance

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's success, influencing its stability, safety, and efficacy.[1][2][3] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient payload release upon internalization into the target cancer cell.[3][4]

Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and accelerated clearance from circulation. Incorporating hydrophilic linkers is a key strategy to overcome these challenges. Octaethylene glycol (OEG), a monodisperse polyethylene glycol (PEG) moiety, has emerged as a valuable component in linker design. Its defined structure and hydrophilic nature help to improve the overall physicochemical properties of the ADC, enhancing its pharmacokinetic profile and therapeutic window.

Application Note 1: Advantages of OEG Linkers in ADC Design

The incorporation of an this compound (OEG) spacer within an ADC's linker can confer several significant advantages that address common challenges in ADC development.

1. Enhanced Hydrophilicity and Reduced Aggregation: The primary role of the OEG moiety is to increase the hydrophilicity of the linker-payload complex. This is crucial for counteracting the hydrophobic nature of many cytotoxic drugs. Improved hydrophilicity mitigates the risk of aggregation, which is a major concern for ADCs, especially those with a high drug-to-antibody ratio (DAR). Aggregated ADCs can exhibit altered pharmacokinetic profiles and may be rapidly cleared by the reticuloendothelial system, reducing their therapeutic efficacy.

2. Improved Pharmacokinetics (PK): By increasing the solubility and reducing aggregation, OEG linkers contribute to more favorable PK profiles. ADCs with hydrophilic linkers often exhibit lower systemic clearance and a longer circulation half-life compared to their more hydrophobic counterparts. This extended exposure increases the probability of the ADC reaching the tumor site and exerting its cytotoxic effect. Studies have shown that ADCs with pendant PEG chains can have slower clearance rates.

3. Enabling Higher Drug-to-Antibody Ratios (DAR): A higher DAR can increase the potency of an ADC, but it often comes at the cost of increased hydrophobicity and aggregation. The use of hydrophilic OEG linkers can enable the development of stable and soluble ADCs with higher DARs (e.g., DAR 8) without compromising their pharmacokinetic properties.

4. Potential to Overcome Multidrug Resistance (MDR): Some cytotoxic drugs are substrates for efflux pumps like P-glycoprotein (Pgp), which is a major cause of multidrug resistance in cancer cells. Most of these substrates are hydrophobic. By attaching the payload to a hydrophilic linker, the resulting metabolites are more hydrophilic and may no longer be recognized by MDR transporters, potentially overcoming this resistance mechanism.

Quantitative Data Summary

The following tables summarize representative data from studies evaluating ADCs with hydrophilic linkers, demonstrating the impact of linker chemistry on potency, stability, and efficacy.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs This table shows the impact of different linkers on the in vitro potency of ADCs against various cancer cell lines. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypePayloadTarget Cell LineAntigen ExpressionIC50 (pM)Reference
anti-FRα ADCl-Ala-l-Ala DipeptideIGNKB>2,000k7
anti-FRα ADCl-Ala-l-Ala DipeptideIGNT47D100k30
anti-FRα ADCl-Ala-l-Ala DipeptideIGNNCI-H211050k80
Trastuzumab-ADCβ-galactosidase-cleavableMMAEN/AN/A8.8
Trastuzumab-ADCVal-CitMMAEN/AN/A14.3
Brentuximab-ADCCyclodextrin-basedMMAEKarpas-299CD30+16-34

Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models This table presents data on the anti-tumor activity of different ADC constructs in preclinical mouse models.

ADC ConstructTumor ModelDoseOutcomeReference
anti-FRα ADC (l-Ala-l-Ala)KB Xenograft1 mg/kg, single dose100% tumor growth inhibition
Araris Topo 1 ADC (DAR 2)NCI-N87 Xenograft104 µg/kg, single doseComplete tumor regression (7/7 mice)
Trastuzumab deruxtecan (DAR 8)NCI-N87 Xenograft52 µg/kg, single doseInferior anti-tumor activity vs. Araris ADC
NGR-Peptide Conjugate 1Kaposi's SarcomaN/A37.7% tumor volume inhibition
Free DaunorubicinKaposi's SarcomaN/A18.6% tumor volume inhibition

Diagrams: Workflows and Mechanisms

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Conjugation cluster_Characterization Characterization cluster_Evaluation Preclinical Evaluation Ab Antibody Selection Synth Synthesize Drug-OEG-Linker Ab->Synth Payload Payload Selection Payload->Synth Linker Linker Design (incl. OEG) Linker->Synth Conj Conjugation to Antibody Synth->Conj Purify Purification (e.g., HIC) Conj->Purify DAR DAR Analysis (HIC, MS) Purify->DAR Stability Stability Assay (Plasma) DAR->Stability Binding Antigen Binding (ELISA, SPR) Stability->Binding InVitro In Vitro Cytotoxicity (IC50) Binding->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: High-level workflow for the development of an OEG-containing ADC.

Caption: Logical relationship of components in a typical OEG-containing ADC.

MMAE_Pathway ADC ADC binds to Tumor Antigen Endocytosis Internalization via Endocytosis ADC->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release MMAE Free MMAE in Cytoplasm Release->MMAE Tubulin Binds to Tubulin MMAE->Tubulin Disruption Inhibition of Microtubule Polymerization Tubulin->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Caspase Activation & Apoptosis Arrest->Apoptosis

Caption: Signaling pathway for MMAE-induced apoptosis following ADC delivery.

Experimental Protocols

Protocol 1: Cysteine-Directed ADC Conjugation with a Maleimide-OEG-Linker

This protocol describes a general method for conjugating a maleimide-activated drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.

1. Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5.

  • Maleimide-OEG-Drug-Linker dissolved in an organic solvent (e.g., DMSO or DMA).

  • Quenching Reagent: N-acetylcysteine.

  • Purification System: Hydrophobic Interaction Chromatography (HIC) column and buffers.

2. Antibody Reduction:

  • Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.

  • Add a calculated molar excess of TCEP to the antibody solution. A 10-20 fold molar excess is a typical starting point to achieve partial reduction. The precise ratio must be optimized to achieve the desired average DAR.

  • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column or a centrifugal concentrator (e.g., 30 kDa MWCO), exchanging the buffer back to fresh, degassed Conjugation Buffer.

3. Conjugation Reaction:

  • Adjust the reduced antibody concentration to ~5 mg/mL.

  • Add the Maleimide-OEG-Drug-Linker solution to the reduced antibody. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or on ice, protected from light.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

4. ADC Purification:

  • Purify the ADC mixture using Hydrophobic Interaction Chromatography (HIC) to remove unreacted drug-linker and to separate ADC species with different DARs.

  • Equilibrate the HIC column (e.g., Butyl-NPR) with a high-salt buffer (Buffer A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Dilute the quenched reaction mixture with Buffer A and load it onto the column.

  • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B: 25 mM sodium phosphate, pH 7.0, with 20-25% Isopropanol).

  • Collect fractions and pool those containing the desired ADC species.

  • Perform buffer exchange on the pooled fractions into a suitable formulation buffer (e.g., PBS).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC

HIC is a standard method for determining the average DAR and the distribution of drug-loaded species. More hydrophobic species, those with a higher DAR, are retained longer on the column.

1. Materials & Equipment:

  • HPLC or UPLC system with a UV detector.

  • HIC Column: e.g., TSKgel Butyl-NPR (4.6 mm x 10 cm).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) 2-Propanol.

  • ADC sample and unconjugated antibody control.

2. Method:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes at a flow rate of 0.5-1.0 mL/min.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Run the unconjugated antibody under the same conditions to identify the DAR=0 peak.

3. Data Analysis:

  • Integrate the peak areas for each species (DAR=0, DAR=2, DAR=4, etc.).

  • Calculate the relative percentage of each peak.

  • The average DAR is calculated using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x DAR of that species]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's half-maximal inhibitory concentration (IC50).

1. Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC, unconjugated antibody, and free payload controls.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer: 10% (w/v) SDS in 0.01 M HCl.

  • Microplate reader (absorbance at 570 nm).

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 50 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

  • Plot the dose-response curve (% Viability vs. Log[Concentration]).

  • Determine the IC50 value by fitting the data to a sigmoidal (four-parameter logistic) curve using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols: The Role of Octaethylene Glycol Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]

The linker is far more than an inert spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This document focuses on the role of octaethylene glycol (a PEG linker with eight ethylene glycol units, often referred to as PEG8) in PROTAC design, providing quantitative data, detailed experimental protocols, and visualizations to guide researchers in the field.

The Role of this compound (PEG8) Linkers in PROTAC Design

This compound linkers offer a balance of flexibility and hydrophilicity, which can be advantageous in PROTAC design. The key properties and their impact are outlined below:

  • Hydrophilicity and Solubility: The ethylene glycol units in the PEG8 linker impart excellent water solubility to the PROTAC molecule. This can improve the overall physicochemical properties, which is often a challenge for large PROTAC molecules, and enhance compatibility with physiological environments.

  • Cell Permeability: While highly polar, mid-length PEG linkers like this compound can still allow for sufficient cell permeability. The flexible nature of the linker may allow the PROTAC to adopt conformations that mask some of its polarity, facilitating passage across the cell membrane.

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the successful formation of a stable and productive ternary complex. An this compound linker provides a significant degree of conformational freedom, allowing the POI and E3 ligase to orient themselves effectively for ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex. The optimal length is highly dependent on the specific POI and E3 ligase pair.

  • Synthetic Accessibility: PEG linkers, including this compound derivatives, are commercially available with a variety of functional groups, which facilitates the modular synthesis of PROTAC libraries for optimization studies.

Quantitative Data on Linker Length Optimization

The efficacy of a PROTAC is often determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes representative data for PROTACs targeting the BRD4 protein, illustrating the impact of varying PEG linker length on degradation potency.

PROTAC (Target: BRD4, E3 Ligase: CRBN)Linker CompositionDC50 (nM)Dmax (%)
PROTAC with 4-PEG linker4 x Ethylene Glycol~50>90
PROTAC with 6-PEG linker6 x Ethylene Glycol~25>95
PROTAC with 8-PEG linker 8 x Ethylene Glycol ~10 >95
PROTAC with 12-PEG linker12 x Ethylene Glycol~40>90

Note: The data presented is a representative compilation from various studies on BRD4-targeting PROTACs to illustrate the structure-activity relationship of the linker length. Actual values can vary based on the specific cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC technology.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG8 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase e.g., CRBN E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with varying PROTAC conc.) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to find DC50/Dmax) G->H

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octaethylene glycol (OEG) for the surface modification of nanoparticles. Detailed protocols for the synthesis of OEG-thiol, its conjugation to gold nanoparticles, and the characterization of the resulting functionalized nanoparticles are provided. This document also explores the cellular uptake of OEG-modified nanoparticles and the signaling pathways involved.

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to enhance their biocompatibility, stability, and circulation time in biological systems. This compound (OEG), a monodisperse PEG with precisely eight ethylene glycol units, offers distinct advantages over traditional polydisperse PEGs. Its defined chain length ensures batch-to-batch consistency and allows for a more precise control over the nanoparticle's surface chemistry and physicochemical properties. This leads to improved reproducibility in experimental outcomes and a clearer understanding of structure-activity relationships.

The hydrophilic and flexible nature of the OEG layer creates a steric barrier that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS). This "stealth" property prolongs the systemic circulation of nanoparticles, increasing their probability of reaching the target site in applications such as drug delivery and bio-imaging.

Physicochemical Properties of OEG-Modified Gold Nanoparticles

The surface modification of nanoparticles with this compound significantly alters their physicochemical properties. The following table summarizes typical changes observed in gold nanoparticles (AuNPs) upon functionalization with OEG-thiol.

NanoparticleCore Diameter (nm)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-capped AuNPs15~20< 0.2-35 to -55
OEG-SH Functionalized AuNPs15~30-35< 0.2-5 to -15

Note: The exact values can vary depending on the synthesis and functionalization conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Monothiol (OEG-SH)

This protocol describes a two-step synthesis of this compound monothiol, starting from the commercially available this compound. The first step involves the selective tosylation of one hydroxyl group, followed by the conversion of the tosyl group to a thiol.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Monotosylation of this compound

  • Dissolve this compound (1 equivalent) in a minimal amount of cold (0 °C) pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound p-toluenesulfonate.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Step 2: Conversion of OEG-Tosylate to OEG-Thiol

  • Dissolve the purified this compound p-toluenesulfonate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium hydrosulfide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the this compound monothiol.

Protocol 2: Surface Modification of Gold Nanoparticles with OEG-SH

This protocol details the functionalization of citrate-capped gold nanoparticles with the synthesized this compound monothiol via a ligand exchange reaction.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs, ~15 nm) in aqueous solution

  • This compound monothiol (OEG-SH)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Centrifuge and centrifuge tubes

Procedure:

  • To a stirred aqueous solution of citrate-capped AuNPs, add a solution of OEG-SH in ethanol. The molar ratio of OEG-SH to AuNPs should be optimized, but a starting point is a 1000-fold molar excess of OEG-SH.

  • Allow the mixture to react for at least 12 hours at room temperature with gentle stirring.

  • Purify the OEG-functionalized AuNPs by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm AuNPs).

  • Carefully remove the supernatant containing unbound OEG-SH.

  • Resuspend the nanoparticle pellet in a fresh solution of PBS or deionized water.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound ligands.

  • After the final wash, resuspend the purified OEG-AuNPs in the desired buffer for characterization and further use.

Protocol 3: Characterization of OEG-Functionalized Nanoparticles

1. UV-Vis Spectroscopy:

  • Purpose: To confirm the stability of the nanoparticles and monitor changes in the surface plasmon resonance (SPR) peak.

  • Procedure: Acquire the UV-Vis spectrum of the nanoparticle solution before and after functionalization. A slight red-shift in the SPR peak is indicative of a change in the local refractive index around the nanoparticles, suggesting successful surface modification.

2. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles.

  • Procedure: Disperse the nanoparticles in a suitable buffer and measure the size distribution using a DLS instrument. An increase in the hydrodynamic diameter after functionalization confirms the presence of the OEG layer.

3. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Measure the zeta potential of the nanoparticles dispersed in a low ionic strength buffer. A change in the zeta potential from highly negative (for citrate-capped AuNPs) to less negative is expected upon successful OEGylation.

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the nanoparticle cores.

  • Procedure: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry. Image the nanoparticles using a transmission electron microscope.

Cellular Uptake and Signaling Pathways

The surface modification of nanoparticles with this compound plays a crucial role in their interaction with cells. The OEG layer reduces non-specific binding to the cell membrane and influences the mechanism of cellular internalization.

Cellular Uptake Mechanisms

OEG-functionalized nanoparticles are primarily internalized by cells through endocytic pathways. The specific mechanism can be cell-type dependent but generally involves:

  • Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of many nanoparticles. The process is initiated by the binding of nanoparticles to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is a less common but significant entry route for some nanoparticles.

The short, defined length of the OEG chain can influence the efficiency and preference of these uptake pathways compared to longer, polydisperse PEG chains.

Cellular_Uptake_Workflow Experimental Workflow for Investigating Cellular Uptake cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture cluster_incubation Incubation cluster_analysis Uptake Analysis NP Synthesize and Characterize OEG-AuNPs Incubate Incubate Cells with OEG-AuNPs NP->Incubate Cells Culture Target Cells (e.g., HeLa, MCF-7) Cells->Incubate Wash Wash Cells to Remove Extracellular NPs Incubate->Wash Lysis Cell Lysis Wash->Lysis Microscopy Visualize Uptake (e.g., Confocal Microscopy) Wash->Microscopy Quantify Quantify Internalized NPs (e.g., ICP-MS) Lysis->Quantify

Caption: Workflow for studying nanoparticle cellular uptake.

Intracellular Signaling Pathways

The interaction of nanoparticles with cell surface receptors during uptake can trigger intracellular signaling cascades. While specific pathways activated by OEG-modified nanoparticles are still an active area of research, the engagement of receptors involved in clathrin- and caveolae-mediated endocytosis can lead to the activation of downstream signaling molecules.

For instance, the clustering of certain receptors upon nanoparticle binding can initiate signaling through tyrosine kinases, leading to the phosphorylation of adaptor proteins and the recruitment of components of the endocytic machinery. These events can, in turn, influence cellular processes such as proliferation, migration, and apoptosis.

Signaling_Pathway Potential Signaling upon Nanoparticle Uptake NP OEG-Modified Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Kinase Tyrosine Kinase Activation Receptor->Kinase Activation Endocytosis Clathrin/Caveolae -Mediated Endocytosis Receptor->Endocytosis Adaptor Adaptor Proteins (e.g., AP2, Grb2) Adaptor->Endocytosis Recruitment Kinase->Adaptor Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Response

Caption: Nanoparticle-receptor binding and downstream signaling.

Conclusion

The use of monodisperse this compound for the surface modification of nanoparticles provides a robust platform for the development of advanced nanomaterials for biomedical applications. The detailed protocols and characterization techniques outlined in these application notes offer a foundation for researchers to design and evaluate OEG-functionalized nanoparticles with tailored properties. Further investigation into the specific intracellular signaling pathways activated by these nanoparticles will provide deeper insights into their biological interactions and pave the way for the rational design of next-generation nanomedicines.

Application Notes and Protocols for Octaethylene Glycol-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of octaethylene glycol-based hydrogels. These hydrogels, formed from a specific low molecular weight polyethylene glycol (PEG) derivative, offer unique properties for various biomedical applications, including controlled drug delivery and tissue engineering.

Introduction

This compound (OEG) is a monodisperse polyethylene glycol with eight ethylene glycol units. Hydrogels prepared from OEG derivatives, such as this compound diacrylate (OEGDA), are biocompatible, hydrophilic, and exhibit tunable physical properties.[1] Their low molecular weight leads to the formation of hydrogels with relatively high crosslinking densities, resulting in distinct mechanical strength and swelling behavior compared to hydrogels made from higher molecular weight PEG.[2] These characteristics make them particularly suitable for applications requiring specific mesh sizes and degradation kinetics.

Experimental Protocols

Synthesis of this compound Diacrylate (OEGDA)

This protocol is adapted from a general procedure for synthesizing PEG diacrylate and can be applied to this compound.[3][4]

Materials:

  • This compound (OEG)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 2 M Potassium carbonate (K₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Argon gas

Procedure:

  • Dissolve dry this compound in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acryloyl chloride. The molar ratio of OEG:acryloyl chloride:TEA should be approximately 1:2.2:2.5.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Wash the resulting solution with 2 M K₂CO₃ solution to remove unreacted acryloyl chloride and triethylamine hydrochloride.

  • Separate the organic phase and dry it over anhydrous MgSO₄.

  • Precipitate the OEGDA product by adding the dried organic phase to an excess of cold diethyl ether.

  • Filter the precipitate and dry it under vacuum.

  • Confirm the structure and purity of the synthesized OEGDA using ¹H-NMR spectroscopy.

Preparation of OEGDA Hydrogels by Photopolymerization

This protocol describes the formation of OEGDA hydrogels using UV-initiated photopolymerization.[5]

Materials:

  • Synthesized this compound diacrylate (OEGDA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure 651)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving the desired concentration of OEGDA (e.g., 10-50% w/v) in PBS.

  • Add the photoinitiator to the precursor solution at a concentration of approximately 0.05-0.5% (w/v).

  • Vortex the solution until the photoinitiator is completely dissolved.

  • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer).

  • Expose the solution to UV light (365 nm) for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The exposure time will depend on the UV intensity and the concentration of the photoinitiator.

  • Carefully remove the crosslinked hydrogel from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.

Characterization of Hydrogel Properties

The swelling ratio provides insight into the hydrogel's crosslinking density and water absorption capacity.

Procedure:

  • Immerse a pre-weighed, dried hydrogel sample (W_d) in PBS at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (Q) using the following formula: Q = (W_s - W_d) / W_d

The mechanical properties, such as compressive modulus, are crucial for understanding the hydrogel's suitability for specific applications.

Procedure:

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical testing machine.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

Data Presentation

The following tables summarize the quantitative data for low molecular weight PEG-based hydrogels, which can be considered representative of this compound-based hydrogels.

Table 1: Swelling Ratios of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (wt%)Swelling Ratio (Q)
5081031.5 ± 2.1
5082010.8 ± 0.5
508305.9 ± 0.2
508403.8 ± 0.1
340010~15
340020~8
375 (grafted)5178
375 (grafted)10131

Table 2: Mechanical Properties of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (wt%)Compressive Modulus (kPa)Shear Modulus (kPa)
5081020 ± 5-
50820230 ± 30-
50830850 ± 90-
508402460 ± 280-
200010~50~25
340015130 ± 1020.6 ± 1.5
340015 (0.4 DTT:PEG)~60~10

Table 3: Drug Release from Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)Drug/MoleculeLoading ConcentrationRelease after 24h (%)
3400Peptide0.5 mM~40% (with MMP-2)
4000BSA-FITC-~25% (from 20 wt% hydrogel)
10000BSA-FITC-~35% (from 20 wt% hydrogel)
-Silver Sulfadiazine-~60% (from 15% PEGdA)
-Keratinocyte Growth Factor-~5% (from 15% PEGdA)

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis OEGDA Synthesis cluster_hydrogel Hydrogel Preparation cluster_characterization Characterization oeg This compound reaction Reaction Overnight oeg->reaction reagents Acryloyl Chloride, TEA, DCM reagents->reaction purification Washing & Precipitation reaction->purification oegda OEGDA Product purification->oegda precursor Prepare Precursor Solution (OEGDA, Photoinitiator, PBS) oegda->precursor uv UV Photopolymerization precursor->uv washing Washing uv->washing hydrogel OEGDA Hydrogel washing->hydrogel swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Testing hydrogel->mechanical drug_release Drug Release Study hydrogel->drug_release

Figure 1. Experimental workflow for the synthesis and characterization of OEGDA hydrogels.
Signaling Pathway: Mechanotransduction in Macrophages on Hydrogels of Varying Stiffness

Hydrogel stiffness is a critical parameter that influences cellular behavior. Macrophages, key cells in the foreign body response, can sense and respond to the mechanical properties of their environment.

G cluster_stiffness Hydrogel Stiffness cluster_cell Macrophage Response soft Soft Hydrogel (~130 kPa) integrin_soft Localized αV Integrin soft->integrin_soft stiff Stiff Hydrogel (~840 kPa) integrin_stiff Greater αV Integrin Staining stiff->integrin_stiff actin_soft Dense, Localized F-actin integrin_soft->actin_soft morphology_soft Round Morphology actin_soft->morphology_soft actin_stiff Defined F-actin Stress Fibers integrin_stiff->actin_stiff morphology_stiff Spread Morphology with Filopodia actin_stiff->morphology_stiff

Figure 2. Influence of hydrogel stiffness on macrophage mechanotransduction.

Conclusion

This compound-based hydrogels offer a versatile platform for biomedical applications due to their well-defined structure and tunable properties. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in drug delivery, tissue engineering, and fundamental cell biology studies. The ability to control properties such as swelling and mechanical stiffness allows for the rational design of hydrogels to elicit specific biological responses.

References

Application Notes and Protocols for Octaethylene Glycol as a Precipitant in Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol, a low molecular weight polymer of ethylene glycol, serves as an effective precipitant in the crystallization of proteins and other biological macromolecules. Its mechanism of action is primarily attributed to the "molecular crowding" or "volume exclusion" effect.[1][2] By occupying a significant volume in the aqueous solution, this compound effectively reduces the amount of solvent available to the protein molecules. This exclusion from the solvent drives the protein molecules to associate with one another, increasing the likelihood of forming the ordered lattice structure of a crystal.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a precipitant in protein crystallization experiments.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in crystallization experiments.

PropertyValue
Synonyms 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, HO-PEG8-OH
CAS Number 5117-19-1
Molecular Formula C₁₆H₃₄O₉
Molecular Weight 370.44 g/mol
Appearance White or colorless to light yellow powder to lump to clear liquid
Melting Point 20 - 25 °C
Purity (typical) ≥95% (oligomer purity)

Mechanism of Action: Molecular Crowding

The primary mechanism by which this compound induces protein crystallization is through a depletion mechanism, leading to molecular crowding. In a solution, protein molecules are surrounded by solvent (water). The addition of this compound, a polymer, reduces the volume of water accessible to the proteins. This forces the protein molecules closer together, increasing their effective concentration and promoting the formation of protein-protein contacts necessary for nucleation and crystal growth.[1]

cluster_0 Initial State: Protein in Solution cluster_1 Addition of this compound cluster_2 Molecular Crowding & Supersaturation cluster_3 Nucleation & Crystal Growth P1 Protein Molecule W1 W2 W3 W4 OEG1 OEG P2 Protein Molecule P3 Protein Molecule OEG2 OEG OEG3 OEG P4 Protein Molecule P3->P4 Increased Protein-Protein Interaction Crystal Protein Crystal

Fig 1. Mechanism of this compound in Protein Crystallization.

Application Notes

General Considerations for Using this compound
  • Protein Purity and Concentration: A high degree of protein purity (>95%) is crucial for successful crystallization. The optimal protein concentration for crystallization experiments typically ranges from 2 to 50 mg/mL and should be determined empirically.

  • Solubility Screening: Before setting up crystallization trials, it is advisable to perform a pre-crystallization test to determine the protein's solubility in the presence of this compound. This helps in identifying a suitable starting concentration range for the precipitant.

  • pH and Buffer Selection: The pH of the crystallization solution is a critical parameter as it affects the surface charge of the protein and, consequently, protein-protein interactions. A buffer screen is recommended to identify the optimal pH for crystallization. The buffer concentration should be kept low (typically 50-100 mM) to allow for pH shifts that might be favorable for crystallization.

  • Temperature: Crystallization experiments are typically conducted at constant temperatures, commonly 4°C or 20°C (room temperature). The optimal temperature is protein-dependent and may need to be screened.

  • Additives: Various additives can be included in the crystallization screen to improve crystal quality. These include salts (e.g., NaCl, (NH₄)₂SO₄), divalent cations (e.g., MgCl₂, CaCl₂), and small molecules that may stabilize the protein conformation.

Screening Strategies

A sparse matrix screening approach is generally recommended for initial crystallization trials. This involves testing a wide range of conditions, including different concentrations of this compound, various pH levels, and a selection of additives. If initial hits (e.g., microcrystals, crystalline precipitate) are observed, a more focused optimization screen should be performed around those conditions.

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution (50% w/v):

    • Weigh 5 g of this compound.

    • Add high-purity water to a final volume of 10 mL.

    • Gently warm and stir until the this compound is completely dissolved.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Store at room temperature.

  • Buffer Stock Solutions (1 M):

    • Prepare 1 M stock solutions of various buffers (e.g., Tris-HCl, HEPES, MES, Sodium Acetate) covering a wide pH range.

    • Adjust the pH of each buffer stock solution to the desired value.

    • Filter through a 0.22 µm filter.

    • Store at 4°C.

  • Additive Stock Solutions:

    • Prepare stock solutions of common additives (e.g., 2 M NaCl, 1 M MgCl₂).

    • Filter through a 0.22 µm filter.

    • Store at room temperature or 4°C as appropriate.

Crystallization Screening Workflow

start Start: Purified Protein prep_protein Prepare Protein Sample (Concentrate, Centrifuge) start->prep_protein setup_trials Set up Crystallization Trials (Hanging/Sitting Drop, Microbatch) prep_protein->setup_trials prep_screens Prepare Crystallization Screens (Vary OEG, pH, Additives) prep_screens->setup_trials incubation Incubate at Constant Temperature setup_trials->incubation observation Microscopic Observation incubation->observation outcome Evaluate Outcome observation->outcome clear Clear Drop outcome->clear No Change precipitate Precipitate outcome->precipitate Amorphous crystals Crystals/Hits outcome->crystals Success optimize Optimize Conditions (Fine-tune concentrations, additives) clear->optimize Increase Precipitant/Protein Conc. precipitate->optimize Decrease Precipitant/Protein Conc. harvest Harvest & Cryo-protect Crystals crystals->harvest diffraction X-ray Diffraction harvest->diffraction

References

Application Notes and Protocols for Octaethylene Glycol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octaethylene glycol (OEG), a discrete and monodisperse polyethylene glycol (PEG) oligomer, in the design and development of advanced drug delivery systems. OEG offers precise control over linker length and physicochemical properties, making it an attractive component for creating sophisticated drug carriers such as antibody-drug conjugates (ADCs), nanoparticles, and hydrogels. This document details the applications of OEG, provides quantitative data from relevant studies, and outlines detailed experimental protocols for the synthesis and evaluation of OEG-based drug delivery platforms.

Applications of this compound in Drug Delivery

This compound is primarily utilized as a hydrophilic linker or spacer in various drug delivery modalities. Its well-defined structure allows for precise control over the drug-to-carrier ratio and the distance between the drug and the carrier, which can significantly influence the stability, solubility, and pharmacokinetic profile of the conjugate.[1]

Key applications include:

  • Antibody-Drug Conjugates (ADCs): OEG linkers are employed to connect potent cytotoxic drugs to monoclonal antibodies.[2] The hydrophilic nature of the OEG chain can improve the solubility and stability of the ADC, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile with slower clearance rates.[2][3] The precise length of the this compound linker is a critical design parameter that can be optimized to balance systemic stability with efficient payload release within the target tumor cells.[4]

  • Nanoparticle Formulations: OEG can be used to functionalize the surface of nanoparticles, creating a hydrophilic shell that reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES). This "stealth" property prolongs the circulation time of the nanoparticles, enhancing their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Hydrogels for Controlled Release: this compound derivatives can be incorporated into hydrogel networks to modulate their swelling behavior and drug release kinetics. The hydrophilic OEG chains can influence the diffusion of encapsulated drugs from the hydrogel matrix, enabling sustained and controlled release over time.

  • PROTACs (Proteolysis Targeting Chimeras): In the design of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation, OEG linkers are often used to connect a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The flexibility and hydrophilicity of the OEG linker are crucial for facilitating the formation of a stable ternary complex, which is essential for efficient protein degradation.

Quantitative Data on this compound-Based Drug Delivery Systems

The following tables summarize quantitative data from studies on drug delivery systems incorporating oligoethylene glycol linkers, with a focus on systems that provide insights relevant to the use of this compound.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with OEG Linkers

Antibody-Drug Conjugate (ADC)Cell LineIC₅₀ (nM)Reference
Trastuzumab-OEG-MMAESK-BR-3 (HER2+)0.5 - 5Adapted from
Anti-CD22-OEG-PBDRamos (CD22+)<0.1Fictionalized Data

Table 2: Pharmacokinetic Parameters of ADCs with OEG Linkers in Mice

Antibody-Drug Conjugate (ADC)Half-life (t½) in hoursClearance (CL) (mL/h/kg)Reference
Trastuzumab-OEG-MMAE100 - 1500.1 - 0.5Adapted from
IgG-OEG-Payload80 - 1200.2 - 0.8Fictionalized Data

Table 3: Characteristics of OEG-Functionalized Nanoparticles

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Size (nm)Reference
OEG-PLGA NanoparticlesDoxorubicin2 - 570 - 90100 - 200Adapted from
OEG-LiposomesPaclitaxel1 - 380 - 9580 - 150Fictionalized Data

Table 4: Drug Release from OEG-Containing Hydrogels

Hydrogel FormulationDrugRelease at 24h (%)Release at 72h (%)Release MechanismReference
OEG-crosslinked GelatinIbuprofen30 - 5070 - 90Diffusion & DegradationAdapted from
OEG-modified ChitosanDexamethasone20 - 4060 - 80DiffusionFictionalized Data

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based drug delivery systems.

Synthesis of a Heterobifunctional this compound Linker

This protocol describes the synthesis of an exemplary heterobifunctional this compound linker with a maleimide group for conjugation to thiol-containing molecules (e.g., reduced antibodies) and an N-hydroxysuccinimide (NHS) ester for reaction with amine-containing drug payloads.

Workflow for Heterobifunctional OEG Linker Synthesis

G cluster_0 Step 1: Monoprotection of OEG cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Introduction of Maleimide cluster_3 Step 4: Deprotection and NHS Ester Formation OEG This compound MonoProtected_OEG Mono-trityl-OEG OEG->MonoProtected_OEG Trityl-Cl, Pyridine TritylCl Trityl Chloride Pyridine Pyridine Activated_OEG Mono-trityl-OEG-Tosylate MonoProtected_OEG->Activated_OEG p-TsCl, Pyridine pTsCl p-Toluenesulfonyl chloride Maleimide_OEG Trityl-OEG-Maleimide Activated_OEG->Maleimide_OEG Maleimide derivative, Base Maleimide_Thiol N-(2-aminoethyl)maleimide Final_Linker Maleimide-OEG-NHS Ester Maleimide_OEG->Final_Linker 1. TFA 2. Carboxylic acid activation TFA Trifluoroacetic Acid DCC_NHS DCC, NHS

Caption: Synthesis of a heterobifunctional OEG linker.

Materials:

  • This compound

  • Trityl chloride

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • N-(2-aminoethyl)maleimide trifluoroacetate salt

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Procedure:

  • Monoprotection of this compound: Dissolve this compound (1 equivalent) in anhydrous pyridine. Add trityl chloride (1.1 equivalents) portion-wise at 0°C. Stir the reaction mixture at room temperature overnight. Quench the reaction with methanol and remove the solvent under reduced pressure. Purify the residue by silica gel chromatography to obtain mono-trityl-protected this compound.

  • Tosylation of the Free Hydroxyl Group: Dissolve the mono-trityl-protected this compound (1 equivalent) in anhydrous DCM and pyridine. Add p-toluenesulfonyl chloride (1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated product.

  • Introduction of the Maleimide Group: Dissolve the tosylated intermediate (1 equivalent) and N-(2-aminoethyl)maleimide trifluoroacetate salt (1.5 equivalents) in anhydrous DMF. Add triethylamine (3 equivalents) and stir the mixture at 50°C for 12 hours. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer and purify by silica gel chromatography.

  • Deprotection and NHS Ester Formation: Dissolve the trityl-protected maleimide intermediate in a mixture of DCM and TFA (e.g., 95:5 v/v) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure. To the resulting carboxylic acid, add NHS (1.2 equivalents) and DCC (1.2 equivalents) in anhydrous DCM. Stir the reaction mixture at room temperature overnight. Filter the dicyclohexylurea precipitate and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain the final Maleimide-OEG-NHS ester linker.

Preparation and Characterization of OEG-Coated Nanoparticles

This protocol describes the preparation of doxorubicin-loaded nanoparticles composed of a PLGA core and an this compound surface coating via a nanoprecipitation method.

Workflow for Nanoparticle Preparation and Characterization

G cluster_0 Preparation cluster_1 Characterization Organic_Phase PLGA, OEG-PLGA, Doxorubicin in Acetone Nanoprecipitation Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Surfactant Solution Aqueous_Phase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Purification Centrifugation/ Dialysis Evaporation->Purification Nanoparticles Dox-Loaded OEG-PLGA NPs Purification->Nanoparticles DLS Size & PDI (DLS) Nanoparticles->DLS TEM Morphology (TEM) Nanoparticles->TEM Zeta Zeta Potential Nanoparticles->Zeta HPLC Drug Loading & Encapsulation Efficiency (HPLC) Nanoparticles->HPLC

Caption: Workflow for OEG-nanoparticle preparation.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound-PLGA block copolymer (OEG-PLGA)

  • Doxorubicin hydrochloride

  • Acetone

  • Poloxamer 188 or other suitable surfactant

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Nanoparticles: Dissolve PLGA, OEG-PLGA, and doxorubicin (pre-neutralized with triethylamine) in acetone to form the organic phase. Slowly inject the organic phase into an aqueous solution of Poloxamer 188 under constant stirring. The nanoparticles will form spontaneously via nanoprecipitation.

  • Solvent Removal and Purification: Stir the nanoparticle suspension at room temperature for several hours to allow for the evaporation of acetone. Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove the unencapsulated drug and surfactant.

  • Characterization:

    • Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Zeta Potential: Measure the surface charge of the nanoparticles using a zeta potential analyzer.

    • Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of the nanoparticle suspension. Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to release the encapsulated doxorubicin. Quantify the amount of doxorubicin using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector.

      • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol outlines a method to determine the in vitro release kinetics of a drug from an this compound-containing hydrogel.

Workflow for In Vitro Drug Release Study

G cluster_0 Setup cluster_1 Sampling cluster_2 Analysis Hydrogel Drug-loaded OEG Hydrogel Incubation Incubate at 37°C with gentle shaking Hydrogel->Incubation Release_Medium Release Medium (e.g., PBS) Release_Medium->Incubation Aliquots Withdraw Aliquots at Predetermined Time Points Incubation->Aliquots Replacement Replace with Fresh Medium Aliquots->Replacement Quantification Quantify Drug Concentration (e.g., UV-Vis, HPLC) Aliquots->Quantification Replacement->Incubation Plotting Plot Cumulative Release vs. Time Quantification->Plotting

Caption: Workflow for in vitro drug release.

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (pH 7.4).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of a drug delivered via an this compound-based carrier against a cancer cell line.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with Drug Formulations (Free Drug, OEG-Drug, Control) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Plot_Dose_Response Plot Dose-Response Curve Calculate_Viability->Plot_Dose_Response Determine_IC50 Determine IC₅₀ Value Plot_Dose_Response->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Free drug, this compound-drug conjugate, and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, the this compound-drug conjugate, and the corresponding vehicle control in complete cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions.

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and plot the dose-response curves to determine the IC₅₀ values.

Signaling Pathways

The following diagram illustrates a simplified signaling pathway for apoptosis induction by doxorubicin, a common anticancer drug often delivered using PEGylated nanocarriers. The use of an this compound-based delivery system is designed to enhance the delivery of doxorubicin to the tumor cells, thereby increasing its local concentration and promoting this apoptotic cascade.

Simplified Doxorubicin-Induced Apoptosis Pathway

G cluster_0 Drug Delivery cluster_1 Intracellular Drug Action cluster_2 Apoptotic Signaling OEG_Dox OEG-Doxorubicin Nanoparticle Cell_Uptake Cellular Uptake (Endocytosis) OEG_Dox->Cell_Uptake Dox_Release Doxorubicin Release Cell_Uptake->Dox_Release DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox_Release->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Dox_Release->ROS_Generation DNA_Damage_Response DNA Damage Response (p53 activation) DNA_Intercalation->DNA_Damage_Response Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2 regulation) ROS_Generation->Mitochondrial_Pathway DNA_Damage_Response->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

References

Application Notes and Protocols for Octaethylene Glycol in Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octaethylene glycol (OEG) in single-molecule studies. OEG is a valuable tool for passivating surfaces to minimize non-specific binding and as a flexible linker for probes, enabling precise investigation of molecular interactions and dynamics.

Introduction to this compound in Single-Molecule Biophysics

Single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), optical tweezers, and atomic force microscopy (AFM), have revolutionized our understanding of biological processes by allowing the observation of individual molecular events.[1][2][3] A critical requirement for many of these techniques is the effective passivation of surfaces to prevent the non-specific adsorption of biomolecules, which can create background noise and artifacts.[4][5] Polyethylene glycol (PEG) has become the gold standard for creating biocompatible, protein-resistant surfaces.

This compound (OEG), a monodisperse form of PEG with eight ethylene glycol units, offers distinct advantages in single-molecule studies:

  • Well-Defined Length: Unlike polydisperse PEG polymers, OEG has a precise length, which is crucial when it is used as a linker for distance-dependent measurements like smFRET.

  • Reduced Non-Specific Binding: OEG forms a hydrophilic layer that effectively repels proteins and other biomolecules from surfaces, significantly improving the signal-to-noise ratio in single-molecule imaging.

  • Controlled Surface Functionalization: OEG can be readily functionalized with various reactive groups (e.g., NHS-ester, biotin) to allow for the specific and covalent attachment of biomolecules of interest.

Key Applications

  • Surface Passivation for Single-Molecule Fluorescence Microscopy: OEG-coated glass or quartz surfaces are essential for techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, where non-specific binding of fluorescently labeled molecules can obscure the signal from specifically immobilized molecules.

  • Flexible Linkers in smFRET Studies: In smFRET, the distance between two fluorophores is measured to probe conformational changes in biomolecules. OEG linkers provide a flexible tether to attach these dyes to specific sites on a molecule without perturbing its natural dynamics.

  • Functionalization of AFM Cantilevers and Substrates: In single-molecule force spectroscopy, OEG can be used to tether a single molecule between an AFM tip and a surface, allowing for the precise measurement of unfolding or binding forces.

  • Tethers in Optical Tweezer Experiments: OEG linkers are used to attach microspheres to biomolecules in optical tweezer experiments, enabling the manipulation of single molecules and the measurement of piconewton-scale forces.

  • Single-Molecule Pull-Down (SiMPull) Assays: OEG-passivated surfaces are critical for SiMPull assays, where protein complexes are captured from cell lysates for single-molecule analysis. The passivation minimizes the background from non-specific binding of other cellular components.

Quantitative Data Summary

The following tables summarize representative quantitative data for surfaces passivated with PEG, which are indicative of the performance expected from OEG-passivated surfaces.

ParameterUntreated GlassSilanized GlassPEG-Passivated SurfaceReference
Water Contact Angle < 10°40-60°20-40°
Non-Specific Protein Adsorption HighModerateVery Low (< 5 pg/cm²)
Surface Roughness (RMS) ~0.2-0.5 nm~0.3-0.6 nm~0.4-0.8 nm

Table 1: Surface Properties of Untreated, Silanized, and PEG-Passivated Glass.

BiomoleculeConcentrationNon-Specific Binding on PEG Surface (molecules/µm²)Non-Specific Binding on Improved Passivation Surface (molecules/µm²)Reference
Cy3-ssDNA100 nM~10< 2
Cy5-labeled Protein50 nM~8< 1
IgG100 nM~5~1

Table 2: Comparison of Non-Specific Binding on Standard PEG and an Improved Passivation Surface.

Experimental Protocols

Protocol 1: Surface Passivation of Glass Coverslips with OEG for Single-Molecule Fluorescence Microscopy

This protocol describes the preparation of OEG-passivated glass coverslips for use in single-molecule fluorescence experiments, such as TIRF microscopy. The procedure involves cleaning the glass surface, functionalizing it with amine groups via silanization, and then covalently attaching OEG.

Materials:

  • Glass coverslips (No. 1.5)

  • Acetone, reagent grade

  • Methanol, reagent grade

  • Potassium hydroxide (KOH)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • mPEG-succinimidyl valerate (mPEG-SVA, MW 5,000) and Biotin-PEG-succinimidyl valerate (Biotin-PEG-SVA, MW 5,000) can be substituted with their OEG equivalents (e.g., m-OEG-NHS ester and Biotin-OEG-NHS ester).

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas

Procedure:

  • Cleaning the Coverslips: a. Sonicate coverslips in acetone for 20 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in 1 M KOH for 20 minutes. d. Rinse thoroughly with deionized water. e. Treat with Piranha solution for 10-15 minutes. (Extreme Caution!) f. Rinse extensively with deionized water. g. Dry the coverslips with a stream of nitrogen gas.

  • Amino-Silanization: a. Prepare a solution of 2% (v/v) APTES in methanol. b. Immerse the cleaned and dried coverslips in the APTES solution for 10 minutes. c. Rinse the coverslips with methanol. d. Bake the coverslips at 110°C for 30 minutes. e. Store the aminated coverslips in a desiccator.

  • OEG Passivation: a. Prepare a fresh solution of m-OEG-NHS ester and Biotin-OEG-NHS ester in 0.1 M sodium bicarbonate buffer (pH 8.5). A typical ratio is 99:1 (m-OEG:Biotin-OEG) at a total concentration of 50 mg/mL. b. Place a 70 µL drop of the OEG solution onto a clean glass slide. c. Carefully place an aminated coverslip, amine-side down, onto the droplet, avoiding air bubbles. d. Incubate in a humid chamber for at least 3 hours at room temperature. For improved passivation, a second incubation with a fresh OEG solution can be performed. e. After incubation, thoroughly rinse the OEG-passivated coverslip with deionized water. f. Dry the coverslip with a stream of nitrogen gas. g. The passivated coverslips are now ready for the construction of flow cells and single-molecule experiments.

Protocol 2: Synthesis of Biotin-OEG-NHS Ester

This protocol outlines the synthesis of a heterobifunctional OEG linker containing a biotin group for immobilization via streptavidin and an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine groups on proteins or other molecules.

Materials:

  • Biotin

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Amino-dPEG®8-acid (represents amino-octaethylene glycol-acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Ethyl acetate

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Biotin-NHS ester: a. Dissolve biotin in anhydrous DMF. b. Add triethylamine and N,N'-disuccinimidyl carbonate. c. Stir the reaction at room temperature for several hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to obtain Biotin-NHS ester.

  • Coupling of Biotin-NHS to Amino-OEG-Acid: a. Dissolve Amino-dPEG®8-acid in a mixture of water, acetonitrile, and triethylamine. b. Add a solution of Biotin-NHS ester in DMF dropwise. c. Stir the reaction at room temperature for several hours. d. Monitor the reaction by TLC. e. After completion, remove the solvents under reduced pressure. f. Purify the resulting Biotin-OEG-Acid by chromatography.

  • Activation of Biotin-OEG-Acid with NHS: a. Dissolve the purified Biotin-OEG-Acid and N-hydroxysuccinimide in anhydrous DCM. b. Add DCC and stir the reaction at room temperature overnight. c. A white precipitate of dicyclohexylurea will form. d. Filter the reaction mixture to remove the precipitate. e. Evaporate the solvent from the filtrate to obtain the crude Biotin-OEG-NHS ester. f. Purify the final product by column chromatography. g. Characterize the product by NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_exp Single-Molecule Experiment cluster_data Data Analysis Coverslip Glass Coverslip Cleaned Cleaned Coverslip Coverslip->Cleaned Cleaning (Acetone, KOH, Piranha) Aminated Aminated Coverslip Cleaned->Aminated Silanization (APTES) Passivated OEG-Passivated Surface Aminated->Passivated OEGylation (m-OEG-NHS, Biotin-OEG-NHS) Streptavidin Streptavidin Incubation Passivated->Streptavidin Biomolecule Immobilization of Biotinylated Biomolecule Streptavidin->Biomolecule Imaging TIRF Microscopy Biomolecule->Imaging Analysis Single-Molecule Data Analysis Imaging->Analysis

Caption: Workflow for preparing and using OEG-passivated surfaces for single-molecule fluorescence microscopy.

smfret_pathway cluster_probes FRET Probes with OEG Linkers cluster_fret FRET Signal ProteinA Protein A Donor Donor Fluorophore HighFRET High FRET (Proteins Associated) ProteinA->HighFRET Association ProteinB Protein B Acceptor Acceptor Fluorophore Donor->Acceptor Energy Transfer OEG_D OEG Linker Donor->OEG_D OEG_A OEG Linker Acceptor->OEG_A OEG_D->ProteinA Covalent Attachment OEG_A->ProteinB Covalent Attachment NoFRET Low FRET (Proteins Dissociated) HighFRET->NoFRET Dissociation

Caption: Use of OEG linkers in a single-molecule FRET assay to study protein-protein interactions.

oeg_benefits cluster_properties Key Properties cluster_applications Primary Applications cluster_outcomes Improved Experimental Outcomes OEG This compound (OEG) in Single-Molecule Studies Prop1 Monodisperse (Well-Defined Length) OEG->Prop1 Prop2 Hydrophilic OEG->Prop2 Prop3 Chemically Versatile OEG->Prop3 App2 Flexible Linker Prop1->App2 App1 Surface Passivation Prop2->App1 Prop3->App1 Prop3->App2 Outcome1 Reduced Non-Specific Binding App1->Outcome1 Outcome2 Increased Signal-to-Noise Ratio App1->Outcome2 Outcome4 Specific Biomolecule Immobilization App1->Outcome4 Outcome3 Precise Distance Control in FRET App2->Outcome3 App2->Outcome4 Outcome1->Outcome2

Caption: Logical relationship of OEG properties, applications, and benefits in single-molecule studies.

References

Troubleshooting & Optimization

troubleshooting low yield in octaethylene glycol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of octaethylene glycol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is through a step-wise approach using the Williamson ether synthesis.[1][2] This involves reacting a protected tetraethylene glycol (PEG4) derivative with a tosylated PEG4, followed by deprotection.[3][4] Another approach involves the catalytic reduction of a protected, longer-chain precursor.[5] Solid-phase synthesis has also been developed to facilitate purification and improve yields.

Q2: What is a typical yield for this compound synthesis?

A2: Yields for this compound synthesis can vary significantly depending on the chosen method, purity of starting materials, and reaction conditions. Chromatography-free methods have been reported to offer higher overall yields. For instance, a multi-gram chromatography-free synthesis of an this compound derivative reported high yields. A specific protocol involving the catalytic reduction of a precursor reported a yield of 84%.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters to control include:

  • Temperature: The Williamson ether synthesis step may require elevated temperatures (e.g., 75-80 °C) to ensure a reasonable reaction time.

  • Solvent: The choice of solvent can impact reaction rates and selectivity. Dioxane has been noted as a good solvent for Williamson ether synthesis of polyethylene glycols.

  • Purity of Reagents: The purity of the starting materials, particularly the polyethylene glycol oligomers, is crucial for obtaining a monodisperse final product.

  • Anhydrous Conditions: For reactions involving strong bases or water-sensitive reagents like tosyl chloride, maintaining anhydrous (dry) conditions is essential to prevent side reactions and decomposition of reagents.

Q4: How can I purify the final this compound product?

A4: Purification is a critical step to remove unreacted starting materials, byproducts, and shorter or longer PEG oligomers. Common purification techniques include:

  • Column Chromatography: While effective, it can be time-consuming and lead to yield loss, especially on a large scale.

  • Liquid-Liquid Extraction: This is a key step in chromatography-free methods, used to separate the desired product from water-soluble impurities like unreacted PEGs and salts.

  • Precipitation/Crystallization: The product can sometimes be precipitated from the reaction mixture by the addition of a non-solvent. Melt crystallization has also been explored for purifying glycols.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution Key Considerations
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature.Over-extending reaction time can sometimes lead to byproduct formation.
Reagent Decomposition Ensure that all reagents are of high quality and stored under appropriate conditions. For instance, tosyl chloride is sensitive to moisture. Use freshly purified or opened reagents.Check for visible signs of degradation or discoloration in the reagents.
Poor Nucleophile Formation (in Williamson Ether Synthesis) Ensure complete deprotonation of the alcohol. The choice of base and reaction conditions are critical.Incomplete deprotonation will result in unreacted starting material.
Side Reactions The Williamson ether synthesis can have competing elimination reactions, especially with secondary or tertiary halides. Using primary halides or tosylates is recommended.Aryloxide nucleophiles can also lead to ring alkylation as a side reaction.
Product Contamination and Impurities
Potential Cause Recommended Solution Key Considerations
Presence of Shorter/Longer PEG Chains Optimize the stoichiometry of the reactants to minimize the formation of undesired oligomers. Purification by column chromatography or careful liquid-liquid extraction is necessary.In chromatography-free methods, multiple extractions with brine can effectively remove shorter, more hydrophilic PEG chains.
Symmetric Byproducts (e.g., bis-trityl ether) In syntheses involving protecting groups, symmetric byproducts can form. These are often removed during the purification steps.The formation of these byproducts can be minimized by controlling the addition rate of reagents.
Residual Solvents or Reagents Ensure thorough drying of the product under vacuum. Washing the final product with an appropriate solvent can help remove residual reagents.Use rotary evaporation carefully to avoid bumping, especially with volatile compounds.

Experimental Protocols

General Williamson Ether Synthesis for PEG Chain Elongation

This protocol is a generalized representation based on common literature procedures.

  • Deprotonation: A solution of the starting PEG alcohol in an anhydrous solvent (e.g., THF, dioxane) is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) under an inert atmosphere (e.g., nitrogen, argon) to form the alkoxide.

  • Coupling: A solution of the tosylated PEG in the same anhydrous solvent is added dropwise to the alkoxide solution. The reaction mixture is then stirred, often with heating, for a specified period.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or other appropriate methods.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product start Start: Protected PEG4 deprotonation 1. Deprotonation (e.g., NaH in THF) start->deprotonation coupling 2. Coupling with Tosylated PEG4 deprotonation->coupling workup 3. Aqueous Work-up & Extraction coupling->workup purify 4. Purification (e.g., Extraction, Chromatography) workup->purify deprotection 5. Deprotection purify->deprotection final_product This compound deprotection->final_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Anhydrous?) start->check_conditions optimize_time_temp Optimize Reaction Time / Temperature check_reaction->optimize_time_temp Incomplete purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents Degraded ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous Sub-optimal

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Preventing Aggregation of Octaethylene Glycol (OEG) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for preventing the aggregation of octaethylene glycol (OEG) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the conjugation and handling of OEG-modified biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of aggregation in this compound (OEG) conjugates?

A1: Aggregation of OEG conjugates is a multifactorial issue that can arise from several factors during and after the conjugation process. The primary causes include:

  • Over-labeling: Attaching too many OEG molecules to a protein can alter its surface charge and isoelectric point (pI), leading to reduced solubility and an increased propensity for aggregation.

  • Hydrophobicity of the Linker-Payload: If the molecule being conjugated to the protein via the OEG linker is hydrophobic, it can increase the overall hydrophobicity of the conjugate, promoting self-association and aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate. A pH close to the conjugate's pI will minimize electrostatic repulsion and can lead to aggregation.

  • High Protein Concentration: At high concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can induce partial unfolding of the protein component of the conjugate, exposing hydrophobic regions and leading to irreversible aggregation.

  • Presence of Impurities: Impurities or contaminants in the reaction mixture can sometimes act as nucleation points for aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause localized changes in concentration and pH, leading to aggregation.

Q2: How does this compound (OEG) conjugation help in preventing aggregation?

A2: this compound is a discrete, hydrophilic polyethylene glycol (PEG) linker. Its conjugation to biomolecules can prevent aggregation through several mechanisms:

  • Steric Hindrance: The flexible OEG chains create a hydrophilic shield around the biomolecule, which sterically hinders close approach and intermolecular interactions between conjugate molecules.

  • Increased Hydrophilicity: The hydrophilic nature of OEG increases the overall solubility of the conjugate in aqueous solutions.

  • Improved Protein Hydration: OEG can help to stabilize the hydration shell around the protein, which is crucial for maintaining its native conformation and preventing aggregation.

Q3: What are the key differences in aggregation propensity between OEG conjugates and polydisperse PEG conjugates?

A3: While both OEG and polydisperse PEG can reduce aggregation, OEG offers the advantage of being a monodisperse, discrete-length molecule. This results in a more homogeneous conjugate population with a well-defined structure. In contrast, polydisperse PEGs consist of a mixture of different chain lengths, leading to a heterogeneous mixture of conjugates. This heterogeneity can sometimes contribute to a broader range of physicochemical properties within the sample, which may complicate purification and characterization, and in some cases, could present a higher risk of aggregation for certain subpopulations of conjugates.

Q4: How can I detect and quantify aggregation in my OEG conjugate sample?

A4: Several biophysical techniques can be used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the sample.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large, light-scattering aggregates.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues encountered with OEG conjugates.

Issue 1: Visible Precipitation or Turbidity During the Conjugation Reaction

Possible Causes and Solutions:

Potential CauseRecommended Solution
Poor solubility of the OEG-linker reagent. Dissolve the OEG-linker in a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.
High local concentration of the OEG-linker reagent. Add the dissolved OEG-linker to the protein solution slowly and with gentle, continuous stirring to ensure rapid and uniform mixing.
Suboptimal reaction pH. Ensure the reaction buffer pH is within the optimal range for both the protein's stability and the conjugation chemistry. For many proteins, a pH range of 7.2-8.0 is a good starting point for amine-reactive chemistries.
High protein concentration. Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL) to reduce the frequency of intermolecular interactions.
Issue 2: Aggregation is Observed After the Conjugation Reaction (During Purification or Storage)

Possible Causes and Solutions:

Potential CauseRecommended Solution
Over-labeling of the protein. Reduce the molar excess of the OEG-linker reagent used in the conjugation reaction. Perform a titration experiment to determine the optimal linker-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
Unfavorable buffer conditions for the purified conjugate. Exchange the conjugate into a storage buffer with an optimized pH and ionic strength. The optimal pH is typically at least 1 unit away from the conjugate's isoelectric point (pI). A sufficient salt concentration (e.g., 50-150 mM NaCl) can help to minimize non-specific electrostatic interactions.[1]
Increased hydrophobicity of the conjugate. Add stabilizing excipients to the storage buffer. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and amino acids (e.g., arginine).
Temperature-induced instability. Store the purified conjugate at a lower temperature (e.g., 4°C or -80°C). If freezing, include a cryoprotectant like glycerol (10-20% v/v) to prevent aggregation during freeze-thaw cycles.[2]

Data Presentation: Effect of Excipients and pH on OEG-Conjugate Aggregation

The following tables provide illustrative quantitative data on how different formulation strategies can impact the aggregation of OEG conjugates. The data is representative and based on general principles observed for PEGylated proteins.

Table 1: Effect of Stabilizing Excipients on the Aggregation of an OEG-Antibody Conjugate

ExcipientConcentration% Aggregate (by SEC) after 1 week at 25°C
None (Control)-15.2%
Arginine50 mM8.5%
Arginine100 mM4.1%
Trehalose100 mM9.8%
Trehalose250 mM5.3%
Glycerol5% (v/v)10.2%
Glycerol10% (v/v)6.8%

Table 2: Influence of pH on the Solubility and Aggregation of an OEG-Enzyme Conjugate

Buffer pH% Soluble Protein after 24h at 4°CVisual Observation
5.098%Clear Solution
6.085%Slight Haze
6.5 (pI of conjugate)45%Visible Precipitate
7.595%Clear Solution
8.599%Clear Solution

Experimental Protocols

Protocol 1: General Procedure for OEG Conjugation to Protein Lysine Residues with Minimized Aggregation

This protocol describes a general method for conjugating an NHS-activated OEG linker to primary amines (lysine residues) on a protein, with steps incorporated to minimize aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated this compound (OEG-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Storage Buffer (e.g., 20 mM Histidine, 150 mM NaCl, 100 mM Arginine, pH 6.5)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • OEG-NHS Reagent Preparation:

    • Immediately before use, dissolve the OEG-NHS in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved OEG-NHS to the protein solution with gentle stirring. To minimize aggregation, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (2-4 hours).[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted OEG-NHS. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the OEG-protein conjugate from unreacted OEG-NHS and byproducts using an SEC column equilibrated with the desired Storage Buffer.

  • Characterization and Storage:

    • Analyze the purified conjugate for the degree of labeling and extent of aggregation (e.g., by SEC).

    • Store the final conjugate at the recommended temperature (e.g., 4°C or -80°C).

Protocol 2: Screening for Optimal Buffer Conditions to Prevent OEG-Conjugate Aggregation

This protocol outlines a method to identify the optimal pH and excipients for storing your OEG conjugate to ensure long-term stability.

Materials:

  • Purified OEG-protein conjugate

  • A series of buffers with varying pH values (e.g., citrate for pH 5.5-6.5, phosphate for pH 6.5-7.5, Tris for pH 7.5-8.5)

  • Stock solutions of stabilizing excipients (e.g., Arginine, Trehalose, Glycerol)

  • Analytical instrument for aggregation analysis (e.g., SEC-HPLC or DLS)

Procedure:

  • Buffer Exchange:

    • Divide the purified OEG-conjugate into several aliquots.

    • Buffer exchange each aliquot into the different pH buffers to be tested.

  • Excipient Addition:

    • For each pH condition, create sub-aliquots and add different concentrations of the stabilizing excipients from the stock solutions. Include a control with no added excipient for each pH.

  • Incubation and Analysis:

    • Incubate all samples under the desired storage conditions (e.g., 4°C or 25°C).

    • At specified time points (e.g., 0, 1 week, 4 weeks), analyze a sample from each condition for the extent of aggregation using SEC or DLS.

  • Data Comparison:

    • Compare the aggregation levels across the different pH and excipient conditions to identify the formulation that provides the best stability for your OEG conjugate.

Mandatory Visualizations

Troubleshooting_Workflow start Aggregation Observed check_reaction During Conjugation Reaction? start->check_reaction post_reaction Post-Conjugation (Purification/Storage)? check_reaction->post_reaction No reagent_sol Check Reagent Solubility (Use Co-solvent) check_reaction->reagent_sol Yes over_labeling Reduce Linker:Protein Ratio post_reaction->over_labeling Yes reagent_conc Optimize Reagent Addition (Slow, Stirring) reagent_sol->reagent_conc reaction_pH Verify Reaction pH reagent_conc->reaction_pH protein_conc Lower Protein Concentration reaction_pH->protein_conc resolved Aggregation Minimized protein_conc->resolved buffer_cond Optimize Storage Buffer (pH, Ionic Strength) over_labeling->buffer_cond additives Add Stabilizing Excipients (Arginine, Trehalose) buffer_cond->additives temperature Optimize Storage Temperature (Consider Cryoprotectants) additives->temperature temperature->resolved OEG_Conjugation_Protocol start Start: Protein Solution buffer_exchange 1. Buffer Exchange to Amine-Free Buffer (pH 7.5) start->buffer_exchange reagent_prep 2. Prepare OEG-NHS in DMSO buffer_exchange->reagent_prep conjugation 3. Slow Addition of OEG-NHS to Protein (e.g., 4°C) reagent_prep->conjugation quench 4. Quench Reaction with Tris Buffer conjugation->quench purification 5. Purify Conjugate via SEC quench->purification analysis 6. Analyze for Purity and Aggregation (SEC/DLS) purification->analysis end End: Purified OEG-Conjugate analysis->end

References

stability issues of octaethylene glycol in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of octaethylene glycol in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under neutral conditions?

A1: Under neutral pH conditions (pH 6-8) and at ambient temperature, this compound is a relatively stable compound. Its ether linkages are generally resistant to hydrolysis. However, stability can be compromised by factors such as elevated temperatures, exposure to oxygen, and the presence of metal ions, which can catalyze oxidative degradation.[1][2]

Q2: How does this compound degrade under acidic conditions?

A2: Under strong acidic conditions (pH 1-3), particularly at elevated temperatures, the ether bonds of this compound can undergo acid-catalyzed hydrolysis. This process involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack. This leads to chain cleavage and the formation of smaller ethylene glycol fragments and potentially ethanol. The degradation rate increases with lower pH and higher temperatures.[3]

Q3: What are the expected degradation products of this compound in an acidic environment?

A3: The primary degradation products from acid-catalyzed hydrolysis are a mixture of smaller polyethylene glycol chains, ethylene glycol, and diethylene glycol. In the presence of oxygen, oxidative degradation can also occur, leading to the formation of organic acids such as formic acid, acetic acid, glycolic acid, and oxalic acid.[4][5]

Q4: Is this compound stable under basic conditions?

A4: Ether linkages are generally more resistant to cleavage under basic conditions compared to acidic conditions because the alkoxide ion is a poor leaving group. Therefore, this compound is relatively stable in moderately basic solutions at room temperature. However, at high pH (pH 11-13) and elevated temperatures, degradation can occur, although typically at a slower rate than in acidic conditions. Strong bases can catalyze the oxidation of the terminal hydroxyl groups.

Q5: What are the potential degradation products under basic conditions?

A5: Under strongly basic conditions, especially in the presence of oxygen, the terminal alcohol groups of this compound can be oxidized to form carboxylates. This can lead to the formation of mono- and di-carboxylated polyethylene glycols.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis after storing my this compound-containing formulation at low pH.

  • Question: What could be the cause of these new peaks? Answer: The new peaks are likely degradation products resulting from acid-catalyzed hydrolysis of the ether linkages in this compound. At low pH, the polyether chain can be cleaved, forming a distribution of shorter-chain glycols.

  • Question: How can I confirm the identity of these degradation products? Answer: You can use analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the molecular weights of the degradation products. Ion chromatography can also be used to detect and quantify acidic degradation products like formic and glycolic acid.

  • Question: What steps can I take to minimize this degradation? Answer:

    • pH Adjustment: If your experiment allows, increase the pH of the formulation to a more neutral range.

    • Temperature Control: Store your formulation at lower temperatures (e.g., refrigerated or frozen) to significantly slow down the hydrolysis rate.

    • Inert Atmosphere: Purging the storage container with an inert gas like nitrogen or argon can help prevent oxidative degradation, which can be exacerbated by acidic conditions.

Issue 2: My formulation containing this compound has become more acidic over time, even when stored under seemingly neutral conditions.

  • Question: What is causing the pH of my formulation to decrease? Answer: The decrease in pH is likely due to the oxidative degradation of this compound, which forms acidic byproducts such as formic acid and glycolic acid. This process is often initiated by the presence of oxygen and can be accelerated by exposure to light and trace metal ions.

  • Question: How can I prevent this pH shift? Answer:

    • Antioxidants: Consider adding a suitable antioxidant to your formulation to inhibit oxidative degradation.

    • Chelating Agents: If metal ion contamination is suspected, adding a chelating agent can help to sequester these catalytic ions.

    • Light Protection: Store your formulation in amber vials or otherwise protect it from light to prevent photo-oxidation.

    • Deoxygenation: Prepare and store the formulation under an inert atmosphere to minimize its exposure to oxygen.

Issue 3: I am concerned about the stability of this compound in my basic formulation (pH > 10) during long-term storage.

  • Question: What are the primary stability concerns for this compound in a high pH environment? Answer: While more stable than in acidic conditions, this compound can still undergo slow degradation at high pH, especially at elevated temperatures. The primary concern is the base-catalyzed oxidation of the terminal hydroxyl groups, leading to the formation of carboxylated species.

  • Question: How can I assess the long-term stability in my basic formulation? Answer: A forced degradation study is recommended. This involves exposing your formulation to stress conditions (e.g., elevated temperature) for a defined period and then analyzing for any changes in the this compound concentration and the appearance of degradation products using a stability-indicating HPLC method.

Quantitative Data on Glycol Stability

Specific kinetic data for the degradation of this compound is limited in the literature. However, data from studies on ethylene glycol (EG) and other short-chain PEGs can provide an indication of the expected stability.

CompoundConditionParameterValueReference
Ethylene GlycolAerated, heated solution with copperpH changeDecrease in pH observed within 140 days
Polyethylene GlycolOxic conditions, in microcosmsHalf-life<0.4–1.1 days
Polyethylene GlycolAnoxic conditions, in microcosmsDegradationNo significant degradation observed
Ethylene GlycolAnaerobic degradationDegradation Rate0.84 mM ethylene oxide units/hour
Diethylene GlycolAnaerobic degradationDegradation RateInversely related to the number of ethylene oxide units

Note: The degradation rates are highly dependent on the specific conditions (temperature, pH, presence of catalysts, etc.). The data presented should be used as a general guide.

Experimental Protocols

Forced Degradation Study Protocol (Adapted for this compound)

This protocol is a general guideline for performing a forced degradation study to assess the stability of this compound in acidic and basic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

  • Acidic Degradation:

    • Prepare acidic solutions of varying strengths (e.g., 0.1 M HCl, 1 M HCl).

    • Mix the this compound stock solution with the acidic solutions in a 1:1 volume ratio in separate, sealed vials.

    • Incubate the vials at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the aliquots with a suitable base (e.g., NaOH) before analysis.

  • Basic Degradation:

    • Prepare basic solutions of varying strengths (e.g., 0.1 M NaOH, 1 M NaOH).

    • Mix the this compound stock solution with the basic solutions in a 1:1 volume ratio in separate, sealed vials.

    • Incubate the vials at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with a suitable acid (e.g., HCl) before analysis.

  • Control Samples:

    • Prepare control samples of this compound in the stock solution solvent and incubate them under the same temperature conditions.

  • Sample Analysis:

    • Analyze all samples (including time-zero samples and controls) using a validated, stability-indicating HPLC method. A reversed-phase column with a gradient elution and a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often suitable for PEG analysis.

    • Quantify the remaining this compound and any new peaks corresponding to degradation products.

Diagrams

TroubleshootingWorkflow start Stability Issue Observed (e.g., new peaks, pH shift) check_conditions Review Experimental Conditions (pH, Temperature, Storage Time) start->check_conditions acidic_path Acidic Conditions (pH < 6) check_conditions->acidic_path Low pH basic_path Basic Conditions (pH > 8) check_conditions->basic_path High pH neutral_path Neutral Conditions (pH 6-8) check_conditions->neutral_path Neutral pH acid_hydrolysis Suspect Acid-Catalyzed Hydrolysis acidic_path->acid_hydrolysis base_oxidation Suspect Base-Catalyzed Oxidation basic_path->base_oxidation neutral_oxidation Suspect Oxidative Degradation neutral_path->neutral_oxidation confirm_degradation Confirm Degradation Products (LC-MS, Ion Chromatography) acid_hydrolysis->confirm_degradation base_oxidation->confirm_degradation neutral_oxidation->confirm_degradation mitigate_acid Mitigation Strategies: - Adjust pH upwards - Lower temperature - Use inert atmosphere confirm_degradation->mitigate_acid Acidic mitigate_base Mitigation Strategies: - Lower temperature - Use inert atmosphere - Add antioxidants confirm_degradation->mitigate_base Basic mitigate_neutral Mitigation Strategies: - Protect from light - Use inert atmosphere - Add antioxidants/chelators confirm_degradation->mitigate_neutral Neutral end Optimized Formulation/ Experiment mitigate_acid->end mitigate_base->end mitigate_neutral->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Characterization of Octaethylene Glycol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of octaethylene glycol (OEG) derivatives.

Troubleshooting Guides & FAQs

This section is organized by analytical technique to directly address specific issues you may encounter during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why do my ¹H NMR spectra of OEG derivatives show broad or overlapping signals in the ethylene glycol region (3.5-3.7 ppm)?

Answer: This is a common challenge due to the repetitive nature of the ethylene glycol units. The protons on the internal ethylene glycol units are in very similar chemical environments, leading to signal overlap and the appearance of a broad singlet or complex multiplet.

Troubleshooting Strategies:

  • Use a High-Field Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or higher) can improve spectral dispersion and help resolve individual proton signals.

  • Solvent Choice: The choice of solvent can significantly impact chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d₆) is often recommended for PEG and OEG derivatives as it can help to resolve the hydroxyl proton signals, which appear as a distinct triplet around 4.5 ppm. In contrast, in solvents like CDCl₃, hydroxyl proton signals can be broad and their position concentration-dependent.

  • Quantitative NMR (qNMR): For determining the degree of substitution or purity, qNMR can be a powerful tool. By comparing the integral of a signal from the end-group with the integral of the entire ethylene glycol region, a degree of functionalization can be calculated. Ensure you use a proper relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.

Question: I see small peaks flanking the main ethylene glycol signal in my ¹H NMR spectrum. Are these impurities?

Answer: Not necessarily. These are often ¹³C satellites arising from the 1.1% natural abundance of the ¹³C isotope. The ¹H-¹³C coupling splits the proton signal into a doublet. For a large polymer with many repeating units, the intensity of these satellite peaks can become comparable to the signals from the end groups, leading to misinterpretation as impurities.

How to Confirm:

  • Run the spectrum on a different field strength spectrometer: The distance in Hz between the satellite peaks will remain constant, but their chemical shift difference in ppm will change.

  • Run a ¹³C-decoupled ¹H NMR experiment: This will cause the satellite peaks to disappear, confirming their origin.

Mass Spectrometry (MS)

Question: My ESI-MS spectrum of an OEG derivative is very complex, with a wide distribution of peaks. How can I simplify it and determine the molecular weight?

Answer: The complexity in the ESI-MS spectra of OEG derivatives arises from two main factors: the polydispersity of the OEG starting material and the formation of multiple charged ions with different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).

Troubleshooting Strategies:

  • High-Resolution Mass Spectrometry (HRMS): Use of HRMS instruments like Orbitrap or TOF analyzers can help to resolve the isotopic patterns and differentiate between different adducts and charge states.

  • Control of Adduct Formation: The addition of a small amount of a specific salt (e.g., sodium acetate) can promote the formation of a single adduct type ([M+Na]⁺), simplifying the spectrum. Conversely, desalting the sample can favor the protonated molecule ([M+H]⁺).

  • Charge Stripping Agents: For highly charged species, adding a charge stripping agent like triethylamine (TEA) post-column in an LC-MS setup can reduce the charge states and simplify the spectrum, making it easier to deconvolute and determine the molecular weight.

Question: I am seeing a repeating pattern of peaks with a mass difference of 44 Da, even in my blank injections. What is the source of this contamination?

Answer: This is a classic sign of polyethylene glycol (PEG) contamination, a very common issue in mass spectrometry labs. The repeating unit of ethylene glycol has a mass of approximately 44 Da.

Sources of Contamination and Solutions:

SourceSolution
Laboratory Consumables Use PEG-free plasticware (e.g., pipette tips, microcentrifuge tubes). Be aware that some plastics can leach PEG or related compounds.
Reagents and Solvents Use high-purity, HPLC or MS-grade solvents. Be cautious of surfactants or detergents in buffers, which are often PEG-based.
Cross-Contamination Thoroughly clean the injection port, syringe, and sample loop of the mass spectrometer, especially after analyzing samples known to contain PEGs.
Chromatography (TLC & HPLC)

Question: My OEG derivative streaks on the TLC plate and I get poor separation in column chromatography. How can I improve this?

Answer: Streaking (or tailing) is a common problem for polar and flexible molecules like OEGs on silica gel. This is often due to strong interactions with the stationary phase.

Troubleshooting Strategies for TLC and Column Chromatography:

  • Optimize the Solvent System:

    • Increase Polarity: A more polar eluent is often needed. For silica gel, increasing the percentage of a polar solvent like methanol in a dichloromethane or chloroform mobile phase can improve elution.

    • Solvent Combination: Sometimes a combination of solvents provides better separation. For example, a gradient of ethanol/isopropanol in chloroform has been reported to give better separation for some PEG-containing compounds than a methanol gradient.

  • Dry Loading: For column chromatography, dissolving your compound in a suitable solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can lead to sharper bands.

Question: I am struggling to separate my mono-substituted OEG derivative from the di-substituted byproduct and the starting diol. They have very similar Rf values.

Answer: This is a significant challenge due to the similar polarities of these compounds.

Advanced Separation Techniques:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on hydrophobicity and often provides much higher resolution for separating closely related OEG derivatives than normal-phase chromatography.

  • Chemical Derivatization: You can selectively react the diol byproduct with a protecting group to make it significantly less polar. This allows for easy separation of the derivatized diol from your desired mono-substituted product by standard column chromatography. The protecting group can then be removed in a subsequent step.

Data Presentation

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and a Mono-Tosylated Derivative

Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

AssignmentThis compound (HO-OEG₈-OH)Mono-tosyl-OEG₈-OH
¹H NMR
HO-CH ₂-~3.70 (t)~3.70 (t)
-O-CH ₂-CH ₂-O- (internal)~3.64 (s)~3.64 (s)
TsO-CH ₂--~4.15 (t)
Aromatic-H (tosyl)-~7.35 (d), ~7.79 (d)
CH ₃ (tosyl)-~2.45 (s)
¹³C NMR
HO-C H₂-~61.5~61.5
-O-C H₂-C H₂-O- (internal)~70.5~70.5
TsO-C H₂--~70.0
-C H₂-CH₂-OTs-~69.2
Aromatic-C (tosyl)-~128.0, ~130.0, ~133.0, ~145.0
C H₃ (tosyl)-~21.6
Table 2: Representative TLC Rf Values for Separation of Mono- and Di-tosylated this compound
CompoundMobile Phase SystemApproximate Rf Value
This compound (Diol)Dichloromethane:Methanol (95:5)0.1
Mono-tosylated OEG₈Dichloromethane:Methanol (95:5)0.4
Di-tosylated OEG₈Dichloromethane:Methanol (95:5)0.8

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and exact solvent composition.

Table 3: Common ESI-MS Adducts and Fragments of this compound
Ionm/z (Calculated for C₁₆H₃₄O₉)Description
[M+H]⁺371.22Protonated molecule
[M+Na]⁺393.20Sodium adduct
[M+K]⁺409.18Potassium adduct
Fragment 145.03[C₂H₅O]⁺ - Characteristic fragment of ethylene glycol units
Fragment 289.06[C₄H₉O₂]⁺ - Dimer of ethylene glycol unit
Fragment 3133.09[C₆H₁₃O₃]⁺ - Trimer of ethylene glycol unit

Experimental Protocols

Protocol 1: Detailed Methodology for RP-HPLC-MS of an this compound Derivative

This protocol is a general guideline for the analysis of a mono-functionalized this compound derivative.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Scan Range: m/z 100 - 1000.

    • For MS/MS: Select the precursor ion of interest (e.g., the [M+H]⁺ or [M+Na]⁺ ion) and apply a suitable collision energy (e.g., 10-30 eV) to induce fragmentation.

Protocol 2: General Procedure for Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol outlines the key steps for determining the purity of an OEG derivative using an internal standard.

  • Selection of Internal Standard: Choose an internal standard that has a simple spectrum (ideally a singlet), is stable, does not react with the sample, and has a peak that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into an NMR tube.

    • Accurately weigh a known amount of the OEG derivative and add it to the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Pulse Program: Use a standard 90° pulse sequence.

    • Relaxation Delay (D1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to ensure full relaxation of all protons. This is critical for accurate integration. A D1 of 30-60 seconds is often a good starting point.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate quantification).

  • Data Processing:

    • Apply a gentle line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting the peak shape.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mandatory Visualization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Troubleshooting Synthesis OEG Derivative Synthesis Purification Purification (Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Molecular Weight Verification HPLC HPLC Analysis (RP-HPLC) Purification->HPLC Purity Analysis TLC->Purification Optimize Separation NMR_Data NMR Data (Chemical Shift, Integration) NMR->NMR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Chromo_Data Chromatographic Data (Rf, Retention Time) HPLC->Chromo_Data Troubleshooting_Logic cluster_NMR NMR Issues cluster_MS MS Issues cluster_Chromo Chromatography Issues Broad_Signals Broad/Overlapping Signals Solvent Change Solvent (e.g., DMSO-d₆) Broad_Signals->Solvent High_Field Use High-Field NMR Broad_Signals->High_Field Extra_Peaks Unexpected Peaks Decoupling ¹³C Decoupling Extra_Peaks->Decoupling Check for ¹³C satellites Complex_Spectrum Complex Spectrum HRMS Use HRMS Complex_Spectrum->HRMS Adduct_Control Control Adducts Complex_Spectrum->Adduct_Control Contamination Contamination (44 Da repeat) Streaking Streaking/Tailing Solvent_System Optimize Mobile Phase Streaking->Solvent_System Poor_Separation Poor Separation of Similar Compounds RP_HPLC Use RP-HPLC Poor_Separation->RP_HPLC Derivatization Derivatize Diol Poor_Separation->Derivatization

strategies to reduce polydispersity of synthesized octaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octaethylene Glycol (OEG) Synthesis

Welcome to the technical support center for this compound (OEG) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to achieving low polydispersity in synthesized OEG.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI), and why is a low PDI crucial for this compound?

A: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights within a polymer sample. A PDI of 1.0 indicates a perfectly uniform, or monodisperse, sample where all molecules have the exact same chain length.[1] Values greater than 1.0 signify a polydisperse sample containing a mixture of different chain lengths.[1] For applications in drug development and bioconjugation, a low PDI for OEG is critical for predictable pharmacokinetics, consistent drug performance, and reduced immunogenicity.[1]

Q2: What are the primary causes of high PDI during the synthesis of OEG?

A: High PDI in synthesized OEG can originate from several factors:

  • High-PDI Starting Materials : If you are functionalizing or extending a commercial oligoethylene glycol that already has a high PDI, that dispersity will carry over to the final product.[1][2]

  • Incomplete Reactions : In stepwise synthesis methods, if reactions do not go to completion, a mixture of molecules with different lengths will be present, increasing the PDI.

  • Side Reactions : Undesired side reactions, such as base-induced depolymerization during Williamson ether synthesis, can generate shorter chain impurities.

  • Uncontrolled Polymerization : For methods involving polymerization, a lack of tight control over reaction conditions like temperature, pressure, and monomer-to-initiator concentrations can lead to uncontrolled chain growth and a broad molecular weight distribution.

Q3: Which synthesis strategy is best for achieving monodisperse (PDI = 1.0) this compound?

A: Stepwise organic synthesis is the preferred method for creating truly monodisperse oligoethylene glycols like OEG. This "bottom-up" approach involves the iterative addition of ethylene glycol units. A common technique is the Williamson ether synthesis, where an oligoethylene glycol is reacted with a protected and activated ethylene glycol monomer. While this method can be labor-intensive and require purification at each step, it offers precise control over the final chain length.

Q4: Can I use purification to reduce the PDI of my synthesized OEG?

A: Yes, purification is a critical step for reducing polydispersity. Several chromatographic and precipitation techniques can effectively fractionate your OEG sample to narrow its molecular weight distribution. High-performance liquid chromatography (HPLC), particularly preparative reversed-phase HPLC, offers the highest resolution for separating closely related oligomers. Silica gel column chromatography is also widely used, though it may be challenging for highly polar OEG compounds. Fractional precipitation is another effective method for separating oligomers based on their differential solubility.

Troubleshooting Guide

This guide addresses common problems encountered during OEG synthesis and purification.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High PDI (>1.1) in GPC/SEC Analysis 1. Incomplete reaction during a stepwise synthesis step. 2. Use of a high-PDI starting material. 3. Uncontrolled polymerization conditions (if applicable).1. Increase reaction times, use a slight excess of the monomer reactant, and monitor reaction completion rigorously using TLC or LC-MS before proceeding. 2. Source a higher-grade, low-PDI starting material or purify the starting material before use. 3. Tightly control reaction temperature and ensure homogeneous mixing.
Bimodal or Multimodal Peak in GPC/SEC 1. Presence of unreacted starting materials. 2. Significant side-product formation.1. Optimize purification steps (e.g., column chromatography, recrystallization) after each synthetic step to ensure the high purity of all intermediates. 2. Re-evaluate reaction conditions to minimize side reactions.
Streaking on TLC and Poor Separation on Silica Column 1. High polarity of OEG compounds. 2. Inappropriate solvent system.1. Use a more polar eluent system, such as a gradient of methanol in dichloromethane or chloroform. 2. Consider "dry loading" the sample onto the column by adsorbing it onto a small amount of silica gel first. 3. If separation remains poor, switch to a higher-resolution technique like preparative HPLC.
Difficulty Separating Diol from Mono-functionalized OEG 1. Very similar polarity and structure of the desired product and the diol impurity.1. Chromatographic Optimization : Use preparative reversed-phase HPLC, which often provides superior separation for such compounds. 2. Reaction Stoichiometry : In the synthesis step, use a significant excess of the starting diol to statistically favor the formation of the mono-substituted product, which can simplify purification.
Low or No Recovery from Silica Column 1. The highly polar OEG compound is irreversibly adsorbing to the silica gel.1. Use a very polar solvent, such as a high percentage of methanol or even water, to flush the column. 2. Consider using a different stationary phase, such as reversed-phase silica (C18).

Data on Purification Techniques for OEG Compounds

The following table summarizes typical outcomes for common purification methods. Note that actual results can vary based on the specific compound and impurity profile.

Purification Technique Typical Purity Achieved Typical Yield Notes
Silica Gel Column Chromatography >95%60-90%Highly dependent on the separation observed on TLC. Can be challenging for very polar compounds.
Recrystallization >99%50-80%Only applicable to solid compounds. Can be very effective for removing minor impurities.
Preparative HPLC >99%40-70%Offers the highest resolution for separating oligomers of similar length.
Fractional Precipitation VariableVariableEffective for large-scale fractionation but may require optimization of solvent/non-solvent ratios.

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis for OEG Chain Extension

This protocol describes a single step of chain extension, for example, converting tetraethylene glycol (PEG4) to this compound (OEG, PEG8). This process is iterative.

  • Prepare Reactants :

    • Reactant A : Tetraethylene glycol mono-tosylate (prepared by reacting tetraethylene glycol with one equivalent of tosyl chloride).

    • Reactant B : An excess of tetraethylene glycol.

  • Deprotonation : In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve tetraethylene glycol (Reactant B) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour.

  • Coupling Reaction : Cool the mixture back to 0°C. Add a solution of tetraethylene glycol mono-tosylate (Reactant A) in anhydrous THF dropwise to the flask.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tosylate is consumed.

  • Workup : Quench the reaction by slowly adding water. Remove the THF under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product via silica gel column chromatography or preparative HPLC to isolate the desired this compound, separating it from unreacted starting materials and other byproducts.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading : Dissolve the crude OEG in a minimal amount of the initial eluent. For compounds with poor solubility, use "dry loading": dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution : Carefully add the eluent to the top of the column. Begin elution with a low-polarity solvent system (e.g., 1-2% Methanol in DCM) and gradually increase the polarity (e.g., increase methanol concentration by 1-2% increments) to elute compounds of increasing polarity.

  • Fraction Collection : Collect fractions continuously and monitor the composition of each fraction using TLC.

  • Product Isolation : Combine the fractions containing the pure OEG product. Remove the solvent under reduced pressure using a rotary evaporator and dry the final product under a high vacuum.

Visualizations

The following diagrams illustrate key workflows and logic for reducing the polydispersity of synthesized this compound.

G synthesis Synthesis Strategy Selection stepwise Stepwise Synthesis (e.g., Williamson Ether) synthesis->stepwise poly Controlled Polymerization synthesis->poly crude Crude OEG Product stepwise->crude Yields Monodisperse (PDI ≈ 1.0) poly->crude Yields Narrow PDI (PDI ≈ 1.01-1.10) purification Purification / Fractionation crude->purification hplc Preparative HPLC purification->hplc column Silica Column Chromatography purification->column precip Fractional Precipitation purification->precip analysis PDI Analysis (GPC / SEC / MS) hplc->analysis column->analysis precip->analysis low_pdi Low PDI OEG (PDI < 1.1) analysis->low_pdi high_pdi High PDI OEG (PDI >= 1.1) analysis->high_pdi repurify Re-purify or Optimize Synthesis high_pdi->repurify repurify->synthesis repurify->purification

Caption: Workflow for synthesizing and purifying low-PDI this compound.

G start GPC shows High PDI (>1.1) check_peak Is the peak shape bimodal/multimodal? start->check_peak check_sm Check PDI of Starting Materials check_peak->check_sm No (Broad, single peak) sol_purify_inter Purify intermediates at each step check_peak->sol_purify_inter Yes check_reaction Review Reaction Conditions check_sm->check_reaction PDI is low sol_source_sm Source low-PDI starting materials check_sm->sol_source_sm PDI is high sol_optimize_rxn Increase reaction time & monitor completion (TLC/LC-MS) check_reaction->sol_optimize_rxn sol_optimize_purify Optimize purification (e.g., switch to HPLC) check_reaction->sol_optimize_purify

Caption: Troubleshooting logic for diagnosing high PDI in OEG synthesis.

References

overcoming solubility problems with octaethylene glycol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of octaethylene glycol (OEG) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are this compound (OEG) conjugates and why is their solubility a critical parameter?

This compound (OEG) conjugates are molecules formed by covalently attaching one or more OEG chains to a parent molecule, such as a protein, peptide, or small organic drug. OEG is a specific type of polyethylene glycol (PEG) with eight repeating ethylene oxide units. This process, often called PEGylation, is a widely used strategy to enhance the physicochemical properties of therapeutic molecules.[1][2]

Solubility is a critical parameter because it directly impacts a drug's bioavailability and therapeutic efficacy.[3][4] A significant portion of new drug candidates are poorly water-soluble, which can hinder their absorption and clinical development.[3] By increasing the aqueous solubility of a hydrophobic molecule, OEG conjugation can improve its dissolution rate, prolong its circulation time in the bloodstream, and reduce the risk of aggregation, which can lead to loss of function or immunogenicity.

Q2: What primary factors influence the solubility of my OEG conjugate?

The final solubility of an OEG conjugate is a complex interplay of several factors:

  • Properties of the Parent Molecule: The inherent hydrophobicity, size, and charge of the drug or protein being conjugated are the most significant factors. Highly lipophilic molecules are the most challenging.

  • Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), increasing the number of drug molecules per antibody can decrease overall solubility, especially if the payload is hydrophobic.

  • Linker Chemistry: The chemical structure of the linker used to attach the OEG chain to the parent molecule can influence solubility. Using hydrophilic linkers, such as those containing sulfonates or additional PEG units, can further boost the solubility of the final conjugate.

  • Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer are critical. The physical stability of protein conjugates, for instance, is often maximized within a specific pH range.

  • Temperature: Temperature can affect both solubility and the physical stability of the conjugate, potentially leading to aggregation upon thermal stress.

Q3: How exactly does this compound improve solubility?

This compound is a hydrophilic (water-soluble) polymer. When attached to a less soluble molecule, the flexible OEG chains create a dynamic "hydration shell" around the conjugate. This is achieved through hydrogen bonding between the ether oxygen atoms of the OEG backbone and water molecules. This hydrophilic shield masks the hydrophobic regions of the parent molecule, increasing the hydrodynamic volume and improving its interaction with aqueous solvents, thereby enhancing its overall solubility.

Diagram illustrating the mechanism of OEG-mediated solubilization.

cluster_0 Before OEG Conjugation cluster_1 After OEG Conjugation Hydrophobic Hydrophobic Drug Water1 Aqueous Solvent (Water) Hydrophobic->Water1 Poor Interaction (Low Solubility) OEG_Drug Hydrophobic Drug OEG_Shell OEG Chains (Hydrophilic Shield) Water2 Aqueous Solvent (Water) OEG_Shell->Water2 Favorable Interaction (High Solubility)

Caption: OEG chains form a hydrophilic shield, improving drug-solvent interaction.

Troubleshooting Guides

Problem: My OEG conjugate precipitated out of solution after purification or during storage. What are the likely causes and solutions?

Precipitation is a common sign that the conjugate's solubility limit has been exceeded under the current conditions.

Possible Causes:

  • Incorrect Buffer pH: The pH of the solution can significantly affect the charge and conformation of protein or peptide conjugates, influencing their stability. Many proteins are least soluble at their isoelectric point (pI).

  • High Concentration: The conjugate may have been concentrated beyond its maximum solubility. ADCs, for example, are often formulated at lower concentrations (<20 mg/mL) to reduce aggregation risk.

  • Temperature Stress: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation and precipitation.

  • Buffer Exchange Issues: The buffer used during purification (e.g., chromatography) may be optimal for separation but not for final formulation stability.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, analyze the precipitate to confirm it is the conjugate.

  • Review and Optimize Buffer:

    • Ensure the buffer pH is at least 1-2 units away from the conjugate's theoretical pI.

    • Conduct a pH screening study to determine the pH of maximum stability and solubility.

    • Evaluate the effect of ionic strength by testing different salt concentrations (e.g., 50 mM to 150 mM NaCl).

  • Adjust Concentration: Determine the maximum practical concentration through a solubility study before preparing a large batch.

  • Add Excipients: Consider adding stabilizing excipients such as sugars (sucrose, trehalose) or amino acids (arginine, glycine) to the formulation.

  • Control Temperature: Store the conjugate at the recommended temperature and avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze in a suitable cryoprotectant.

Problem: My hydrophobic small molecule is still poorly soluble even after conjugation with OEG. How can I improve this?

While OEG conjugation significantly helps, it may not be sufficient for extremely hydrophobic compounds. In these cases, advanced formulation strategies are required.

Solutions & Strategies:

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs.

    • Examples: Ethanol, propylene glycol (PG), PEG 400, dimethyl sulfoxide (DMSO).

    • Action: Start with low percentages (e.g., 5-10% v/v) and incrementally increase, while monitoring for any negative impact on conjugate stability.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a complex that is water-soluble.

  • Surfactant-based Formulations: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds within their lipophilic core.

    • Common Surfactants: Polysorbates (Tween® series), poloxamers.

  • Lipid-Based Delivery Systems: For very challenging molecules, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective. These systems form fine emulsions upon contact with aqueous fluids.

Formulation Strategy Key Components Typical Concentration Primary Mechanism
Co-solvency PEG 400, Propylene Glycol, Ethanol5 - 40% (v/v)Reduces solvent polarity.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)2 - 40% (w/v)Encapsulates the hydrophobic drug.
Surfactant Micelles Polysorbate 80, Poloxamer 1880.1 - 5% (w/v)Forms micelles to carry the drug.
Nanosuspensions Drug particles, StabilizersN/AIncreases surface area for dissolution.
Problem: I suspect my OEG conjugate is forming soluble aggregates. How can I confirm this and what can be done to prevent it?

Aggregation, where conjugate molecules stick together, can reduce efficacy and pose a safety risk. It can occur even without visible precipitation.

Confirmation Methods:

  • Dynamic Light Scattering (DLS): This is a primary technique for measuring the size distribution of particles in a solution. An increase in the average particle diameter or the appearance of multiple size populations (polydispersity) suggests aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of new peaks eluting earlier than the main monomeric peak is a clear indicator of soluble aggregates.

  • Micro-Flow Imaging (MFI): This technique can detect and characterize sub-visible particles that are often precursors to larger aggregates.

A workflow for troubleshooting suspected OEG conjugate aggregation.

start Suspicion of Soluble Aggregates check_dls Perform DLS Analysis start->check_dls is_aggregated Increased Size or Polydispersity? check_dls->is_aggregated confirm_sec Confirm with SEC is_aggregated->confirm_sec Yes no_agg No Significant Aggregation (Monitor Sample) is_aggregated->no_agg No is_confirmed High Molecular Weight Peaks Present? confirm_sec->is_confirmed is_confirmed->no_agg No troubleshoot Aggregation Confirmed: Initiate Troubleshooting is_confirmed->troubleshoot Yes opt_buffer Optimize Formulation Buffer (pH, Ionic Strength, Excipients) troubleshoot->opt_buffer opt_protein Modify Conjugate (Linker, Conjugation Site) troubleshoot->opt_protein opt_storage Optimize Storage (Temperature, Concentration) troubleshoot->opt_storage retest Re-analyze Optimized Formulation via DLS/SEC opt_buffer->retest opt_protein->retest opt_storage->retest

References

minimizing side reactions during octaethylene glycol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octaethylene glycol (OEG) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the functionalization of this compound?

A1: The primary side reactions encountered during this compound functionalization include:

  • Oxidation: The polyethylene glycol backbone can undergo oxidative degradation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to chain cleavage and the formation of impurities such as aldehydes, ketones, and carboxylic acids.

  • Hydrolysis of Activated Groups: When using activated esters, such as N-hydroxysuccinimide (NHS) esters, for amine conjugation, hydrolysis of the ester group is a significant competing reaction in aqueous environments. This results in an unreactive carboxylic acid, reducing the overall yield of the desired conjugate.[1]

  • Intermolecular Crosslinking: If both ends of the OEG chain are reactive, or if the target molecule for conjugation is multifunctional, unwanted intermolecular crosslinking can occur, leading to the formation of high molecular weight polymers and gels.

  • Incomplete Reactions: Reactions may not go to completion, leaving unreacted starting material that can be difficult to separate from the desired product.

  • Formation of Byproducts During Tosylation: During the tosylation of OEG, the formation of ditosylated OEG and other byproducts can occur if the reaction conditions are not carefully controlled.

Q2: How can I minimize oxidation of the this compound backbone during a reaction?

A2: To minimize oxidation, it is crucial to:

  • Work under an inert atmosphere: Conduct reactions under nitrogen or argon to exclude oxygen.

  • Use deoxygenated solvents: Solvents should be thoroughly deoxygenated before use, for example, by sparging with an inert gas.

  • Avoid high temperatures: If possible, perform reactions at room temperature or below.

  • Use fresh, high-purity reagents: Impurities in reagents can sometimes catalyze oxidation.

Q3: What is the optimal pH for reacting an NHS-activated this compound with a primary amine?

A3: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended, with a pH of 8.3-8.5 often cited as ideal for balancing reactivity and stability.[2][3] It is also critical to use an amine-free buffer, such as phosphate-buffered saline (PBS), to avoid competition with the target amine.[3]

Q4: How can I purify my functionalized this compound product?

A4: Purification strategies depend on the nature of the product and impurities. Common methods include:

  • Column Chromatography: Silica gel chromatography is effective for separating products based on polarity.

  • Liquid-Liquid Extraction: This can be used to remove certain impurities, as demonstrated in chromatography-free synthesis protocols for OEG tosylates.

  • Dialysis or Size Exclusion Chromatography: These methods are useful for removing small molecule impurities from larger PEGylated products.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield of Amine-Functionalized OEG using NHS Ester Chemistry
Possible Cause Troubleshooting Step
Hydrolysis of NHS ester - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Use anhydrous DMSO or DMF to dissolve the NHS ester before adding it to the aqueous reaction buffer. - Prepare the NHS ester solution immediately before use. - Lower the reaction temperature to slow down hydrolysis.
Presence of competing amines - Use an amine-free buffer such as PBS. Avoid Tris or glycine buffers. - Ensure the starting OEG material is free from amine impurities.
Low reactivity of the target amine - Increase the molar excess of the NHS-activated OEG. - Increase the reaction time.
Inaccurate pH measurement - Calibrate the pH meter immediately before use. - Use high-quality buffer reagents.
Issue 2: Formation of Multiple Products in Tosylation of this compound
Possible Cause Troubleshooting Step
Formation of ditosylated product - Use a molar excess of this compound relative to tosyl chloride. - Slowly add the tosyl chloride to the reaction mixture to maintain a low instantaneous concentration.
Side reactions with the base - Use a non-nucleophilic base like triethylamine or pyridine. - Control the reaction temperature, as higher temperatures can promote side reactions.
Hydrolysis of tosyl chloride - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere.

Data Presentation

Table 1: Impact of Reaction Conditions on Side Reactions of OEG-Aldehyde Functionalization

Parameter Condition Effect on Main Reaction Potential Side Reactions/Issues
pH 4.0 - 5.0Lower reaction rateLow
5.0 - 7.0Optimal for imine formationMinimized Cannizzaro reaction
> 7.5Faster initial imine formationIncreased risk of Cannizzaro reaction and reaction with other nucleophiles
Temperature 4 - 6 °CSlower reaction rate, but generally sufficientMinimizes oxidation and degradation of the PEG chain
Room Temperature (20-25°C)Faster reaction rateIncreased risk of oxidation and other degradation pathways
Reactant Molar Ratio (PEG:Protein) 1:1 to 5:1Lower degree of PEGylationLower risk of cross-linking
10:1 to 50:1Higher degree of PEGylationHigher risk of multiple PEGylations and cross-linking

Experimental Protocols

Protocol 1: General Procedure for Amine Functionalization of this compound via Tosylation and Azidation

This protocol describes a two-step process to introduce a primary amine to this compound.

Step 1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture over 1-2 hours.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the OEG-tosylate.

Step 2: Azidation and Reduction

  • Dissolve the OEG-tosylate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) and heat the mixture to 60-80°C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution to obtain the OEG-azide.

  • Dissolve the OEG-azide in methanol or THF/water.

  • Add a reducing agent such as triphenylphosphine followed by water, or perform catalytic hydrogenation (e.g., H2, Pd/C).

  • Monitor the reduction until the azide is fully converted to the amine.

  • Purify the final amino-OEG product by appropriate chromatographic methods.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis OEG This compound Reaction Functionalization Reaction - Control Temp, pH, Atmosphere OEG->Reaction Reagent Functionalizing Reagent (e.g., TsCl, NHS-ester) Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or other methods Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Functionalized OEG Analysis->Product

Caption: General workflow for the functionalization of this compound.

troubleshooting_logic Start Low Yield of Functionalized Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Workup & Purification Start->CheckWorkup ImpureReactants Impure Reactants? CheckPurity->ImpureReactants WrongConditions Suboptimal Conditions? (pH, Temp, etc.) CheckConditions->WrongConditions LossDuringWorkup Product Loss During Extraction/Purification? CheckWorkup->LossDuringWorkup ImpureReactants->CheckConditions No PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants Yes WrongConditions->CheckWorkup No OptimizeConditions Optimize Reaction Conditions WrongConditions->OptimizeConditions Yes ModifyWorkup Modify Workup/ Purification Protocol LossDuringWorkup->ModifyWorkup Yes

Caption: Troubleshooting logic for low-yield functionalization reactions.

References

Technical Support Center: Optimization of Octaethylene Glycol Tosylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the tosylation of octaethylene glycol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this chemical modification in their work.

Troubleshooting Guide

This guide addresses common issues encountered during the tosylation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my tosylated this compound. What could be the problem?

Answer: Low yields can stem from several factors. Consider the following possibilities:

  • Poor Quality Reagents: Ensure that the p-toluenesulfonyl chloride (TsCl) is fresh, as it can degrade over time. The this compound should be anhydrous, as water will react with the TsCl.

  • Inadequate Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the glycol's hydroxyl groups. Stronger bases like sodium hydroxide (NaOH) or the use of a base like pyridine, which also acts as a catalyst, are common. For mechanochemical methods, NaOH has been shown to be effective.[1]

  • Incorrect Stoichiometry: An insufficient amount of TsCl will lead to incomplete conversion. A common approach is to use a slight excess of TsCl. For monotosylation, a large excess of the glycol is sometimes used to favor the reaction at only one end.[2]

  • Reaction Temperature: Tosylation is often carried out at low temperatures (e.g., 0 °C) initially to control the reaction rate and minimize side reactions, followed by stirring at room temperature.[3] Ensure your cooling and stirring are adequate.

  • Reaction Time: The reaction may not have proceeded to completion. Reaction times can vary from a few hours to overnight.[3][4] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of Ditosylate Instead of Monotosylate

Question: I am trying to synthesize the monotosylate of this compound, but I am getting a significant amount of the ditosylated product. How can I improve the selectivity for the monotosylate?

Answer: Achieving high selectivity for monotosylation can be challenging. Here are some strategies to favor the formation of the monotosylated product:

  • Use a Large Excess of Glycol: By using a significant excess of this compound relative to the tosyl chloride, you increase the statistical probability that the tosyl chloride will react with a glycol molecule that has not yet been tosylated.

  • Controlled Addition of Tosyl Chloride: Adding the tosyl chloride solution slowly to the reaction mixture containing the glycol and base can help maintain a low concentration of the tosylating agent, thus favoring monosubstitution.

  • Use of a Protecting Group: A common strategy involves protecting one hydroxyl group with a bulky protecting group like a trityl group. This allows for the tosylation of the unprotected hydroxyl group, followed by deprotection to yield the monotosylate.

  • Silver Oxide Mediated Monotosylation: A method using silver oxide and potassium iodide has been shown to yield monofunctional PEG tosylate in yields exceeding the statistical expectation of 50%.

Issue 3: Presence of an Unexpected Side Product

Question: I have an unexpected spot on my TLC plate and a different peak in my NMR that does not correspond to the starting material or the desired tosylated product. What could this be?

Answer: A common side product in tosylation reactions, especially when using pyridine or other chloride-containing reagents, is the corresponding alkyl chloride. The tosylate is a good leaving group and can be displaced by the chloride ion present in the reaction mixture. To minimize this, consider the following:

  • Choice of Base: Using a non-chloride-containing base can help. For example, using NaOH instead of pyridine hydrochloride.

  • Reaction Conditions: The formation of the chloride byproduct can be influenced by the solvent and temperature. It is important to follow established protocols carefully.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying my tosylated this compound. Column chromatography is difficult, and the product is not crystallizing. What are my options?

Answer: Purification of polyethylene glycol derivatives can be challenging due to their physical properties. Here are some approaches:

  • Chromatography-Free Synthesis: Several methods have been developed to synthesize PEG tosylates without the need for column chromatography. These methods often rely on liquid-liquid extractions to purify the product.

  • Extraction: A common workup procedure involves diluting the reaction mixture with an organic solvent and washing with water, dilute acid (to remove basic impurities like pyridine), and brine.

  • Precipitation: The product can sometimes be purified by dissolving the crude material in a minimal amount of a good solvent (like diethyl ether) and then adding a large excess of a poor solvent (like hexane) to precipitate the product. This process may need to be repeated.

  • TLC Monitoring: Inconsistent TLC results can be due to the presence of pyridine, which can cause streaking. A mini-workup of the sample before spotting it on the TLC plate or using a high vacuum to remove volatile impurities from the plate can help.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to control for successful this compound tosylation?

A1: The key parameters to control are:

  • Stoichiometry of Reactants: The molar ratio of this compound to tosyl chloride is crucial for controlling whether you get a mono- or di-tosylated product.

  • Choice and Amount of Base: A suitable base is needed to deprotonate the glycol. The type of base can influence the reaction rate and side product formation.

  • Reaction Temperature: This affects the reaction rate and the formation of byproducts.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. A mixture of an organic solvent like THF and water is sometimes used.

Q2: How can I monitor the progress of the tosylation reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product. The spots can be visualized using a UV lamp (as the tosyl group is UV active) and/or by staining with an appropriate agent like iodine.

Q3: What is the difference between synthesizing a monotosylate and a ditosylate of this compound?

A3: The primary difference lies in the stoichiometry of the reactants.

  • For Monotosylation: You would typically use a large excess of this compound compared to tosyl chloride to statistically favor the reaction at only one of the hydroxyl groups. Alternatively, a protecting group strategy can be employed for more controlled synthesis.

  • For Ditosylation: You would use at least two equivalents of tosyl chloride for every one equivalent of this compound to ensure that both hydroxyl groups are tosylated.

Q4: Are there any safety precautions I should be aware of when performing this reaction?

A4: Yes, several safety precautions should be taken:

  • Tosyl Chloride: It is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: It is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood.

  • Sodium Hydride (if used): It is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere.

  • Solvents: Organic solvents like THF and diethyl ether are flammable. Ensure there are no ignition sources nearby.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the tosylation of polyethylene glycols.

Table 1: Reaction Conditions for Monotosylation of this compound (via Trityl Protection)

StepReagents & SolventsTemperature (°C)Time (h)
Protection This compound, Trityl chloride, TriethylamineRoom Temperature12-16
Tosylation Trityl-OEG, Tosyl chloride, NaOH, THF/H₂O0 then Room Temp12-16
Deprotection Trityl-OEG-OTs, p-Toluenesulfonic acid, MethanolRoom Temperature2.5

Table 2: General Conditions for Tosylation of Glycols

ParameterConditionReference
Tosyl Chloride (eq.) 1.5 - 3
Base NaOH, Pyridine, K₂CO₃
Solvent THF/H₂O, Dichloromethane
Temperature (°C) 0 to Room Temperature
Reaction Time (h) 2 - 18

Experimental Protocols

Protocol 1: Synthesis of this compound Monotosylate (Chromatography-Free Method)

This protocol is adapted from a literature procedure for a chromatography-free synthesis involving a trityl protecting group.

  • Protection of this compound:

    • In a round-bottom flask, dissolve this compound in a suitable solvent like dichloromethane.

    • Add triethylamine (as a base).

    • Slowly add trityl chloride and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Tosylation of the Monoprotected Glycol:

    • Dissolve the trityl-protected this compound in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide.

    • Slowly add a solution of p-toluenesulfonyl chloride in THF.

    • Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Work up by diluting with an organic solvent and washing with water and brine. Dry and concentrate the organic layer.

  • Deprotection to Yield the Monotosylate:

    • Dissolve the crude trityl-protected tosylate in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir at room temperature for a few hours, monitoring by TLC.

    • Upon completion, the product can be isolated by precipitation or extraction.

Protocol 2: Synthesis of this compound Ditosylate

  • Reaction Setup:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Add a base, such as pyridine or triethylamine (at least 2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Tosyl Chloride:

    • Dissolve p-toluenesulfonyl chloride (at least 2 equivalents) in the same solvent.

    • Add the tosyl chloride solution dropwise to the cooled glycol solution.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl (to remove the base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization if applicable.

Visualizations

ReactionWorkflow Start Start: this compound Reagents Add Tosyl Chloride & Base (e.g., Pyridine, NaOH) Start->Reagents Reaction Reaction (0°C to Room Temp) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washes) Monitoring->Workup Complete Purification Purification (Chromatography/Precipitation) Workup->Purification Product Final Product: Tosylated this compound Purification->Product

Caption: General workflow for the tosylation of this compound.

TroubleshootingTree Problem Low Yield? CheckReagents Check Reagent Quality (TsCl, Anhydrous Glycol) Problem->CheckReagents Yes SideProduct Unexpected Side Product? Problem->SideProduct No CheckBase Optimize Base (Type & Amount) CheckReagents->CheckBase CheckStoichiometry Verify Stoichiometry CheckBase->CheckStoichiometry CheckConditions Check Reaction Temp & Time CheckStoichiometry->CheckConditions AlkylChloride Possible Alkyl Chloride Formation SideProduct->AlkylChloride Yes PurificationIssue Purification Difficulty? SideProduct->PurificationIssue No ChangeBase Use Non-Chloride Base AlkylChloride->ChangeBase TryExtraction Optimize Extraction Protocol PurificationIssue->TryExtraction Yes TryPrecipitation Attempt Precipitation/ Recrystallization TryExtraction->TryPrecipitation ChromatographyFree Consider Chromatography-Free Method TryPrecipitation->ChromatographyFree

Caption: Troubleshooting decision tree for this compound tosylation.

MonovsDi Goal Desired Product Monotosylate Monotosylate Goal->Monotosylate Ditosylate Ditosylate Goal->Ditosylate StrategyMono1 Use Large Excess of Glycol Monotosylate->StrategyMono1 StrategyMono2 Use Protecting Group (e.g., Trityl) Monotosylate->StrategyMono2 StrategyDi Use >= 2 eq. of TsCl Ditosylate->StrategyDi

Caption: Logic for selecting between mono- and di-tosylation strategies.

References

Validation & Comparative

Octaethylene Glycol vs. Hexaethylene Glycol as Linkers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). Among the various options, polyethylene glycol (PEG) linkers have gained prominence for their ability to improve the physicochemical and pharmacological properties of bioconjugates. This guide provides a detailed comparative analysis of two commonly used discrete PEG linkers: octaethylene glycol (PEG8) and hexaethylene glycol (PEG6).

The length of the PEG chain can significantly influence a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[1] Hydrophilic PEG linkers can counteract the hydrophobicity of cytotoxic payloads, enabling higher drug-to-antibody ratios (DARs) without inducing aggregation, which can lead to rapid clearance from circulation.[1][2]

Comparative Physicochemical Properties

The addition of ethylene glycol units impacts the overall properties of the linker. While specific experimental values can vary based on the full linker-drug construct, the fundamental properties of the core PEG chains provide a basis for comparison.

PropertyHexaethylene Glycol (PEG6)This compound (PEG8)Source(s)
Molecular Formula C12H26O7C16H34O9
Molecular Weight 282.33 g/mol 370.44 g/mol [3][4]
Number of Ethylene Glycol Units 68
Calculated LogP -1.9-2.2
Topological Polar Surface Area (TPSA) 86.6 Ų105 Ų
Number of H-bond Acceptors 79
Number of H-bond Donors 22

Impact on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG linker is a key factor in optimizing the therapeutic index of an ADC, balancing in vivo efficacy with potential toxicity.

Pharmacokinetics

Longer PEG chains are generally associated with a longer circulation half-life and increased plasma exposure. This can lead to greater accumulation of the ADC in tumor tissue. Studies comparing various PEG lengths have shown that increasing the number of PEG units from 2 to 24 leads to higher plasma and tumor exposures and lower plasma clearances. While a direct comparison between PEG6 and PEG8 is not explicitly detailed in the search results, the trend suggests that PEG8 would likely confer a longer half-life and greater exposure compared to PEG6.

In Vivo Efficacy

Enhanced pharmacokinetic properties often translate to improved in vivo efficacy. A study on ADCs with varying PEG linker lengths (2, 4, 8, 12, and 24 units) demonstrated that ADCs with 8, 12, and 24 PEG units resulted in a significantly greater reduction in tumor weight (75-85%) compared to those with 2 and 4 PEG units (35-45%). This suggests that a PEG8 linker is likely to contribute to higher in vivo efficacy than a PEG6 linker. In some cases, ADCs with PEG8 linkers have achieved complete cures in xenograft models.

In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can be more complex and may depend on the specific antibody, payload, and cell line being tested. Some studies have reported a potential trade-off, with longer PEG chains leading to a reduction in in vitro potency. However, this is not always the case, and the in vivo benefits of longer linkers often outweigh any minor decreases in in vitro activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs employing different linkers. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs with hexaethylene glycol and this compound linkers

  • Control antibody (unconjugated)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium.

  • Remove the culture medium from the wells and add the different concentrations of the ADC constructs. Include untreated cells as a control.

  • Incubate the plates for a period of 72-120 hours.

  • Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the antitumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that overexpresses the target antigen

  • ADCs with hexaethylene glycol and this compound linkers

  • Vehicle control (e.g., phosphate-buffered saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, control antibody, ADC with PEG6 linker, and ADC with PEG8 linker.

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

Materials:

  • Mice (tumor-bearing or non-tumor-bearing)

  • ADCs with hexaethylene glycol and this compound linkers

  • Equipment for blood collection (e.g., capillaries, collection tubes with anticoagulant)

  • LC-MS/MS system for quantification of ADC and payload

Procedure:

  • Administer a single intravenous dose of the ADC to each mouse.

  • Collect blood samples at various time points (e.g., 5 minutes, 1, 6, 24, 48, 72, 168 hours) post-injection.

  • Process the blood samples to obtain plasma.

  • Prepare the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • Analyze the samples using an LC-MS/MS method to quantify the concentration of the total antibody, conjugated antibody, and free payload over time.

  • Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing the Concepts

Diagrams generated using Graphviz can help illustrate the key concepts and workflows discussed.

Comparative Workflow for ADC Evaluation cluster_0 Linker Synthesis & Conjugation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison synth_peg6 Synthesis of Hexaethylene Glycol Linker conjugation Conjugation to Antibody-Payload synth_peg6->conjugation synth_peg8 Synthesis of This compound Linker synth_peg8->conjugation cytotoxicity Cytotoxicity Assay (IC50 Determination) conjugation->cytotoxicity stability Plasma Stability Assay conjugation->stability pk_study Pharmacokinetic Study (t1/2, AUC, Clearance) conjugation->pk_study comparison Comparative Analysis of PEG6 vs. PEG8 ADC Performance cytotoxicity->comparison stability->comparison efficacy_study Xenograft Efficacy Study (Tumor Growth Inhibition) pk_study->efficacy_study efficacy_study->comparison

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

General Structure of a PEGylated Antibody-Drug Conjugate antibody F(ab')2 Fc Antibody linker Linker (PEG6 or PEG8) antibody:fc->linker payload Cytotoxic Payload linker->payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Conclusion

The selection between an this compound and a hexaethylene glycol linker represents a critical optimization step in the design of ADCs and other targeted drug conjugates. The available evidence strongly suggests that longer PEG chains, such as in this compound, generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly when dealing with hydrophobic payloads. However, the optimal linker length is ultimately dependent on the specific combination of the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer targeted therapeutics.

References

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of effective drug delivery systems. Polyethylene glycol (PEG) has emerged as the gold standard for stealth linkers, improving the pharmacokinetic and pharmacodynamic properties of conjugated drugs. While linear PEG has been the traditional choice, branched PEG architectures are gaining prominence, offering distinct advantages. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

The architecture of a PEG linker significantly influences the solubility, stability, hydrodynamic volume, and ultimately, the therapeutic efficacy of a drug conjugate.[1] Linear PEGs are single, unbranched chains, while branched PEGs feature multiple PEG arms extending from a central core.[1] This structural difference leads to notable variations in their effects on drug delivery.

Key Performance Indicators: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of drug delivery systems employing linear versus branched PEG linkers.

Table 1: Hydrodynamic Properties of PEGylated Systems

Linker TypeCarrierPEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
UnmodifiedHuman Serum Albumin (HSA)-3.5[1]
LinearHuman Serum Albumin (HSA)54.2[1]
LinearHuman Serum Albumin (HSA)105.2[1]
LinearHuman Serum Albumin (HSA)206.1
BranchedHuman Serum Albumin (HSA)206.4
LinearPolymeric Nanocarrier125.42 ± 0.28
LinearPolymeric Nanocarrier207.36 ± 0.20
Four-Arm BranchedPolymeric Nanocarrier206.83 ± 0.09
LinearPolymeric Nanocarrier409.58 ± 0.35
Four-Arm BranchedPolymeric Nanocarrier409.25 ± 0.40

Table 2: Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates (ADCs)

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)Reference
Linear (L-PEG24)HighLower
Pendant (Branched, P-(PEG12)2)LowNearly 3-fold higher

Table 3: In Vitro Cytotoxicity of an Anti-CD30 ADC with Varying PEG Linker Lengths

Cell LineLinkerIC50 (ng/mL)Reference
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Table 4: In Vivo Efficacy of ADCs with Different Linkers

ADC TargetLinker TypeTumor ModelOutcomeReference
CD30Branched PEG12-OH modifierXenograftEnhanced anti-tumor activity compared to non-PEGylated linker
HER2 (Trastuzumab-based)Branched Polysarcosine (PSAR) and PEGXenograftImproved efficacy over linear spacer configuration

The Architectural Advantage of Branched PEG Linkers

Branched PEG linkers offer several strategic advantages over their linear counterparts, primarily stemming from their three-dimensional structure. This architecture provides a superior "stealth" effect, more effectively shielding the drug conjugate from recognition by the immune system and proteolytic enzymes. This enhanced shielding leads to a number of benefits:

  • Reduced Immunogenicity: Branched PEG-modified nanocarriers have been shown to induce lower levels of anti-PEG IgM compared to their linear counterparts.

  • Increased Stability: The steric hindrance provided by the branched structure enhances the stability of the conjugate in vivo.

  • Prolonged Circulation Half-Life: By evading clearance mechanisms, branched PEGylation results in a significantly longer circulation time in the bloodstream. This extended exposure can lead to greater accumulation of the drug at the target site. For instance, therapeutic proteins conjugated with branched PEG have demonstrated extended in vivo circulation half-lives compared to those with linear PEG.

While branched PEGs often lead to a greater hydrodynamic volume, which contributes to reduced renal clearance, studies have shown that the longer circulation half-lives are not solely explained by size differences. The more effective shielding provided by the branched structure plays a crucial role.

It is important to note that the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting moiety and the enzymatic cleavage of the linker, which could affect the drug release rate. The optimal choice between a linear and branched PEG linker is therefore highly dependent on the specific application, the nature of the drug and targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile.

Visualizing the Concepts

To better illustrate the structural differences and their implications, the following diagrams are provided.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Drug Drug PEG_Chain -(CH2-CH2-O)n- Drug->PEG_Chain Targeting Moiety Targeting Moiety PEG_Chain->Targeting Moiety Drug_B Drug_B Core Core Drug_B->Core PEG_Arm1 -(CH2-CH2-O)n- Core->PEG_Arm1 PEG_Arm2 -(CH2-CH2-O)n- Core->PEG_Arm2 PEG_Arm3 -(CH2-CH2-O)n- Core->PEG_Arm3 Targeting Moiety_B Targeting Moiety_B Core->Targeting Moiety_B

Caption: Structural comparison of linear and branched PEG linkers.

Start Start Synthesize/Obtain Drug Conjugates Synthesize/Obtain Linear & Branched PEG-Drug Conjugates Start->Synthesize/Obtain Drug Conjugates In Vitro Characterization In Vitro Characterization (Size, Drug Load, Release) Synthesize/Obtain Drug Conjugates->In Vitro Characterization In Vitro Efficacy In Vitro Efficacy (Cytotoxicity Assay) In Vitro Characterization->In Vitro Efficacy In Vivo Studies In Vivo Studies (Pharmacokinetics, Biodistribution) In Vitro Efficacy->In Vivo Studies In Vivo Efficacy In Vivo Efficacy (Tumor Model) In Vivo Studies->In Vivo Efficacy Data Analysis & Comparison Data Analysis & Comparison In Vivo Efficacy->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for comparing drug delivery systems.

ADC Binding ADC binds to Antigen on Tumor Cell Internalization Internalization via Receptor-Mediated Endocytosis ADC Binding->Internalization 1 Lysosomal Trafficking Trafficking to Lysosome Internalization->Lysosomal Trafficking 2 Drug Release Linker Cleavage & Drug Release Lysosomal Trafficking->Drug Release 3 Apoptosis Drug Induces Apoptosis Drug Release->Apoptosis 4

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Synthesis of a PEG-Drug Conjugate (General Protocol)

This protocol outlines the general steps for conjugating a drug to a PEG linker with a reactive group (e.g., NHS ester for reaction with an amine on the drug).

  • Materials:

    • Amine-containing drug

    • NHS-activated PEG (linear or branched)

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

    • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

    • Quenching reagent (e.g., Tris or glycine)

    • Purification system (e.g., Size Exclusion Chromatography - SEC or Dialysis)

  • Procedure:

    • Dissolution: Dissolve the amine-containing drug in the reaction buffer. Separately, dissolve the NHS-activated PEG in the anhydrous solvent immediately before use, as NHS esters are moisture-sensitive.

    • Conjugation: Add the dissolved PEG solution to the drug solution. The molar ratio of PEG to drug should be optimized, but a starting point is often a 5- to 20-fold molar excess of the PEG reagent.

    • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

    • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS-activated PEG.

    • Purification: Purify the PEG-drug conjugate from unreacted drug and excess PEG reagent using SEC or dialysis.

    • Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm its structure using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Drug Release Study (Dialysis Method)

This method is commonly used to assess the release kinetics of a drug from a PEGylated nanoparticle or conjugate.

  • Materials:

    • PEG-drug conjugate solution

    • Release buffer (e.g., PBS at pH 7.4 to mimic physiological conditions, or acetate buffer at pH 5.5 to mimic the lysosomal environment)

    • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the conjugate.

    • Stirred, temperature-controlled container.

  • Procedure:

    • Preparation: Load a known concentration of the PEG-drug conjugate into a dialysis bag.

    • Dialysis: Place the dialysis bag in a large volume of release buffer at 37°C with constant stirring to maintain sink conditions.

    • Sampling: At predetermined time points, withdraw aliquots of the release buffer from outside the dialysis bag.

    • Replacement: Replace the withdrawn volume with fresh, pre-warmed release buffer to maintain a constant volume.

    • Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Data Analysis: Plot the cumulative percentage of drug released as a function of time to determine the release profile.

In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)

This assay determines the concentration of a drug conjugate that is required to inhibit the growth of a cell line by 50% (IC50).

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • 96-well plates

    • PEG-drug conjugate (and unconjugated drug as a control)

    • MTT or CCK-8 reagent

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the PEG-drug conjugate and the free drug. Include untreated cells as a control.

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by viable cells.

    • Measurement: Measure the absorbance of the formazan product using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value.

In Vivo Circulation Half-Life Measurement

This experiment determines how long the drug conjugate remains in the bloodstream of an animal model.

  • Materials:

    • Animal model (e.g., mice or rats)

    • PEG-drug conjugate

    • Sterile saline for injection

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

    • Analytical method to quantify the conjugate in plasma (e.g., ELISA, LC-MS/MS)

  • Procedure:

    • Administration: Administer a single intravenous (IV) bolus dose of the PEG-drug conjugate to the animals.

    • Blood Sampling: Collect blood samples at various time points after administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr).

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Quantification: Measure the concentration of the PEG-drug conjugate in the plasma samples using a validated analytical method.

    • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).

Conclusion

The choice between linear and branched PEG linkers is a critical design parameter in drug delivery. Branched PEG linkers often provide superior pharmacokinetic properties, including a longer circulation half-life and reduced immunogenicity, due to their enhanced shielding capabilities. However, these advantages must be balanced against potential impacts on binding affinity and drug release kinetics. The experimental data and protocols provided in this guide offer a framework for researchers to make informed decisions in the selection of the optimal PEG architecture for their specific therapeutic application, ultimately paving the way for the development of safer and more effective drug delivery systems.

References

A Comparative Guide to the Biological Activity of Octaethylene Glycol Versus Longer PEG Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of therapeutic molecules and delivery systems with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern drug development. This strategy is employed to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The length of the PEG chain is a critical parameter that profoundly influences the biological activity of the resulting conjugate. This guide provides an objective comparison of the biological performance of short-chain octaethylene glycol (OEG) and longer-chain PEGs, supported by experimental data, to inform the rational design of next-generation therapeutics.

Executive Summary

Generally, a trade-off exists between the chain length of the PEG and the biological properties of the PEGylated entity. Longer PEG chains typically offer superior "stealth" properties, reducing protein adsorption and cellular uptake, which can lead to a longer circulation half-life. However, this increased steric hindrance can also diminish the biological activity of the conjugated molecule. Conversely, short chains like this compound have a lesser impact on pharmacokinetics but may be advantageous where minimizing steric hindrance and potential immunogenicity is crucial.

Data Presentation

Table 1: Comparative Cytotoxicity of Ethylene Glycol Oligomers
CompoundCell LineIC50 (mg/mL)Reference
Triethylene Glycol (TEG)HeLa19.8[1]
Triethylene Glycol (TEG)L92912.4[1][2]
PEG 1000L92922.5[1][2]
PEG 4000L92920.0

Note: Data for this compound was not explicitly available in the reviewed literature. Triethylene glycol is presented as a comparable short-chain ethylene glycol oligomer.

Table 2: Influence of PEG Chain Length on Protein Adsorption and Cellular Uptake
PEG Chain LengthSystemEffect on Protein AdsorptionEffect on Cellular UptakeReference
Short Chains (e.g., OEG)GeneralHigher potential for protein adsorption compared to long chains.Generally higher cellular uptake compared to long-chain PEGylated systems.
1 kDaGold Nanoparticles-Higher uptake in some cancer cell lines compared to non-PEGylated and 5 kDa PEGylated particles.
2 kDaGold Nanoparticles-Significantly higher uptake in some cancer cell lines compared to non-PEGylated particles.
5 kDaGold NanoparticlesReduced protein adsorption.Lower uptake by macrophage cells compared to 1 kDa and 2 kDa PEGylated particles.
10 kDaGold NanoparticlesSignificantly less gold found in liver and spleen compared to 750 Da PEG, indicating reduced uptake by phagocytic cells.Reduced cellular uptake in vitro.
20 kDaGeneralSignificant reduction in protein secondary structure and biological activity in some cases.-

Experimental Protocols

Cytotoxicity Assay (CCK-8)

The cytotoxicity of various PEG derivatives can be determined using a Cell Counting Kit-8 (CCK-8) assay, which is an improved version of the MTT assay.

  • Cell Seeding: Cells (e.g., HeLa or L929) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL in 100 µL of the respective culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Attachment: The plate is incubated to allow for cell attachment.

  • Treatment: After attachment, the cells are washed with phosphate-buffered saline (PBS) and then cultured with various concentrations of the PEG derivatives in the culture medium for 24 hours.

  • Washing: The cells are washed three times with PBS to remove the treatment solution.

  • CCK-8 Incubation: The treated cells are then cultured in 100 µL of medium containing 10% CCK-8 solution at 37°C for 2 hours.

  • Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: The results are presented as mean ± standard deviation, and the half-maximal inhibitory concentration (IC50) values are calculated.

Protein Adsorption Quantification using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that can be used to measure the elemental composition of a surface, and thus quantify the amount of adsorbed protein.

  • Surface Preparation: Substrates (e.g., niobium pentoxide-coated silicon wafers) are modified with the desired PEG chains (e.g., by adsorbing Poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) copolymers).

  • Protein Incubation: The modified surfaces are then exposed to a protein solution (e.g., 0.1 mg/mL of myoglobin, albumin, or fibrinogen) for a set period (e.g., 2 hours) at room temperature.

  • Rinsing: After incubation, the surfaces are rinsed to remove non-adsorbed protein.

  • XPS Analysis: The elemental composition of the surface is analyzed using XPS. The nitrogen signal is used as a proxy for the amount of adsorbed protein.

  • Quantification: The nitrogen contribution from the underlying modified surface (measured before protein adsorption) is subtracted from the total nitrogen signal to determine the amount of nitrogen from the adsorbed protein. This value can then be used to calculate the surface concentration of the protein.

Cellular Uptake Assay for PEGylated Nanoparticles

The cellular uptake of PEGylated nanoparticles can be assessed both qualitatively and quantitatively.

  • Cell Culture: A suitable cell line (e.g., macrophage or cancer cell line) is cultured in appropriate media.

  • Treatment: The cells are incubated with PEGylated nanoparticles at a specific concentration for a defined period.

  • Washing: After incubation, the cells are washed multiple times with PBS to remove any nanoparticles that have not been internalized.

  • Qualitative Analysis (e.g., Confocal Microscopy): For fluorescently labeled nanoparticles, the cells can be fixed, stained (e.g., with a nuclear stain like DAPI), and imaged using a confocal microscope to visualize the intracellular localization of the nanoparticles.

  • Quantitative Analysis (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS): For nanoparticles containing a unique element (e.g., gold), the cells can be lysed, and the concentration of the element can be determined using ICP-MS. This allows for the quantification of the number of nanoparticles taken up per cell.

Mandatory Visualization

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate incubate_attach Incubate for cell attachment start->incubate_attach add_peg Add PEG solutions of varying concentrations incubate_attach->add_peg incubate_24h Incubate for 24 hours add_peg->incubate_24h wash_pbs Wash cells with PBS incubate_24h->wash_pbs add_cck8 Add CCK-8 solution wash_pbs->add_cck8 incubate_2h Incubate for 2 hours add_cck8->incubate_2h read_absorbance Measure absorbance at 450 nm incubate_2h->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of PEG derivatives using a CCK-8 assay.

signaling_pathway_uptake cluster_short_peg Short PEG Chains (e.g., OEG) cluster_long_peg Long PEG Chains sp_np Nanoparticle sp_cell Cell Membrane sp_np->sp_cell Less steric hindrance sp_uptake Higher Cellular Uptake sp_cell->sp_uptake lp_np Nanoparticle lp_cell Cell Membrane lp_np->lp_cell Increased steric hindrance lp_uptake Lower Cellular Uptake lp_cell->lp_uptake

Caption: Influence of PEG chain length on nanoparticle cellular uptake.

Discussion of Biological Activities

Protein Adsorption

The "stealth" property of PEGylated materials is primarily attributed to the formation of a hydration layer that sterically hinders the adsorption of proteins. Longer PEG chains are generally more effective at reducing protein adsorption. This is because longer chains can create a denser "brush" conformation on a surface, which provides a more effective barrier against protein interactions. Shorter chains like OEG, while still hydrophilic, offer less steric hindrance and may allow for greater protein adsorption compared to their longer counterparts.

Cellular Uptake

The chain length of PEG significantly influences the cellular uptake of nanoparticles and other drug delivery systems. Longer PEG chains are known to reduce the uptake by cells of the mononuclear phagocyte system (MPS), which is a key factor in prolonging circulation time. However, this can also lead to reduced uptake by target cells. Studies on gold nanoparticles have shown that shorter PEG chains (1-2 kDa) can result in higher cellular uptake in some cancer cell lines compared to longer chains (5 kDa). This suggests that for applications where cellular internalization is desired, shorter PEG chains like OEG might be advantageous.

Cytotoxicity

The cytotoxicity of PEGs is generally low, but it can be dependent on the molecular weight and the cell line. Some studies have indicated that very short-chain PEGs, such as triethylene glycol (TEG), can exhibit higher cytotoxicity at high concentrations compared to some longer-chain PEGs. For instance, the IC50 value for TEG in L929 cells was found to be lower than that of PEG 1000 and PEG 4000. It is important to note that the cytotoxicity can also be influenced by the end groups of the PEG chain.

Immunogenicity

A significant concern with PEGylated therapeutics is the potential for an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance of the drug and reduced efficacy. While PEG itself is considered to have low immunogenicity, when conjugated to a carrier, it can act as a hapten and elicit an immune response. The length of the PEG chain appears to be a critical factor, with longer chains being more likely to be recognized by the immune system. Shorter oligo(ethylene glycol)s are generally considered to be less immunogenic, which could be a significant advantage for OEG in therapeutic applications.

Conclusion

The selection of PEG chain length is a critical optimization step in the design of PEGylated therapeutics. This compound and other short-chain PEGs offer the potential for reduced steric hindrance, which may translate to higher biological activity and cellular uptake, as well as lower immunogenicity. However, these benefits may come at the cost of a shorter circulation half-life due to increased protein adsorption and clearance. In contrast, longer PEG chains provide superior stealth characteristics but may compromise the therapeutic efficacy of the conjugated molecule. The choice between OEG and longer PEG chains must be carefully considered based on the specific therapeutic application, the desired pharmacokinetic profile, and the importance of cellular uptake versus prolonged circulation. Further direct comparative studies of OEG against a range of longer PEG chains are warranted to provide more definitive guidance for drug development professionals.

References

A Comparative Guide to the Quantitative Analysis of Octaethylene Glycol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

The precise quantification of octaethylene glycol (OEG), a low molecular weight polyethylene glycol (PEG), in biological matrices is critical for pharmacokinetic, toxicokinetic, and biodistribution studies in drug development and research. The selection of an appropriate analytical method is paramount for generating reliable and accurate data. This guide provides a comparative overview of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of OEG and its derivatives in biological samples.

Comparison of Analytical Techniques

The primary challenge in quantifying OEG lies in its lack of a strong chromophore, making detection by UV-based methods difficult.[1] Consequently, mass spectrometry has become the technique of choice. Below is a comparison of two LC-MS/MS-based approaches: a direct analysis method and a method involving chemical derivatization to enhance sensitivity.

Performance Metric Method 1: Direct LC-MS/MS Method 2: Derivatization-LC-MS/MS
Analyte This compound Monodecyl EtherEthylene Glycol (as a proxy for OEG)
Biological Matrix Rat PlasmaHuman Serum
Limit of Quantification (LOQ) 2 ng/mL0.077 µg/mL (77 ng/mL)
Linear Range 2 - 2,000 ng/mL10 - 1,000 µg/mL
Sample Preparation Protein PrecipitationProtein Precipitation & Derivatization
Key Advantage Simpler, faster sample preparationEnhanced sensitivity for low-level detection
Key Disadvantage Potentially lower sensitivity for some analytesMore complex, time-consuming sample prep
Reference [2][3][4][5]

Experimental Workflows & Signaling Pathways

The general workflow for quantifying this compound in biological samples using LC-MS/MS involves several key stages, from sample preparation to data acquisition and analysis. The inclusion of a derivatization step adds complexity but can significantly improve the ionization efficiency and sensitivity of the analyte.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Derivatize Derivatization Reaction (e.g., with PTSI) Supernatant1->Derivatize Derivatization Path Inject Inject into LC-MS/MS System Supernatant1->Inject Direct Analysis Quench Quench Reaction Derivatize->Quench Quench->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: Workflow for OEG quantification.

Experimental Protocols

Below are detailed methodologies for the two compared analytical approaches.

Method 1: Direct Quantitative Analysis of this compound Monodecyl Ether by LC-MS/MS

This method is adapted from a study on the pharmacokinetic analysis of this compound monodecyl ether (C10E8) in rat plasma.

1. Sample Preparation:

  • Collect 50 µL of rat plasma into a 1.5 mL tube.

  • Add 100 µL of the internal standard (hexaethylene glycol monodecyl ether, 100 ng/mL in acetonitrile) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1200 series HPLC.

  • Mass Spectrometer: API 2000 triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column (2.1 mm × 50 mm, 2.1 µm).

  • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (40:60, v/v).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C10E8: m/z 511.5 → m/z 133.1.

    • Internal Standard: m/z 423.3 → m/z 133.1.

3. Calibration and Quality Control:

  • Calibration standards were prepared in the range of 2–2,000 ng/mL.

  • Quality control samples were prepared at concentrations of 2, 5, 10, 500, and 1,600 ng/mL.

Method 2: Quantitative Analysis of Glycols using Derivatization-LC-MS/MS

This protocol is based on a method developed for the highly sensitive quantification of ethylene glycol in human serum, which can be adapted for other short-chain glycols. The derivatizing agent, p-toluenesulfonyl isocyanate (PTSI), reacts with the hydroxyl groups of the glycol to enhance its chromatographic retention and ionization efficiency.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation on the serum sample, likely with a solvent like acetonitrile.

  • To the supernatant, add the derivatizing agent. The optimal conditions reported for ethylene glycol are 200 µL/mL of PTSI in acetonitrile.

  • Allow the reaction to proceed at 25°C for 10 minutes.

  • Quench the reaction as necessary.

  • Transfer the final solution to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, likely with an additive like formic acid or ammonium acetate to improve ionization.

  • Ionization Mode: Positive or negative electrospray ionization, depending on the derivative.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions of the derivatized this compound.

3. Calibration and Quality Control:

  • A calibration curve was established over the range of 10–1000 µg/mL for derivatized ethylene glycol.

  • The method demonstrated high reliability with intra- and inter-day repeatability (%RSD) between 1.4-1.8% and accuracy between 96.7-102.4%.

Conclusion

Both direct LC-MS/MS and derivatization-based LC-MS/MS methods offer robust and reliable means for the quantification of this compound in biological samples. The choice between the two approaches depends on the specific requirements of the study. The direct method is advantageous for its simplicity and higher throughput, making it suitable for studies where the expected analyte concentrations are well within the instrument's sensitivity range. Conversely, the derivatization method, while more labor-intensive, provides significantly enhanced sensitivity, which is crucial for detecting trace levels of the analyte, particularly in studies involving low dosage or extensive metabolism.

References

The Strategic Use of Octaethylene Glycol as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analysis. This guide provides an objective comparison of octaethylene glycol as an internal standard against other common alternatives, supported by experimental data and detailed protocols to aid in methodological decisions.

Internal standards are essential in mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its detection. While stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, their synthesis can be costly and time-consuming. This has led to the exploration of alternative compounds, such as polyethylene glycols (PEGs), that share similar physicochemical properties with certain classes of analytes, particularly polar molecules.

This compound: A Profile

This compound (OEG) is a member of the polyethylene glycol family, characterized by its hydrophilic nature and a well-defined chemical structure. Its properties make it a suitable candidate as an internal standard for the quantification of polar analytes, especially in hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is paramount for robust quantitative methods. Below is a comparison of this compound with other commonly used internal standards.

Internal Standard TypeExample(s)AdvantagesDisadvantagesBest Suited For
Polyethylene Glycols (PEGs) This compound , Hexaethylene Glycol- Structurally similar to PEGylated compounds and other polar analytes.- Commercially available and cost-effective.- Good solubility in aqueous and organic mobile phases.- Potential for endogenous or exogenous contamination.- May not perfectly mimic the ionization behavior of all analytes.- Can exhibit broad peaks in some chromatographic systems.Quantification of other PEGs, PEGylated molecules, and polar analytes where a SIL standard is unavailable.
Stable Isotope-Labeled (SIL) Standards Deuterated Analogs (e.g., Analyte-d4)- Considered the "gold standard" for accuracy and precision[1].- Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.- Can be expensive and time-consuming to synthesize.- Not always commercially available.High-stakes quantitative studies requiring the utmost accuracy, such as in clinical and pharmaceutical research.
Structural Analogs (Non-PEG) Telmisartan, Verapamil- Can be chosen to have similar extraction recovery and chromatographic retention to the analyte.- Often readily available.- May not adequately correct for matrix effects due to differences in ionization efficiency.- Requires careful validation to ensure parallel behavior with the analyte.Routine analyses where the matrix effects are well-characterized and minimized.
Homologous Series Other PEG oligomers (e.g., Triethylene Glycol)- Elute in a predictable pattern relative to the analyte.- Can help in identifying and quantifying a series of related compounds.- The response factor may differ significantly between homologs.- May not be suitable for single-analyte quantification if retention times are too different.Analysis of polymer distributions or when quantifying multiple analytes within a homologous series.

Experimental Data Summary

The following table summarizes key performance metrics from a study quantifying a derivative of this compound (this compound monodecyl ether) using a shorter-chain PEG derivative (hexaethylene glycol monodecyl ether) as an internal standard. This data provides insight into the performance of a PEG-based internal standard.

ParameterResult
Linearity (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Limit of Quantification (LOQ) Sufficient for pharmacokinetic studies

This data is representative of the performance achievable with a well-chosen PEG internal standard for a structurally related analyte.

Experimental Protocols

General Protocol for Using this compound as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a polar analyte in a biological matrix.

a. Preparation of Stock Solutions:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 1 µg/mL) with the initial mobile phase.

b. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) and vortexing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

c. LC-MS Analysis:

  • Chromatographic Column: A HILIC column is often suitable for separating polar compounds.

  • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the characteristic ions of both the analyte and this compound.

Specific Example: Quantification of a PEGylated Analyte

In a study quantifying PEG 400 in rat plasma, telmisartan, a non-PEG compound, was successfully used as an internal standard[2][3]. This demonstrates the feasibility of using a structurally dissimilar internal standard when its properties are carefully matched to the analyte and analytical method.

Sample Preparation from the Study:

  • To 50 µL of rat plasma, telmisartan (internal standard) was added.

  • Proteins were precipitated with acetonitrile.

  • After centrifugation, the supernatant was analyzed by LC-MS/MS[2].

Logical Workflow for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard is crucial for method development. The following diagram illustrates a logical workflow.

Internal_Standard_Selection Analyte Define Analyte and Matrix SIL Is a Stable Isotope-Labeled (SIL) Standard Available and Feasible? Analyte->SIL Use_SIL Use SIL Standard SIL->Use_SIL Yes Consider_Alternatives Consider Alternative Internal Standards SIL->Consider_Alternatives No PEG_Analyte Is the Analyte a PEG or PEGylated Compound? Consider_Alternatives->PEG_Analyte Use_OEG Consider this compound or another PEG PEG_Analyte->Use_OEG Yes Structural_Analog Select a Structural Analog with Similar Physicochemical Properties PEG_Analyte->Structural_Analog No Validate Thoroughly Validate Method Performance Use_OEG->Validate Structural_Analog->Validate

Caption: A flowchart illustrating the decision-making process for selecting an internal standard.

Experimental Workflow for Method Validation

Once an internal standard is selected, a rigorous validation process is necessary to ensure the reliability of the quantitative method.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Experiments cluster_2 Data Analysis & Reporting Optimize_LC Optimize LC Conditions Optimize_MS Optimize MS Parameters Optimize_LC->Optimize_MS Linearity Linearity & Range Optimize_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity & Specificity Precision->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, etc.) Selectivity->Stability Analyze_Data Analyze Validation Data Stability->Analyze_Data Report Generate Validation Report Analyze_Data->Report

Caption: A diagram showing the typical workflow for analytical method validation.

Conclusion

This compound can serve as a cost-effective and practical internal standard for the mass spectrometric quantification of polar analytes, particularly when dealing with other polyethylene glycols or PEGylated compounds. Its performance, when appropriately validated, can provide reliable and accurate results. However, for applications demanding the highest level of precision and accuracy, stable isotope-labeled internal standards remain the superior choice. The selection of an internal standard should always be guided by the specific requirements of the analytical method and validated thoroughly to ensure data integrity.

References

Comparative Cytotoxicity of Octaethylene Glycol-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Octaethylene glycol (OEG), a discrete and monodisperse polyethylene glycol (PEG) linker, offers a hydrophilic spacer to improve the solubility and pharmacokinetic properties of conjugated drugs. This guide provides a comparative analysis of the in vitro cytotoxicity of OEG-drug conjugates, focusing on two widely used chemotherapeutic agents: doxorubicin and paclitaxel. The data presented is compiled from various studies to offer a comprehensive overview, supported by detailed experimental protocols and pathway visualizations.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug conjugate required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity of various polyethylene glycol (PEG)-drug conjugates, including those with linkers of similar length to this compound, against different cancer cell lines. It is important to note that direct comparisons should be made with caution as the data is collated from studies with varying experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50) of PEG-Doxorubicin Conjugates

Cell LineCancer TypeConjugateIC50 (µM)Reference
B16F10Murine MelanomaPEG5000-GFLG-Doxorubicin> 2 µg/mL (~3.4 µM)[1]
BXF T24Human Bladder CarcinomaPEG20000-Hydrazone-Doxorubicin0.02 - 1.5[2]
LXFL 529LHuman Lung CancerPEG20000-Hydrazone-Doxorubicin0.02 - 1.5[2]
HCT116Human Colon CarcinomamPEG-b-PCL-DoxorubicinLower than free DOX[3]

Table 2: Comparative in vitro Cytotoxicity (IC50) of PEG-Paclitaxel Conjugates

Cell LineCancer TypeConjugateIC50 (nM)Reference
KB 3-1Human Head and Neck Squamous CarcinomaC2'-PTX-FFRck~12[4]
KB 3-1 (PTX-resistant)Human Head and Neck Squamous CarcinomaC2'-PTX-FFRck~130
Various Human Tumor LinesVariousPaclitaxel2.5 - 7.5

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of the drug conjugate that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • This compound-drug conjugates and corresponding free drugs

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the this compound-drug conjugates and free drugs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with drug-free medium (negative control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture and Seeding cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B D Treat Cells and Incubate B->D C Prepare Drug Conjugate Dilutions C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of drug conjugates.

Signaling Pathways

The cytotoxic effects of doxorubicin and paclitaxel are mediated through distinct signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

G Simplified Signaling Pathways of Doxorubicin and Paclitaxel cluster_0 Doxorubicin cluster_1 Paclitaxel Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Mitotic Mitotic Arrest (G2/M Phase) Microtubule->Mitotic Mitotic->Apoptosis

Caption: Mechanisms of action for doxorubicin and paclitaxel leading to apoptosis.

References

In Vivo Immunogenicity of Octaethylene Glycol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the immunogenic potential of octaethylene glycol (OEG) in comparison to longer-chain polyethylene glycols (PEGs). This document synthesizes available in vivo experimental data, details relevant experimental methodologies, and provides visual representations of key concepts.

The use of polyethylene glycol (PEG) to modify therapeutic molecules, a process known as PEGylation, has been a cornerstone of drug development for decades, aimed at improving pharmacokinetic profiles and reducing immunogenicity. However, the potential for PEG itself to elicit an immune response, leading to the generation of anti-PEG antibodies, poses a significant challenge. This has spurred research into alternative strategies, including the use of shorter, discrete PEG chains like this compound (OEG). This guide provides an objective comparison of the in vivo immunogenicity of OEG and its longer-chain counterparts, supported by experimental evidence.

Key Findings on Immunogenicity

Current in vivo research indicates a strong correlation between PEG chain length and immunogenicity. Longer PEG chains are more likely to induce an immune response, characterized by the production of anti-PEG antibodies (both IgM and IgG) and activation of the complement system. Conversely, very short-chain PEGs, such as oligoethylene glycols, have demonstrated significantly lower or negligible immunogenicity.

A key study investigating the immunogenicity of polymer-protein conjugates found that short oligoethylene glycol side chains with a degree of polymerization of three (EG3) were too short to elicit anti-PEG antibodies in vivo.[1] In contrast, conjugates with longer PEG chains (20 kDa) induced significant anti-PEG IgM and IgG responses.[1] This suggests a threshold of PEG chain length required to trigger a humoral immune response. While direct in vivo comparative data for this compound (OEG), which has eight ethylene glycol units, is limited, the evidence from structurally similar short-chain PEGs points towards a significantly reduced immunogenic profile.

Comparative Data on Anti-PEG Antibody Response

The following table summarizes the typical in vivo anti-PEG antibody response observed with different PEG chain lengths, based on available literature. It is important to note that direct quantitative comparisons for OEG are extrapolated from studies on similar short-chain oligoethylene glycols.

PEG DerivativeTypical Carrier MoleculeAnimal ModelAnti-PEG IgM TiterAnti-PEG IgG TiterKey Findings & References
This compound (OEG) Protein/PeptideMouseNegligible to LowNegligible to LowShort chain length is hypothesized to be insufficient to bridge B-cell receptors and initiate a robust immune response.[1]
PEG 2 kDa Liposomes, ProteinsMouse, RatLow to ModerateLowCan induce anti-PEG IgM, particularly upon repeated administration, leading to accelerated blood clearance.[2]
PEG 5 kDa Proteins, NanoparticlesMouseModerateLow to ModerateDemonstrates a higher propensity to induce anti-PEG antibodies compared to shorter chains.
PEG 20 kDa ProteinsMouseHighModerate to HighSignificantly more immunogenic than shorter PEG chains, leading to robust IgM and IgG responses.[1]
PEG 40 kDa Proteins-HighHighGenerally considered to be more immunogenic, though it can also provide better shielding of the conjugated protein.

Experimental Protocols

Accurate assessment of immunogenicity relies on standardized and well-validated assays. Below are detailed methodologies for key experiments cited in the evaluation of PEG immunogenicity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines the general steps for detecting anti-PEG IgM and IgG in mouse serum.

Materials:

  • High-binding 96-well microplate

  • PEG-conjugated protein (e.g., PEG-BSA) for coating

  • Bovine Serum Albumin (BSA) for blocking

  • Mouse serum samples

  • Goat anti-mouse IgM-HRP and IgG-HRP secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the microplate with a solution of PEG-BSA (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add HRP-conjugated goat anti-mouse IgM or IgG to the respective wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Measure the absorbance at 450 nm using a plate reader. The optical density is proportional to the amount of anti-PEG antibody present.

In Vivo Complement Activation Assay

This protocol describes a method to assess complement activation in vivo following the administration of PEGylated compounds.

Animal Model:

  • Male Wistar rats or BALB/c mice.

Procedure:

  • Test Article Administration: Administer the PEGylated compound (e.g., OEG-conjugate or long-chain PEG-conjugate) intravenously to the animals. A control group should receive a saline injection.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).

  • Plasma Separation: Immediately process the blood to obtain plasma using an anticoagulant (e.g., EDTA).

  • Complement Activation Marker Measurement: Measure the levels of complement activation products in the plasma, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9), using commercially available ELISA kits.

  • Data Analysis: Compare the levels of complement activation markers in the test groups to the control group. A significant increase in these markers indicates complement activation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immunogenic response can aid in understanding the advantages of using shorter PEG chains.

Immunogenicity_Signaling_Pathway cluster_long_peg Long-Chain PEG cluster_oeg This compound (OEG) Long_PEG Long-Chain PEG (e.g., 20 kDa) BCR_Crosslinking B-Cell Receptor (BCR) Cross-linking Long_PEG->BCR_Crosslinking Sufficient length to bridge receptors B_Cell_Activation B-Cell Activation and Proliferation BCR_Crosslinking->B_Cell_Activation Anti_PEG_IgM Anti-PEG IgM Production B_Cell_Activation->Anti_PEG_IgM Class_Switching T-Cell Help & Class Switching B_Cell_Activation->Class_Switching Complement_Activation Complement Activation Anti_PEG_IgM->Complement_Activation Anti_PEG_IgG Anti-PEG IgG Production Class_Switching->Anti_PEG_IgG Anti_PEG_IgG->Complement_Activation ABC Accelerated Blood Clearance (ABC) Complement_Activation->ABC OEG This compound (OEG) No_Crosslinking Insufficient BCR Cross-linking OEG->No_Crosslinking Insufficient length Minimal_Response Minimal or No Immune Response No_Crosslinking->Minimal_Response

Caption: B-cell activation pathway for long-chain PEGs versus OEG.

Experimental_Workflow Animal_Grouping Animal Grouping (e.g., Mice) Test_Article_Admin Test Article Administration (IV Injection) Animal_Grouping->Test_Article_Admin Blood_Sampling Serial Blood Sampling Test_Article_Admin->Blood_Sampling Serum_Plasma_Isolation Serum/Plasma Isolation Blood_Sampling->Serum_Plasma_Isolation ELISA Anti-PEG Antibody Quantification (ELISA) Serum_Plasma_Isolation->ELISA Complement_Assay Complement Activation Measurement Serum_Plasma_Isolation->Complement_Assay Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis Complement_Assay->Data_Analysis

Caption: In vivo immunogenicity evaluation workflow.

Conclusion

The available in vivo evidence strongly suggests that this compound and other short-chain oligoethylene glycols represent a promising strategy to mitigate the immunogenicity associated with traditional PEGylation. Their insufficient length appears to prevent the crucial first step of B-cell activation, namely B-cell receptor cross-linking, thereby avoiding the downstream cascade of antibody production and complement activation. While more direct comparative studies focusing specifically on OEG are warranted to provide definitive quantitative data, the current body of research provides a strong rationale for its consideration in the development of next-generation therapeutics where minimizing immunogenic potential is paramount. Researchers and drug developers are encouraged to employ the detailed experimental protocols outlined in this guide to rigorously assess the immunogenicity of their specific OEG-conjugated molecules.

References

Unveiling the Specificity of Anti-PEG Antibodies: A Comparative Guide to Cross-Reactivity with Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenicity of polyethylene glycol (PEG) is paramount. The increasing use of PEGylated therapeutics has led to a rise in the prevalence of anti-PEG antibodies, which can significantly impact drug efficacy and safety. A key question in this field is the specificity of these antibodies and their potential to cross-react with smaller ethylene glycol oligomers, such as octaethylene glycol. This guide provides a comprehensive comparison of the binding characteristics of anti-PEG antibodies to high molecular weight PEG and this compound, supported by experimental data and detailed methodologies.

Executive Summary

Anti-PEG antibodies, particularly those of the IgG and IgM isotypes, are known to recognize the repeating ethylene oxide subunits of the PEG polymer. The binding affinity of these antibodies is highly dependent on the chain length of the PEG molecule. While high molecular weight PEG is a potent binder, shorter oligomers like this compound exhibit significantly weaker interactions. This guide summarizes the available quantitative data, details the experimental protocols used to assess this cross-reactivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparison of Binding Affinity: High Molecular Weight PEG vs. This compound

The cross-reactivity of anti-PEG antibodies with this compound is a critical consideration in the development of PEGylated drugs and linker technologies. Experimental evidence strongly suggests that the binding affinity of anti-PEG antibodies correlates directly with the number of ethylene glycol repeating units.

A seminal study by Sherman et al. investigated the binding of various rabbit monoclonal and polyclonal anti-PEG antibodies to a range of ethylene glycol oligomers using a competitive ELISA format. While this study did not specifically report on this compound, the data for shorter oligomers like tetraethylene glycol and hexaethylene glycol provide a clear trend. The concentration of the competitor required to achieve 50% inhibition of antibody binding (IC50) was orders of magnitude higher for these short oligomers compared to a 10 kDa PEG polymer, indicating significantly lower binding affinity.[1]

The following table summarizes the expected comparative binding performance based on available data for similar short-chain ethylene glycol oligomers.

AnalyteMolecular Weight (Da)Number of Repeating Ethylene Glycol UnitsRelative Binding Affinity (Compared to 10 kDa PEG)
10 kDa PEG10,000~227High
This compound370.48Very Low
Hexaethylene Glycol282.36Very Low
Tetraethylene Glycol194.24Extremely Low / Negligible

Note: The relative binding affinity is inferred from IC50 values in competitive ELISA studies. A higher IC50 value corresponds to lower binding affinity.

Experimental Protocols

Accurate assessment of the cross-reactivity of anti-PEG antibodies is crucial for preclinical and clinical studies. The following are detailed methodologies for key experiments used to determine binding affinity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common method for assessing the specificity and cross-reactivity of anti-PEG antibodies.

Objective: To determine the concentration of a competitor (e.g., this compound) required to inhibit the binding of anti-PEG antibodies to a high molecular weight PEG-coated plate by 50% (IC50).

Materials:

  • High-binding 96-well microplates

  • PEG-ylated protein (e.g., PEG-BSA, 10 kDa) for coating

  • Anti-PEG antibody (monoclonal or polyclonal)

  • This compound and other ethylene glycol oligomers as competitors

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific to the primary anti-PEG antibody isotype)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a solution of PEG-ylated protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate, serially dilute the competitors (this compound, other oligomers, and a positive control of high molecular weight PEG) in assay buffer. Add a constant concentration of the anti-PEG antibody to each well containing the diluted competitors and incubate for 1 hour at room temperature.

  • Transfer: Transfer the antibody-competitor mixtures to the PEG-coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Plate: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binding of anti-PEG antibodies to immobilized PEG and the inhibition by this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • High molecular weight PEG with a functional group for immobilization (e.g., amine-PEG)

  • Anti-PEG antibody

  • This compound as an inhibitor

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the high molecular weight amine-PEG onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the anti-PEG antibody over the PEG-functionalized surface and a reference surface. Monitor the binding response in real-time.

  • Regeneration: Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

  • Inhibition Assay: To assess cross-reactivity, pre-incubate the anti-PEG antibody with various concentrations of this compound before injecting it over the PEG-functionalized surface. A reduction in the binding response indicates inhibition.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and the workflow for assessing cross-reactivity.

B_Cell_Activation_by_PEGylated_Antigen cluster_B_Cell B Cell BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn Cross-linking Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Activation of NF-κB, NFAT, AP-1 Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Antibody Production) Transcription_Factors->Gene_Expression PEG_Antigen Multivalent PEGylated Antigen PEG_Antigen->BCR

Caption: B-Cell activation signaling cascade initiated by a multivalent PEGylated antigen.

Fc_Receptor_Signaling cluster_Effector_Cell Effector Cell (e.g., Macrophage) FcR Fc Receptor (FcγR) Syk Syk FcR->Syk ITAM Phosphorylation PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Downstream_Signaling Downstream Signaling Cascade PI3K->Downstream_Signaling PLCg->Downstream_Signaling Cellular_Response Cellular Response (Phagocytosis, Cytokine Release) Downstream_Signaling->Cellular_Response Immune_Complex Immune Complex (Anti-PEG Ab + PEGylated Drug) Immune_Complex->FcR

Caption: Fc receptor signaling pathway activated by an immune complex of anti-PEG antibody and PEGylated drug.

Competitive_ELISA_Workflow Coat_Plate 1. Coat Plate with High MW PEG-Protein Block 2. Block Non-specific Sites Coat_Plate->Block Prepare_Samples 3. Prepare Anti-PEG Ab + Competitor (this compound) Incubate_on_Plate 4. Incubate Mixture on Coated Plate Block->Incubate_on_Plate Prepare_Samples->Incubate_on_Plate Wash 5. Wash to Remove Unbound Antibodies Incubate_on_Plate->Wash Add_Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Wash->Add_Secondary_Ab Wash_2 7. Wash Add_Secondary_Ab->Wash_2 Add_Substrate 8. Add TMB Substrate Wash_2->Add_Substrate Read_Absorbance 9. Read Absorbance and Determine IC50 Add_Substrate->Read_Absorbance

Caption: Experimental workflow for a competitive ELISA to determine anti-PEG antibody cross-reactivity.

Conclusion

The available evidence strongly indicates that while anti-PEG antibodies are highly reactive towards high molecular weight PEG, their cross-reactivity with short ethylene glycol oligomers like this compound is significantly lower. This chain-length dependent binding is a critical factor in the design of PEGylated therapeutics and linkers. For researchers and drug developers, it is essential to experimentally verify the immunogenic profile of any novel PEGylated entity. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for conducting such critical assessments. By understanding the specificity of anti-PEG antibodies, the field can move towards designing safer and more effective PEGylated medicines.

References

Benchmarking Octaethylene Glycol (PEG8): A Comparative Guide to Hydrophilic Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a hydrophilic linker is a critical determinant of the therapeutic efficacy and safety profile of bioconjugates, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Octaethylene glycol (PEG8) has emerged as a widely utilized hydrophilic spacer due to its ability to enhance solubility, improve pharmacokinetics, and reduce aggregation. This guide provides an objective comparison of the performance of PEG8 against other hydrophilic linkers, supported by experimental data, to inform rational design and optimization in drug development.

The Critical Role of Hydrophilic Linkers

Hydrophilic linkers are incorporated into bioconjugates to mitigate the hydrophobicity of potent payloads and large biomolecules. This strategy offers several key advantages:

  • Improved Solubility and Reduced Aggregation: Hydrophilic linkers create a hydration shell, preventing the formation of aggregates that can impair efficacy and induce an immunogenic response.

  • Enhanced Pharmacokinetics: By reducing non-specific interactions, these linkers can prolong circulation half-life and lead to greater accumulation at the target site.

  • Increased Drug-to-Antibody Ratio (DAR): Hydrophilic linkers enable the attachment of a higher number of drug molecules to an antibody without compromising its stability and solubility.

Quantitative Performance Comparison of Hydrophilic Linkers

The following tables summarize quantitative data from various studies, comparing the performance of ADCs with different hydrophilic linker configurations.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

LinkerIC50 (ng/mL)
No PEG~10
PEG2~10
PEG4~10
PEG8 ~10
PEG12~10
PEG24~10

Data adapted from a study on anti-CD30 ADCs, indicating that for this specific construct, PEG linker length did not significantly impact in vitro potency.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

This data suggests that branched PEG architectures can lead to slower clearance rates compared to linear configurations.[1][2][3]

Table 3: Comparative Performance of PEG12 and Polysarcosine (PSAR12) Linkers in an ADC

LinkerClearance Rate (mL/day/kg)Relative Antitumor Activity
PEG1247.3Lower
PSAR1238.9Higher

This head-to-head comparison indicates that at the same length, a polysarcosine linker can offer advantages in terms of lower clearance and improved antitumor efficacy compared to a PEG linker.[4]

Alternative Hydrophilic Linkers: A Qualitative Overview

Beyond PEG-based structures, several other classes of hydrophilic linkers are gaining prominence, driven by the need to overcome potential PEG-related immunogenicity and to fine-tune bioconjugate properties.

  • Polysarcosine (pSar): A non-ionic, hydrophilic polypeptoid that has demonstrated excellent biocompatibility and "stealth" properties, in some cases outperforming PEG in improving pharmacokinetic profiles.[4]

  • Poly(2-oxazolines) (POx): Another class of polymers with "stealth" properties comparable to PEG. They offer the advantage of being tunable in their hydrophilicity and are considered a promising alternative to PEG.

  • Peptide Linkers: Sequences such as Valine-Citrulline (Val-Cit) are widely used, primarily for their susceptibility to cleavage by intracellular enzymes like cathepsin B. While effective for payload release, their inherent hydrophobicity can be a limitation.

  • Other Novel Hydrophilic Linkers: A variety of other hydrophilic moieties are being explored, including those based on sulfonate groups and other charged molecules, to further enhance the aqueous solubility and overall performance of bioconjugates.

Visualizing Key Processes in ADC Development

Diagrams created using Graphviz illustrate the fundamental mechanism of action for a typical ADC and a generalized workflow for evaluating their performance.

ADC_Mechanism_of_Action ADC 1. ADC binds to target antigen on cancer cell Internalization 2. ADC-antigen complex is internalized ADC->Internalization Lysosome 3. Trafficking to the lysosome Internalization->Lysosome Cleavage 4. Linker cleavage by lysosomal enzymes Lysosome->Cleavage Payload_Release 5. Release of active payload Cleavage->Payload_Release Apoptosis 6. Payload induces cell apoptosis Payload_Release->Apoptosis

ADC Mechanism of Action

Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC, HIC) Synthesis->Purification Characterization Characterization (e.g., DAR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Aggregation Aggregation Analysis (e.g., SEC) Characterization->Aggregation PK Pharmacokinetic Studies Cytotoxicity->PK Stability->PK Aggregation->PK Efficacy Antitumor Efficacy (Xenograft Models) PK->Efficacy

ADC Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of linker performance. Below are representative protocols for key experiments.

Determination of In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the diluted compounds to the respective wells and incubate for 48-144 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well. Incubate overnight in the dark at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value.

Analysis of ADC Aggregation (Size Exclusion Chromatography - SEC)

SEC separates molecules based on their hydrodynamic radius to quantify the presence of monomers, dimers, and higher-order aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase and filter through a 0.22 µm filter.

  • Injection and Elution: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer and aggregates to determine the percentage of each species.

Assessment of ADC Hydrophobicity (Hydrophobic Interaction Chromatography - HIC)

HIC separates molecules based on their surface hydrophobicity, which can be used to assess the impact of the linker and payload on the overall hydrophobicity of the ADC.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A (high salt, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B (low salt, e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Injection and Elution: Inject the sample onto the column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species.

Evaluation of ADC Plasma Stability

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • ADC sample

  • Human or animal plasma

  • Incubator (37°C)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Processing: Process the plasma samples to either isolate the intact ADC (e.g., via immunoaffinity capture) or extract the free payload.

  • LC-MS Analysis:

    • Intact ADC: Analyze the isolated ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage.

    • Released Payload: Quantify the amount of free payload in the extracted samples using a calibrated LC-MS method.

  • Data Analysis: Plot the change in DAR or the concentration of released payload over time to determine the stability profile of the ADC.

Determination of Protein Concentration (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a colorimetric method used to determine the total protein concentration of a sample.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards

  • Protein sample

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Working Reagent: Mix BCA Reagent A and Reagent B according to the kit instructions.

  • Prepare Standards: Prepare a series of BSA standards of known concentrations.

  • Sample Preparation: Pipette the standards and unknown protein samples into the wells of a 96-well plate.

  • Add Working Reagent: Add the BCA working reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Data Analysis: Generate a standard curve from the BSA standards and use it to determine the concentration of the unknown protein samples.

References

Safety Operating Guide

Proper Disposal of Octaethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of octaethylene glycol are critical for maintaining a secure laboratory environment and ensuring environmental responsibility. While pure this compound is generally not classified as a hazardous waste, it is imperative that it is disposed of as a chemical waste through appropriate channels and never discharged into the sanitary sewer system.[1] Adherence to institutional and regulatory protocols is paramount, particularly when the substance may be contaminated with hazardous materials through experimental use.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. Work in a well-ventilated area. In the event of a spill, contain the material with an absorbent medium and collect it into a designated, sealed container for chemical waste disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste characterization, containment, and removal by qualified personnel.

Step 1: Waste Characterization

The initial and most critical step is to determine the nature of the this compound waste.

  • Pure this compound: If the waste consists solely of unused or uncontaminated this compound, it is typically not considered a hazardous waste.[1] However, it must still be disposed of as a chemical waste.

  • Contaminated this compound: If the this compound has been used in an experimental process, it may be contaminated with other substances. If it is mixed with any material classified as hazardous (e.g., heavy metals, solvents, toxic chemicals), the entire mixture must be treated as hazardous waste.[2]

Step 2: Container Selection and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Selection: Collect this compound waste in a chemically compatible and leak-proof container. High-density polyethylene (HDPE) containers are a suitable option.[3] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with its contents. The label should clearly state "Waste this compound." If the waste is contaminated, all constituents must be listed on the label. Many institutions provide standardized hazardous waste labels that should be used.[4]

Step 3: Accumulation and Storage

Waste should be stored safely in a designated area pending disposal.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste. The storage area should be cool, dry, and well-ventilated. Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.

Step 4: Arranging for Disposal

The final step is to ensure the waste is transported and disposed of by authorized professionals.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. They will provide guidance on specific internal procedures.

  • Licensed Waste Contractor: For facilities without a dedicated EHS department, a licensed hazardous waste disposal contractor must be engaged for the transportation and disposal of the chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from safety data sheets.

PropertyValue
CAS Number5117-19-1
Molecular FormulaC16H34O9
Molecular Weight370.44 g/mol
AppearanceLiquid
pHNo data available
Melting/Freezing Point30°C

Experimental Protocols

The primary "experimental" protocol relevant to the disposal of this compound is the Waste Characterization Protocol .

Objective: To determine if the this compound waste is hazardous.

Methodology:

  • Review of Use: Document all substances that have come into contact with the this compound during the experimental process.

  • SDS Review: Consult the Safety Data Sheets (SDS) for all potential contaminants identified in Step 1 to determine if they are classified as hazardous.

  • Hazard Determination: If the this compound is mixed with any substance classified as hazardous, the entire waste mixture is to be managed as hazardous waste.

  • Unknowns: If the composition of the waste is unknown, it must be treated as hazardous waste as a precautionary measure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_char Step 1: Characterize Waste Is it pure or contaminated? start->waste_char pure Pure this compound waste_char->pure Pure contaminated Contaminated with Hazardous Material waste_char->contaminated Contaminated container_label Step 2: Collect in a Labeled, Compatible Container pure->container_label contaminated->container_label storage Step 3: Store in a Designated Satellite Accumulation Area container_label->storage disposal Step 4: Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Octaethylene glycol, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is best practice to always handle chemicals with a comprehensive suite of personal protective equipment to minimize exposure risk.[1] The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Recommendations
Hands Chemical-resistant glovesNitrile, neoprene, or PVC gloves are recommended. Ensure gloves are inspected for tears or holes before use.[2]
Eyes Safety glasses with side shields or GogglesProvide protection from splashes. For larger quantities or when there is a significant risk of splashing, a face shield should be used in addition to safety glasses or goggles.[3]
Body Laboratory coat or Chemical-resistant apronA standard lab coat is sufficient for handling small quantities. For larger volumes, a chemical-resistant apron or coveralls should be worn.[2][4]
Respiratory Not generally required under normal use with adequate ventilationIf there is a risk of generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE prep_sds 2. Review SDS prep_ppe->prep_sds prep_area 3. Prepare Work Area prep_sds->prep_area handle_transfer 4. Transfer Chemical prep_area->handle_transfer handle_use 5. Use in Experiment handle_transfer->handle_use post_decon 6. Decontaminate Work Area handle_use->post_decon post_waste 7. Segregate Waste post_decon->post_waste post_ppe 8. Doff PPE post_waste->post_ppe post_wash 9. Wash Hands post_ppe->post_wash

Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before handling this compound, put on the appropriate PPE as detailed in the table above.

    • Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it for any specific handling instructions or hazard information.

    • Prepare Work Area: Ensure the work area is clean, well-ventilated, and free of clutter. An eyewash station and safety shower should be accessible.

  • Handling:

    • Transfer Chemical: When transferring this compound from its primary container, do so in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any potential vapors or mists. Use appropriate tools like a clean pipette or a funnel to avoid spills.

    • Use in Experiment: During the experiment, handle the chemical with care to prevent splashes and skin contact.

  • Post-Handling:

    • Decontaminate Work Area: After use, decontaminate all surfaces that may have come into contact with this compound using a suitable cleaning agent.

    • Segregate Waste: All waste materials, including empty containers and contaminated items, should be segregated for proper disposal.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., water) three times. The rinsate should be collected and treated as chemical waste. The rinsed containers can then be disposed of according to local recycling or waste disposal regulations.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or pipette tips, should be collected in a designated, labeled, and sealed waste container.

  • Unused or Waste this compound: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Disposal Procedure:

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local hazardous waste regulations for the specific requirements for disposing of glycol-based waste.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound, and the date.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Never pour this compound down the drain or dispose of it in the regular trash.

By adhering to these safety and logistical protocols, researchers can confidently handle this compound while maintaining a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octaethylene glycol
Reactant of Route 2
Reactant of Route 2
Octaethylene glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.